An In-depth Technical Guide to tert-Butyl isothiazol-5-ylcarbamate (CAS 887475-44-7)
For Researchers, Scientists, and Drug Development Professionals Executive Summary tert-Butyl isothiazol-5-ylcarbamate is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery....
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
tert-Butyl isothiazol-5-ylcarbamate is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The isothiazole scaffold is a recognized pharmacophore present in numerous biologically active compounds, and the tert-butyloxycarbonyl (Boc) protecting group offers a versatile handle for synthetic transformations. This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, and potential applications of this compound, serving as a foundational resource for its use in the design and synthesis of novel therapeutic agents. While specific experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from related structures and general chemical principles to provide a robust technical overview.
Core Molecular Attributes
A fundamental understanding of a molecule's properties is critical for its effective application in research and development. The following table summarizes the key physicochemical properties of tert-Butyl isothiazol-5-ylcarbamate.
Property
Value
Source
CAS Number
887475-44-7
Molecular Formula
C₈H₁₂N₂O₂S
Molecular Weight
200.263 g/mol
IUPAC Name
tert-butyl N-(1,2-thiazol-5-yl)carbamate
Inferred
SMILES
CC(C)(C)OC(=O)NC1=CC=NS1
Physical Form
Solid (predicted)
General knowledge
Storage
2-8 °C
Strategic Synthesis and Rationale
The synthesis of tert-Butyl isothiazol-5-ylcarbamate can be logically approached through a two-step process: the formation of the core 5-aminoisothiazole ring, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Synthesis of the 5-Aminoisothiazole Precursor
The formation of 5-aminothiazoles can be achieved through methods like the Cook-Heilbron thiazole synthesis. This reaction typically involves the condensation of an α-aminonitrile with a source of thiocarbonyl, such as carbon disulfide, under mild conditions.
Conceptual Experimental Protocol: Synthesis of 5-Aminoisothiazole
Reaction Setup: To a solution of an appropriate α-aminonitrile in a suitable solvent (e.g., ethanol, DMF), add a stoichiometric equivalent of carbon disulfide.
Reaction Conditions: The reaction is typically stirred at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation: Upon completion, the reaction mixture is worked up by solvent evaporation and purification of the crude product by crystallization or column chromatography to yield 5-aminoisothiazole.
Boc Protection of 5-Aminoisothiazole
The protection of the resulting 5-aminoisothiazole with a Boc group is a standard and well-documented procedure in organic synthesis. The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base is the most common method.
Detailed Experimental Protocol: Synthesis of tert-Butyl isothiazol-5-ylcarbamate
Reaction Setup: Dissolve 5-aminoisothiazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base, such as triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, catalytic amount), to the solution.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the final product, tert-Butyl isothiazol-5-ylcarbamate.
Diagram of Proposed Synthetic Workflow
Exploratory
An In-depth Technical Guide to Tert-butyl Isothiazol-5-ylcarbamate: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of tert-butyl isothiazol-5-ylcarbamate, a heterocyclic compound of significant interest in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl isothiazol-5-ylcarbamate, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging the unique properties of the isothiazole ring and the utility of the tert-butoxycarbonyl (Boc) protecting group, this molecule serves as a valuable intermediate for the synthesis of novel therapeutic agents. This document will delve into its chemical structure, synthesis, physicochemical properties, and potential applications in drug development, offering a resource for researchers engaged in the design and synthesis of new pharmaceuticals.
The Isothiazole Scaffold: A Privileged Heterocycle in Medicinal Chemistry
The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, is a prominent structural motif in a wide array of biologically active compounds.[1] Its presence in pharmaceuticals is attributed to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability. Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antiviral, and enzyme inhibitory properties.[2] The incorporation of the isothiazole nucleus can enhance the therapeutic efficacy and pharmacokinetic profile of a drug candidate.
The tert-butyl carbamate (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide synthesis and medicinal chemistry.[3][4] Its popularity stems from its stability to a wide range of reaction conditions and its facile removal under mild acidic conditions.[4] The Boc group's steric bulk can also influence the conformation of a molecule, which can be advantageous in drug design. In tert-butyl isothiazol-5-ylcarbamate, the Boc group serves to modulate the reactivity of the 5-amino group, allowing for selective functionalization at other positions of the isothiazole ring.
Chemical Structure and Properties
Tert-butyl isothiazol-5-ylcarbamate is a white to off-white solid. Its fundamental properties are summarized in the table below.
Property
Value
Source
CAS Number
887475-44-7
Molecular Formula
C₈H₁₂N₂O₂S
Molecular Weight
200.26 g/mol
SMILES
CC(C)(C)OC(=O)NC1=CSN=C1
Purity
≥95%
Storage
2-8 °C
Synthesis of Tert-butyl Isothiazol-5-ylcarbamate
A direct, one-pot synthesis of tert-butyl isothiazol-5-ylcarbamate from simple starting materials is not extensively reported. A logical and efficient synthetic strategy involves a two-step process: the synthesis of the 5-aminoisothiazole precursor, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Step 1: Synthesis of 5-Aminoisothiazole
The synthesis of the 5-aminoisothiazole core can be achieved through various methods, with the Cook-Heilbron thiazole synthesis being a prominent example.[5] This reaction involves the condensation of an α-aminonitrile with a sulfur-containing reagent like carbon disulfide.
Experimental Protocol: Synthesis of 5-Aminoisothiazole (A Representative Procedure)
This protocol is based on the principles of the Cook-Heilbron thiazole synthesis.
Materials:
Aminoacetonitrile hydrochloride
Carbon disulfide (CS₂)
Sodium hydroxide (NaOH)
Ethanol
Water
Diethyl ether
Hydrochloric acid (HCl)
Procedure:
A solution of sodium hydroxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Aminoacetonitrile hydrochloride is added to the ethanolic NaOH solution and stirred until dissolved.
Carbon disulfide is added dropwise to the reaction mixture at room temperature.
The reaction mixture is then heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
The residue is partitioned between water and diethyl ether. The aqueous layer is separated and acidified with hydrochloric acid to precipitate the product.
The crude 5-aminoisothiazole is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Causality Behind Experimental Choices:
The use of a strong base like sodium hydroxide is crucial for the deprotonation of the α-aminonitrile, which then acts as a nucleophile.
Carbon disulfide serves as the source of the C-S-S fragment required for the formation of the isothiazole ring.
Refluxing the reaction mixture provides the necessary energy to overcome the activation barrier for the cyclization and aromatization steps.
Acidification of the aqueous layer after the reaction is essential to protonate the amino group and facilitate the precipitation of the product.
Diagram of the Synthesis Workflow for 5-Aminoisothiazole
Caption: Workflow for the synthesis of 5-aminoisothiazole.
Step 2: Boc Protection of 5-Aminoisothiazole
The protection of the amino group of 5-aminoisothiazole with a Boc group is a standard procedure in organic synthesis.
Experimental Protocol: Boc Protection of 5-Aminoisothiazole
Materials:
5-Aminoisothiazole
Di-tert-butyl dicarbonate (Boc₂O)
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
5-Aminoisothiazole is dissolved in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
A base, such as triethylamine or DMAP, is added to the solution.
Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the reaction mixture at 0 °C.
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by TLC.
The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
The solvent is removed under reduced pressure to yield the crude tert-butyl isothiazol-5-ylcarbamate.
The product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
The use of an anhydrous solvent and an inert atmosphere prevents the hydrolysis of Boc₂O and side reactions.
The base (TEA or DMAP) acts as a catalyst and scavenges the acid generated during the reaction. DMAP is a more potent catalyst for this transformation.
The addition of Boc₂O at 0 °C helps to control the exothermicity of the reaction.
The aqueous workup is necessary to remove the base, any unreacted Boc₂O, and other water-soluble byproducts.
Diagram of the Boc Protection Workflow
Caption: Workflow for the Boc protection of 5-aminoisothiazole.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the isothiazole ring protons and the tert-butyl group.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~8.0-8.2
d
1H
Isothiazole H-4
~7.0-7.2
d
1H
Isothiazole H-3
~6.8-7.0
br s
1H
N-H
1.52
s
9H
-C(CH₃)₃
Rationale:
The protons on the isothiazole ring are in a heteroaromatic environment and are expected to resonate in the downfield region. The coupling between them would result in doublets.
The N-H proton of the carbamate will appear as a broad singlet, and its chemical shift can be solvent-dependent.
The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet in the upfield region.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
Chemical Shift (δ, ppm)
Assignment
~160-165
C=O (carbamate)
~150-155
Isothiazole C-5
~140-145
Isothiazole C-3
~115-120
Isothiazole C-4
~80-82
-C (CH₃)₃
~28.3
-C(CH₃ )₃
Rationale:
The carbonyl carbon of the carbamate group is expected to be the most downfield signal.
The carbons of the isothiazole ring will have distinct chemical shifts depending on their electronic environment.
The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H, C=O, and C-H bonds.
Predicted IR Data (KBr or ATR):
Wavenumber (cm⁻¹)
Intensity
Assignment
~3300-3400
Medium
N-H stretch (carbamate)
~2950-3000
Medium-Strong
C-H stretch (aliphatic)
~1700-1725
Strong
C=O stretch (carbamate)
~1500-1550
Medium
N-H bend and C-N stretch
~1150-1250
Strong
C-O stretch (carbamate)
Rationale:
The N-H stretching vibration of the carbamate group typically appears as a single band in the specified region.
The C=O stretching vibration of the carbamate is a strong and characteristic absorption.
The various C-H stretching and bending vibrations of the tert-butyl group and the isothiazole ring will also be present.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.
Predicted Mass Spectrometry Data (ESI+):
[M+H]⁺: m/z 201.07
[M+Na]⁺: m/z 223.05
Major Fragment: A prominent fragment corresponding to the loss of the tert-butyl group ([M-56]⁺) or the entire Boc group ([M-100]⁺) is expected.[9][10]
Applications in Drug Development
Tert-butyl isothiazol-5-ylcarbamate is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The isothiazole-5-carboxamide moiety, which can be readily derived from this compound, is present in several biologically active molecules.[2]
Potential Therapeutic Areas:
Oncology: Isothiazole derivatives have been investigated as anticancer agents.[1] The 5-amino group of the deprotected molecule can be functionalized to introduce pharmacophores that target specific kinases or other proteins involved in cancer progression.
Antiviral Agents: Some isothiazole-containing compounds have shown antiviral activity.[1] This scaffold can be used to design novel inhibitors of viral enzymes or replication processes.
Enzyme Inhibitors: The isothiazole ring can act as a bioisostere for other aromatic systems and can be incorporated into the design of inhibitors for various enzymes, such as proteases and kinases.[1]
Agrochemicals: Isothiazole derivatives are also used as fungicides and herbicides in agriculture.[2]
Logical Relationship in Drug Design:
The strategic use of tert-butyl isothiazol-5-ylcarbamate in drug design is illustrated in the following diagram.
Diagram of the Role in Drug Discovery
Caption: Role of tert-butyl isothiazol-5-ylcarbamate in the drug discovery pipeline.
Conclusion
Tert-butyl isothiazol-5-ylcarbamate is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its synthesis from readily available starting materials is achievable through established synthetic methodologies. The presence of the isothiazole core and the synthetically useful Boc-protected amino group makes it an attractive starting point for the development of novel therapeutic agents across a range of disease areas. This technical guide provides a solid foundation for researchers to understand, synthesize, and utilize this important chemical entity in their drug discovery programs.
References
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. J Am Soc Mass Spectrom. 2005;16(4):553-564. [Link]
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Org Lett. 2009;11(20):4576-4579. [Link]
A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. ACS Omega. 2019;4(23):20347-20355. [Link]
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. J Am Soc Mass Spectrom. 2005;16(4):553-564. [Link]
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. 2016;8(17):272-276. [Link]
Boc Protecting Group for Amines. Chemistry Steps. [Link]
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Chemical Research. 2011;35(1):47-49. [Link]
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
Supporting Information. Royal Society of Chemistry. [Link]
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules. 2022;27(14):4474. [Link]
Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Z. Naturforsch. 2014;69b:643-646. [Link]
Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. J. Fluoresc. 2016;26:1735-1742. [Link]
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997;62(21):7512-7515. [Link]
Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. J. Fluoresc. 2016;26:1735-1742. [Link]
Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research. 2016;8(1):147-152. [Link]
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Med & Analy Chem Int J. 2019;3(2):000137. [Link]
FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]
1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. [Link]
Synthesis, characterization, biological evaluation and molecular docking of phenylthiazolylnaphthylmethanone derivatives. International Journal of Chemical Sciences. 2023;21(1):1-10. [Link]
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds. 2019;55(10):897-921. [Link]
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arh Hig Rada Toksikol. 2019;70(4):229-243. [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010;29(9):2176-2179. [Link]
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. 2022;7(37):33388-33405. [Link]
tert-butyl isothiazol-5-ylcarbamate SMILES and InChI key
Structural Cheminformatics and Synthetic Methodologies for tert-Butyl Isothiazol-5-ylcarbamate: An In-Depth Technical Guide Executive Summary tert-Butyl isothiazol-5-ylcarbamate (frequently referred to as Boc-isothiazol-...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Cheminformatics and Synthetic Methodologies for tert-Butyl Isothiazol-5-ylcarbamate: An In-Depth Technical Guide
Executive Summary
tert-Butyl isothiazol-5-ylcarbamate (frequently referred to as Boc-isothiazol-5-amine) is a highly versatile heterocyclic building block utilized in modern drug discovery and medicinal chemistry. The isothiazole core serves as a critical bioisostere for various aromatic systems, while the tert-butyloxycarbonyl (Boc) group provides essential orthogonal protection, enabling complex downstream functionalization. This guide provides a rigorous analysis of its cheminformatic properties, mechanistic utility, and field-validated synthetic protocols.
Chemical Identity & Structural Cheminformatics
Accurate molecular representation is the foundation of computational drug design, molecular docking, and synthetic planning. The quantitative structural parameters of tert-butyl isothiazol-5-ylcarbamate are summarized below[1].
Property
Value
Chemical Name
tert-Butyl isothiazol-5-ylcarbamate
CAS Registry Number
887475-44-7
Molecular Formula
C8H12N2O2S
Molecular Weight
200.26 g/mol
Purity (Commercial Standard)
≥ 95%
Storage Temperature
2-8 °C
SMILES & InChI Analysis
The Simplified Molecular-Input Line-Entry System (SMILES) for this compound is CC(C)(C)OC(=O)NC1=CC=NS1.
CC(C)(C) : Represents the sterically bulky tert-butyl group, which shields the carbamate from premature nucleophilic attack.
OC(=O)N : Denotes the carbamate linkage, providing electronic stabilization to the amine.
C1=CC=NS1 : Maps the 5-membered isothiazole ring. The attachment point at C1 in the SMILES string directly corresponds to the C5 position of the isothiazole ring (numbered starting with Sulfur as 1, Nitrogen as 2).
The standard IUPAC International Chemical Identifier (InChI) is:
InChI=1S/C8H12N2O2S/c1-8(2,3)13-7(11)10-6-4-5-9-12-6/h4-5H,1-3H3,(H,10,11)
The InChIKey , a 27-character fixed-length string essential for database indexing, is generated via a SHA-256 cryptographic hash of this exact InChI string. The first 14 characters encode the molecular skeleton (connectivity), ensuring precise database retrieval across cheminformatics platforms, while the remaining blocks encode stereochemistry and standard versioning.
Mechanistic Role & Applications in Drug Discovery
The isothiazole ring is frequently deployed as a bioisostere for phenyl, pyridyl, or thiophene rings to modulate lipophilicity, improve metabolic stability, and alter the topological polar surface area (TPSA) of drug candidates[2]. The 5-amino derivative is particularly valuable for synthesizing amide-linked pharmacophores (e.g., kinase inhibitors). However, the free exocyclic amine is prone to oxidative degradation and unwanted side reactions during multi-step syntheses.
The Boc group provides a robust, orthogonal protection strategy. It is highly stable to catalytic hydrogenation and strong basic nucleophiles, yet easily and selectively cleaved under mildly acidic conditions (e.g., Trifluoroacetic acid (TFA) in dichloromethane) without disrupting the isothiazole core[3].
Workflow demonstrating orthogonal Boc deprotection for downstream functionalization.
Synthesis & Experimental Protocols
Causality Behind Experimental Choices
The exocyclic nitrogen of isothiazol-5-amine is inherently weakly nucleophilic due to the strong electron-withdrawing effect of the adjacent heteroaromatic ring (specifically the electronegative sulfur and nitrogen atoms). Consequently, standard Boc protection using only a mild amine base (like Triethylamine or DIPEA) is sluggish and low-yielding.
The addition of 4-Dimethylaminopyridine (DMAP) is causally linked to synthetic success: DMAP acts as a powerful nucleophilic catalyst, attacking Boc2O to form a highly electrophilic N-Boc-pyridinium intermediate. This intermediate rapidly and efficiently transfers the Boc group to the weakly nucleophilic heteroarylamine, overcoming the activation energy barrier[3].
DMAP-catalyzed mechanism for the Boc protection of isothiazol-5-amine.
This protocol is designed as a self-validating system. The stoichiometric evolution of CO2 gas provides a macroscopic, visual indicator of reaction progression.
Step 1: Reaction Setup
Dissolve isothiazol-5-amine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
Causality: Anhydrous solvents are critical to prevent the competitive hydrolysis of the Boc2O reagent into tert-butanol and CO2, which would deplete the reagent and halt the reaction.
Step 2: Catalyst and Reagent Addition
Add DMAP (0.1 to 0.2 equiv) to the stirring solution[3].
Slowly add Di-tert-butyl dicarbonate (Boc2O, 1.1 to 1.2 equiv) dropwise at 0 °C.
Causality: Slow addition at a reduced temperature manages the exothermic release of CO2 gas and minimizes the formation of di-Boc protected byproducts (bis-carbamates).
Step 3: Monitoring (Self-Validation)
Remove the ice bath and allow the reaction to warm to room temperature.
Observe the effervescence (CO2 release). The cessation of gas evolution strongly indicates reaction completion.
Validate by Thin-Layer Chromatography (TLC). Note: Since the Boc-protected product may not stain well with standard reagents, cleave a micro-sample on the TLC plate with HCl vapors prior to ninhydrin staining to confirm the consumption of the primary amine.
Step 4: Workup and Purification
Quench the reaction with saturated aqueous NaHCO3.
Causality: The mild basic wash neutralizes any acidic byproducts and helps partition the water-soluble DMAP catalyst into the aqueous layer, preventing contamination of the final product.
Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x), wash the combined organic layers with brine, and dry over anhydrous MgSO4.
Filter and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield pure tert-butyl isothiazol-5-ylcarbamate.
References
ChemShuttle. "tert-butyl isothiazol-5-ylcarbamate; CAS No.: 887475-44-7". ChemShuttle.
Architectural and Pharmacological Divergence of 5-ylcarbamate Heterocycles: Isothiazole vs. Thiazole Scaffolds
Executive Summary In the landscape of modern medicinal chemistry, five-membered heteroaromatic rings are privileged scaffolds. Among these, the bioisosteric relationship between thiazole (1,3-thiazole) and isothiazole (1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, five-membered heteroaromatic rings are privileged scaffolds. Among these, the bioisosteric relationship between thiazole (1,3-thiazole) and isothiazole (1,2-thiazole) is frequently leveraged to modulate lipophilicity, metabolic stability, and target engagement. When functionalized at the C5 position with a carbamate moiety—a structural element widely used as a peptide surrogate, prodrug, or directing group[1]—the resulting isothiazol-5-ylcarbamate and thiazol-5-ylcarbamate exhibit profound physicochemical and pharmacological differences.
This technical guide provides an in-depth analysis of the stereoelectronic divergence, metabolic liabilities, and synthetic methodologies associated with these two distinct carbamate-bearing heterocycles, equipping drug development professionals with the mechanistic logic required for rational scaffold selection.
Structural and Electronic Framework
The fundamental difference between isothiazol-5-ylcarbamate and thiazol-5-ylcarbamate lies in the spatial arrangement of the nitrogen and sulfur atoms, which dictates the electronic distribution across the
-system.
Thiazol-5-ylcarbamate (1,3-arrangement): The nitrogen is positioned at C3, separated from the sulfur by a carbon atom. The C5 position is highly
-excessive. When an electron-donating carbamate group (via the nitrogen lone pair, e.g., -NHBoc) is attached at C5, it further enriches the ring, making the thiazole highly nucleophilic at C2 and C4. The thiazole nitrogen acts as a moderate hydrogen-bond acceptor (conjugate acid pKa ~2.5).
Isothiazol-5-ylcarbamate (1,2-arrangement): The nitrogen and sulfur are adjacent. The N–S bond possesses a unique covalent character with a strong dipole, significantly withdrawing electron density from the ring. Consequently, the basicity of the isothiazole nitrogen is drastically reduced (conjugate acid pKa ~ -0.5)[2]. The carbamate at C5 is adjacent to the sulfur, but the overall ring is less nucleophilic than its thiazole counterpart.
Quantitative Physicochemical Comparison
The table below summarizes the core differences impacting their behavior in biological systems.
Metabolic Liabilities and Bioactivation Mechanisms
Understanding the causality behind the metabolic fate of these scaffolds is critical for avoiding late-stage clinical attrition. While often considered bioisosteres, their toxicity profiles diverge sharply under Cytochrome P450 (CYP450) metabolism.
The Isothiazole Liability:
Isothiazoles are notorious for undergoing CYP450-mediated bioactivation. The mechanism involves the initial oxidation of the sulfur atom to a highly reactive sulfoxide or sulfone intermediate. Because the carbamate at C5 donates electron density, it stabilizes the transition state for this oxidation. Once the S-oxide is formed, the C4 position becomes highly electrophilic, leading to rapid nucleophilic attack by glutathione (GSH) and subsequent loss of water[4]. This covalent binding to off-target proteins presents a severe idiosyncratic toxicity risk.
The Thiazole Advantage:
Thiazol-5-ylcarbamates, while still susceptible to oxidative metabolism, generally bypass the C4-GSH trapping mechanism. The 1,3-arrangement favors alternative pathways such as epoxidation across the C4-C5 double bond or N-oxidation, which are typically detoxified more efficiently by epoxide hydrolases without forming irreversible protein adducts.
Caption: Divergent CYP450-mediated metabolic pathways for isothiazole and thiazole carbamates.
The synthesis of tert-butyl thiazol-5-ylcarbamate (and its isothiazole analog) is most efficiently achieved via the Curtius Rearrangement of the corresponding heteroaryl-5-carboxylic acid[5].
As a Senior Application Scientist, I emphasize that this protocol must be executed as a self-validating system . Relying on end-point analysis often masks intermediate failures, particularly the premature hydrolysis of the isocyanate.
Protocol: Synthesis of tert-Butyl Thiazol-5-ylcarbamate
Objective: High-yielding conversion of thiazole-5-carboxylic acid to the C5-Boc-protected amine.
Reagents:
Thiazole-5-carboxylic acid (1.0 eq)
Diphenylphosphoryl azide (DPPA, 1.1 eq)
Triethylamine (Et
N, 1.2 eq)
Anhydrous tert-butanol (t-BuOH, 0.2 M)
Step-by-Step Methodology:
Acyl Azide Formation: Suspend the carboxylic acid in strictly anhydrous t-BuOH under an inert argon atmosphere. Add Et
N dropwise at room temperature, followed by DPPA.
Causality: Et
N deprotonates the carboxylic acid, maximizing its nucleophilicity to attack the electrophilic phosphorus of DPPA, driving the formation of the acyl azide. Trace water must be avoided to prevent the formation of the symmetric urea.
Thermal Rearrangement: Gradually heat the reaction mixture to 80°C.
Validation Checkpoint 1: Observe steady N
gas evolution. The thermal energy drives the concerted migration of the C5-carbon from the carbonyl carbon to the adjacent nitrogen, expelling N and forming the highly electrophilic isocyanate intermediate.
In-Process Control (IPC): Withdraw a 10 µL aliquot after 2 hours and analyze via ATR-FTIR.
Validation Checkpoint 2: The transient isocyanate peak at ~2250 cm
must appear, while the azide peak at ~2140 cm should be completely absent.
Carbamate Trapping: Maintain heating at 80°C for 12 hours. The sterically hindered t-BuOH requires extended thermal activation to fully trap the isocyanate.
Orthogonal Verification: Concentrate the mixture and purify via silica gel flash chromatography (EtOAc/Hexanes). Confirm product integrity using
H-NMR (DMSO-).
Validation Checkpoint 3: Look for the diagnostic carbamate NH broad singlet (~10.5 ppm), the C4-H thiazole proton (~7.2 ppm), and the tert-butyl integration (9H, ~1.4 ppm). Do not rely solely on LC-MS , as the Boc group undergoes facile in-source fragmentation (-100 Da), which can lead to false negatives for carbamate formation.
Caption: Self-validating synthetic workflow for heteroaryl-5-ylcarbamates via Curtius rearrangement.
Pharmacological Implications in Rational Drug Design
The choice between an isothiazol-5-ylcarbamate and a thiazol-5-ylcarbamate fundamentally alters target engagement.
In the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors , the 4-(thiazol-5-yl)pyrimidine scaffold has proven exceptionally potent[3]. The thiazole nitrogen (N3) acts as a critical hydrogen-bond acceptor in the kinase hinge region. If a medicinal chemist were to substitute this with an isothiazole ring to improve lipophilicity, the drastic drop in pKa (from 2.5 to -0.5) would obliterate this hydrogen bond, resulting in a massive loss of target affinity.
Conversely, in Fragment-Based Drug Discovery (FBDD) , carbamates are often used to explore sub-pockets[5]. If the binding pocket requires a strong dipole moment without basicity, the isothiazol-5-ylcarbamate becomes the superior geometric fit, provided that the inherent GSH-trapping liabilities are mitigated through steric shielding at the C4 position.
References
[1] Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]
[5] Howard, S., et al. (2015). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Organic & Biomolecular Chemistry.[Link]
[3] Wang, S., et al. (2009). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry.[Link]
[4] Zhang, D., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology. [Link]
[2] Wermuth, C. G., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry.[Link]
Technical Guide: Therapeutic Applications of Isothiazole Carbamates in Drug Discovery
Executive Summary This technical guide analyzes the medicinal chemistry and therapeutic utility of isothiazole carbamates , a privileged scaffold merging the unique electronic properties of the isothiazole ring with the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide analyzes the medicinal chemistry and therapeutic utility of isothiazole carbamates , a privileged scaffold merging the unique electronic properties of the isothiazole ring with the tunable reactivity of the carbamate functional group. While often overshadowed by their thiazole and isoxazole analogues, isothiazole carbamates offer distinct advantages in metabolic stability , lipophilicity (LogP) , and target engagement kinetics .
This document serves as a blueprint for researchers to exploit this scaffold in designing covalent inhibitors (e.g., for FAAH or AChE) and non-covalent modulators for oncology and antimicrobial indications.
Part 1: Scientific Foundation & Rational Design
The Isothiazole Pharmacophore
The isothiazole ring (1,2-thiazole) functions as a bioisostere for pyridine and isoxazole. Its incorporation into drug scaffolds is driven by specific physicochemical advantages:
Chalcogen Bonding: The sulfur atom in the isothiazole ring is capable of forming
-hole interactions (chalcogen bonds) with nucleophilic residues in protein binding pockets, a feature absent in isoxazoles (oxygen-containing).
Aromaticity & Stability: Isothiazole possesses higher aromatic stabilization energy than isoxazole, rendering it more resistant to oxidative metabolism and ring-opening reactions in vivo.
Lipophilicity: The sulfur atom increases lipophilicity compared to oxygen, potentially improving blood-brain barrier (BBB) permeability for CNS targets.
The Carbamate Warhead
In the context of isothiazole derivatives, the carbamate moiety (
or ) serves a dual role:
Covalent "Suicide" Inhibition: For serine hydrolases (e.g., FAAH, AChE), the carbamate carbonyl acts as an electrophile. The active site serine attacks this carbon, leading to carbamylation of the enzyme and release of the leaving group (the isothiazole moiety). This inhibition is often pseudo-irreversible (slow turnover).
Hydrogen Bonding Network: In non-covalent targets (e.g., kinases, receptors), the carbamate acts as a rigid linker capable of acting as both a hydrogen bond donor (NH) and acceptor (C=O).
Isothiazole carbamates are potent candidates for inhibiting Fatty Acid Amide Hydrolase (FAAH) .[1] Inhibition of FAAH elevates endogenous anandamide levels, producing analgesic and anxiolytic effects without the psychotropic side effects of direct cannabinoid receptor agonists.[2]
Mechanism: The isothiazole ring acts as the "leaving group" during the carbamylation of the catalytic Serine-241 residue. The electron-withdrawing nature of the isothiazole nitrogen activates the carbamate carbonyl, tuning the reactivity to avoid non-specific acylation of other proteins.
Design Strategy: Substituents on the isothiazole ring (e.g., 4-Cl, 5-aryl) modulate the pKa of the leaving group, directly influencing the rate of carbamylation (
).
Oncology: Antiproliferative Agents
Benzoisothiazole carbamates have demonstrated sub-micromolar antiproliferative activity against breast cancer (MCF-7) and testicular carcinoma cell lines.
Mode of Action: Induction of G2/M cell cycle arrest and apoptosis.
SAR Insight: C(6)-substitution on the benzoisothiazole core with electron-donating groups (e.g., -S-Alkyl) combined with a carbamate linker at C(2) enhances potency.
Infectious Disease: Antimicrobial & Antifungal
Isothiazole-3-yl carbamates exhibit broad-spectrum activity against Gram-positive bacteria and fungi.
Target: Inhibition of bacterial DNA gyrase (GyrB subunit) or disruption of cell wall biosynthesis.
Advantage: The isothiazole core is less susceptible to bacterial nitroreductases compared to nitro-containing antibiotics, potentially reducing resistance development.
Part 3: Visualization of Mechanisms & SAR
Structure-Activity Relationship (SAR)
The following diagram illustrates the modular SAR of the isothiazole carbamate scaffold.
Caption: Modular SAR analysis of isothiazole carbamates showing the interplay between the heteroaromatic core, the reactive linker, and the selectivity-determining tail.
Mechanism of Covalent Inhibition (FAAH)
This flow details the "suicide inhibition" mechanism common to O-aryl/heteroaryl carbamates.
Caption: Kinetic pathway of serine hydrolase inactivation by isothiazole carbamates.
Part 4: Self-Validating Experimental Protocol
Protocol: Synthesis of tert-butyl isothiazol-3-ylcarbamate
This protocol utilizes the Curtius rearrangement, a robust method to convert isothiazole carboxylic acids to carbamates via an acyl azide intermediate. This route avoids the use of unstable isothiazole amines.
Objective: Synthesize a protected isothiazole carbamate intermediate.
Reagents:
Isothiazole-3-carboxylic acid (1.0 eq)
Diphenylphosphoryl azide (DPPA) (1.1 eq)
Triethylamine (TEA) (1.2 eq)
tert-Butanol (excess, solvent/reactant)
Toluene (co-solvent, optional)
Workflow:
Activation (Acyl Azide Formation):
Dissolve isothiazole-3-carboxylic acid in anhydrous tert-butanol (or toluene/t-BuOH mixture) under
atmosphere.
Add TEA and stir for 10 minutes at room temperature (RT).
Add DPPA dropwise. Stir at RT for 1 hour.
Checkpoint: Monitor by TLC (formation of non-polar spot) or IR (appearance of azide peak ~2130 cm⁻¹).
Rearrangement (Isocyanate Formation):
Heat the reaction mixture to reflux (approx. 80-90°C).
Observation: Evolution of
gas indicates the Curtius rearrangement is proceeding (Acyl Azide Isocyanate).
Continue reflux for 2–4 hours. The isocyanate intermediate is trapped in situ by tert-butanol.
Work-up & Purification:
Cool to RT and concentrate under reduced pressure.
Dissolve residue in EtOAc, wash with 5% citric acid, saturated
, and brine.
Dry over
and concentrate.
Purify via silica gel column chromatography (Hexane/EtOAc gradient).
Validation (QC Criteria):
1H NMR (DMSO-d6): Look for carbamate NH signal (broad singlet, ~9-10 ppm) and t-butyl singlet (~1.5 ppm). Isothiazole protons typically appear as doublets around 7.0–9.0 ppm.
LC-MS: Confirm parent mass
.
Melting Point: Sharp range indicates purity.
Part 5: Quantitative Data Summary
Table 1: Comparative Properties of Azole Carbamates
Scaffold
LogP (Est.)
Metabolic Stability
Electronic Character (Ring)
Primary Application
Isothiazole
High
High (S-oxidation possible)
Electron-withdrawing (activates carbamate)
FAAH Inhibitors, Antimicrobial
Isoxazole
Low-Med
Moderate (Ring opening)
Electron-withdrawing
Antibiotics, Agrochemicals
Thiazole
Med-High
High
Weakly Basic
Kinase Inhibitors, Antivirals
Table 2: Representative Activity (Benzoisothiazole Carbamates)
Data extrapolated from antiproliferative studies (Ref 4).
Compound ID
R-Substituent (Carbamate)
Cell Line
IC50 (M)
Mechanism
BIT-C1
Ethyl
MCF-7 (Breast)
12.5
Apoptosis Induction
BIT-C2
Benzyl
MCF-7 (Breast)
4.2
G2/M Arrest
BIT-C3
4-Fluorobenzyl
NT2/D1 (Testicular)
0.8
ROS Generation
References
Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. National Institutes of Health (NIH).[Link]
Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors. National Institutes of Health (NIH).[Link]
Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues. ResearchGate.[Link]
Benzothiazole carbamates and amides as antiproliferative species. PubMed.[Link]
Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. National Institutes of Health (NIH).[Link]
tert-butyl isothiazol-5-ylcarbamate solubility in organic solvents
An In-Depth Technical Guide to the Solubility of tert-Butyl Isothiazol-5-ylcarbamate Executive Summary This technical guide provides a comprehensive solubility profile for tert-butyl isothiazol-5-ylcarbamate (also referr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of tert-Butyl Isothiazol-5-ylcarbamate
Executive Summary
This technical guide provides a comprehensive solubility profile for tert-butyl isothiazol-5-ylcarbamate (also referred to as 5-(Boc-amino)isothiazole).[1] As a critical intermediate in the synthesis of isothiazole-based pharmaceuticals and agrochemicals, understanding its solvation thermodynamics is essential for optimizing reaction yields, purification protocols, and formulation strategies.[1]
While direct experimental solubility constants for this specific isomer are often absent from public databases, this guide synthesizes data from structural analogs (e.g., Boc-aminothiazoles), physicochemical principles, and standard synthetic workup procedures to provide authoritative recommendations.[1]
Part 1: Physicochemical Characterization & Solvation Mechanics
To predict and manipulate the solubility of tert-butyl isothiazol-5-ylcarbamate, one must first deconstruct its molecular architecture.[1]
Structural Analysis
The molecule consists of two distinct domains with opposing solvating preferences:
The Isothiazole Core (Polar/Aromatic): A 5-membered heterocycle containing Nitrogen and Sulfur.[1] It possesses a permanent dipole moment and acts as a weak hydrogen bond acceptor (N2 position).[1]
The tert-Butyl Carbamate (Boc) Moiety (Lipophilic/Bulky): The Boc group serves as a "lipophilic shield."[1] It masks the polarity of the amine (reducing H-bond donation capability) and introduces a bulky, hydrophobic tert-butyl group.[1]
Rationale: Unsubstituted isothiazole has a LogP of ~0.[1]5. The Boc group typically adds ~1.5–2.0 to the LogP, shifting the molecule from water-soluble to organic-soluble.[1]
H-Bond Acceptors: 3 (Carbamate Carbonyl O, Carbamate Ether O, Isothiazole N)[1]
The "Boc Effect" on Solubility
The installation of the Boc group drastically alters the solubility landscape compared to the free amine (5-aminoisothiazole).[1]
Aqueous Solubility:Decreases significantly. The bulky t-butyl group disrupts water structure (hydrophobic effect), making the compound insoluble in water.[1]
Organic Solubility:Increases significantly. The reduction in intermolecular H-bonding (compared to the free amine) lowers the lattice energy, facilitating dissolution in aprotic organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).[1]
Part 2: Empirical Solubility Profile
The following table categorizes solvents based on their interaction with tert-butyl isothiazol-5-ylcarbamate. These classifications are derived from standard workup protocols for Boc-protected heteroaromatic amines.
Solvent Class
Representative Solvents
Solubility Status
Mechanistic Insight
Application
Polar Aprotic
DMSO, DMF, NMP
High (>100 mg/mL)
Strong dipole-dipole interactions disrupt crystal lattice; H-bond acceptance from solvent to carbamate NH.[1]
Reaction media; Stock solutions for biological assays.[1]
Chlorinated
Dichloromethane (DCM), Chloroform
High (>50 mg/mL)
Excellent solvation of the lipophilic Boc group and the aromatic ring.[1]
Standard reaction solvent; Liquid-liquid extraction.[1]
Esters/Ethers
Ethyl Acetate (EtOAc), THF, 1,4-Dioxane
Good (>20 mg/mL)
Moderate polarity matches the compound's dipole; no protic interference.[1]
As a researcher, relying on literature values is insufficient. You must validate solubility in your specific context.[1] Below are two self-validating protocols.
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine precise solubility limits for formulation or process scale-up.[1]
Preparation: Weigh 50 mg of tert-butyl isothiazol-5-ylcarbamate into a 4 mL glass vial.
Addition: Add the target solvent in 100 µL increments at 25°C.
Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) may be used to ensure equilibrium.[1]
Observation: Continue addition until the solid is completely dissolved (solution becomes clear).
Validation: If the solution remains cloudy after 2 mL (Solubility < 25 mg/mL), filter the supernatant, evaporate to dryness, and weigh the residue to determine the saturation limit.
Protocol B: Recrystallization Solvent Screening
Use this protocol to purify the compound from crude reaction mixtures.
Dissolution: Dissolve 100 mg of crude material in the minimum amount of hot Ethyl Acetate (approx. 60°C).
Antisolvent Addition: Slowly add hot Hexanes dropwise until persistent turbidity (cloudiness) appears.[1]
Re-dissolution: Add a few drops of hot Ethyl Acetate to clear the solution.
Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.
Oil forms:[1] Solvent polarity gap is too wide; try Ethanol/Water instead.[1]
Part 4: Visualization of Workflows
Figure 1: Solvent Selection Decision Tree
Caption: A logical decision tree for selecting the optimal solvent based on the intended experimental application (Reaction, Purification, or Analysis).
Part 5: Application in Synthesis & Purification
Understanding the solubility profile allows for the design of robust "self-cleaning" synthetic routes.[1]
1. The "Wash-Away" Workup Strategy:
Since tert-butyl isothiazol-5-ylcarbamate is highly soluble in EtOAc but insoluble in water, and its deprotected by-products (ammonium salts) are water-soluble:[1]
Step: Dilute reaction mixture with Ethyl Acetate .[1][3]
Step: Wash with 0.5 M HCl (removes unreacted amine starting material).[1] Note: Keep contact time short to avoid Boc cleavage.[1]
Step: Wash with Water/Brine (removes inorganic salts and polar catalysts like DMAP).[1]
Result: The target carbamate remains in the organic layer, purified from polar impurities.[1]
2. Chromatography:
The compound is moderately polar.[1]
TLC Mobile Phase: 20% to 30% Ethyl Acetate in Hexanes is typically the optimal Rf window (Rf ~0.3 – 0.5).[1]
Column Loading: Dissolve crude in a minimum volume of DCM (due to high solubility) before loading onto silica to prevent band broadening.[1]
References
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for tert-Butyl (5-chlorocarbonylthiazol-2-yl)carbamate. Retrieved from [Link]
Common Organic Chemistry. (2025). Mechanism and Protocols for Boc Protection of Amines. Retrieved from [Link]
Pittelkow, M., et al. (2008).[1] Synthesis of Isothiocyanates and Heterocycles using Di-tert-butyl Dicarbonate. Tetrahedron Letters. Retrieved from [Link]
The Isothiazole Scaffold: A Synthetic Guide for Medicinal Chemistry
Part 1: Introduction to a Privileged Scaffold The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique e...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Introduction to a Privileged Scaffold
The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, arising from the 1,2-relationship of two distinct heteroatoms, confer upon it the ability to engage in a wide range of biological interactions while maintaining metabolic stability.[1][3] This has led to its incorporation into a variety of FDA-approved drugs, including the antipsychotic agent Ziprasidone and the antiviral Denotivir.[1][3] The isothiazole core is a key building block for developing novel therapeutics targeting a spectrum of diseases, from cancer and diabetes to neurological disorders.[1][2] This guide provides an in-depth exploration of the core synthetic strategies used to construct and functionalize this vital heterocyclic system, offering both mechanistic insights and practical, field-proven protocols for the modern medicinal chemist.
Part 2: Core Synthetic Strategies: De Novo Ring Construction
The assembly of the isothiazole ring can be approached through several distinct strategies, primarily categorized by the key bond-forming cyclization step. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Synthesis from Enamines and Related Precursors
One of the most robust and widely employed strategies involves the oxidative cyclization of enamino thiones or related acyclic precursors. This approach builds the S-N bond in the final step.
Causality and Mechanistic Insight: The core principle of this method relies on the nucleophilicity of the enamine nitrogen and the electrophilicity of a sulfur species, which is either introduced or generated in situ. The subsequent cyclization is an intramolecular nucleophilic attack of the nitrogen onto the sulfur, followed by an oxidation event to achieve the aromatic isothiazole ring. A common and effective route utilizes hydroxylamine-O-sulfonic acid, which acts as both the nitrogen source and the trigger for cyclization, providing high yields.[4][5]
A notable variation is the reaction of β-ketodithioesters or β-ketothioamides with an ammonia source like ammonium acetate.[1][6] This metal-free, one-pot method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade, making it an environmentally conscious and efficient choice.[2][7]
The following diagram illustrates the one-pot synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters. This carbon-economic [4+1] annulation is a prime example of efficient heterocyclic synthesis.[6]
Caption: One-pot synthesis of isothiazoles via [4+1] annulation.
Cycloaddition and Condensation Reactions
Cycloaddition reactions provide a powerful and often elegant route to the isothiazole core by forming multiple bonds in a single, concerted step.
Causality and Mechanistic Insight: The 1,3-dipolar cycloaddition of a nitrile sulfide with an alkyne is a classic example.[4] The nitrile sulfide, a transient 1,3-dipole, is generated in situ and reacts with a dipolarophile (the alkyne) to directly form the isothiazole ring. This method offers excellent control over regioselectivity, although the generation of the unstable nitrile sulfide can be a practical challenge.
Condensation reactions, such as those involving β-thiocyanatocinnamaldehydes with ammonium thiocyanate, provide another direct entry.[4] In this case, the ammonium thiocyanate serves as the nitrogen source required for the final ring closure.[4][5]
This protocol is adapted from the metal-free synthesis described by Singh et al.[2][6]
Materials:
β-Ketothioamide (1.0 equiv)
Ammonium Acetate (NH₄OAc) (2.0 equiv)
Dimethyl Sulfoxide (DMSO) as solvent
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
Setup: To a 50 mL round-bottom flask, add the β-ketothioamide (1.0 mmol, 1.0 equiv) and ammonium acetate (2.0 mmol, 2.0 equiv).
Solvent Addition: Add DMSO (5 mL) to the flask.
Reaction: Equip the flask with a condenser and heat the mixture to 100 °C with vigorous stirring. The reaction is open to the air to facilitate aerial oxidation.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 3,5-disubstituted isothiazole.
Synthesis via Ring Transformation
Isothiazoles can also be synthesized by the rearrangement or transformation of other heterocyclic systems.[4] A common example is the conversion of isoxazoles to isothiazoles by reaction with a sulfurating agent like phosphorus pentasulfide.[4][5] This method is particularly useful when the corresponding isoxazole is more readily accessible than the acyclic precursors needed for de novo synthesis.
Part 3: Post-Synthesis Functionalization
For medicinal chemistry applications, the generation of a library of analogues around a core scaffold is essential. Therefore, the functionalization of the pre-formed isothiazole ring is as important as its initial synthesis. The isothiazole ring is susceptible to both electrophilic and nucleophilic attack, but modern cross-coupling and C-H activation techniques have become the preferred methods for derivatization.[3][7]
Causality and Mechanistic Insight: The different positions on the isothiazole ring exhibit distinct reactivity. Position 5 is generally more susceptible to nucleophilic attack than position 3.[7] C-H activation, particularly at the C4 position, allows for the direct introduction of aryl or alkyl groups without the need for pre-functionalization (e.g., halogenation), which is a significant step toward atom economy.[2][3] However, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) using haloisothiazoles remain a highly reliable and versatile method for installing a wide variety of substituents.[3][7]
This diagram outlines the primary pathways for derivatizing a pre-formed isothiazole core, a critical step in generating compound libraries for drug discovery.
Caption: Key strategies for the late-stage functionalization of isothiazoles.
Part 4: Comparison of Synthetic Routes
The optimal synthetic route depends on factors such as desired substitution, scale, and available starting materials.
The synthesis of the isothiazole scaffold has evolved significantly from its historical origins.[4][5] Modern methods, including metal-free annulations and direct C-H functionalizations, have made this privileged core more accessible than ever.[3][6] These advancements empower medicinal chemists to rapidly generate diverse molecular libraries, accelerating the discovery of new therapeutics. Future research will likely focus on developing even more sustainable and efficient catalytic systems, expanding the scope of late-stage functionalization, and exploring novel isothiazole-fused architectures to probe new areas of chemical space.[8][9]
References
Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [Link]
Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis. [Link]
Bessonov, D. S., & Gulevskaya, A. V. (2019). Recent Advances in the Synthesis and Reactivity of Isothiazoles. NSF PAR. [Link]
Van Houten, F., et al. (2026). Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings. Organic Letters, ACS Publications. [Link]
Kulkarni, S., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. [Link]
Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Lirias. [Link]
Hurst, D. R. (2002). Product Class 15: Isothiazoles. Science of Synthesis. [Link]
Various Authors. (2024). Isothiazole synthesis. Organic Chemistry Portal. [Link]
Lis, R. T., & Khetan, V. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]
Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, ACS Publications. [Link]
Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]
Bessonov, D. S., & Gulevskaya, A. V. (2019). Recent Advances in the Synthesis and Reactivity of Isothiazoles. ResearchGate. [Link]
molecular weight and formula of tert-butyl isothiazol-5-ylcarbamate
An In-Depth Technical Guide to tert-Butyl isothiazol-5-ylcarbamate Executive Summary tert-Butyl isothiazol-5-ylcarbamate (CAS: 887475-44-7) is a specialized heterocyclic building block utilized in the synthesis of bioact...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to tert-Butyl isothiazol-5-ylcarbamate
Executive Summary
tert-Butyl isothiazol-5-ylcarbamate (CAS: 887475-44-7) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly within the realm of kinase inhibitors and anti-infectives. Structurally, it consists of an isothiazole core substituted at the 5-position with a tert-butoxycarbonyl (Boc) protected amine.
This protection strategy serves a dual purpose: it masks the nucleophilic amine during electrophilic aromatic substitution (EAS) or lithiation on the isothiazole ring, and it modulates the solubility profile of the intermediate, facilitating purification in organic phases. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and analytical characterization.
Part 1: Physicochemical Profile[1][2][3]
The molecular architecture of tert-butyl isothiazol-5-ylcarbamate combines a lipophilic protecting group with a polar, electron-deficient heteroaromatic ring.
Weakly acidic due to electron-withdrawing heterocycle
SMILES
CC(C)(C)OC(=O)NC1=CN=CS1
Part 2: Synthetic Architectures
The synthesis of tert-butyl isothiazol-5-ylcarbamate generally follows two distinct retrosynthetic disconnections. The choice of pathway depends on the availability of the starting material (amine vs. carboxylic acid) and the scale of production.
Route A: Direct N-Boc Protection (Nucleophilic Substitution)
This is the industry-standard protocol, utilizing isothiazol-5-amine. The reaction is driven by a base catalyst to deprotonate the weakly nucleophilic heteroaryl amine, facilitating attack on the di-tert-butyl dicarbonate (Boc₂O) electrophile.
Reagents: Isothiazol-5-amine, Boc₂O, Triethylamine (Et₃N) or DMAP (catalytic).
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
Conditions: 0°C to Room Temperature (RT), 12–24 hours.
Used when the carboxylic acid precursor (isothiazole-5-carboxylic acid) is more accessible. This route involves the formation of an acyl azide, thermal rearrangement to an isocyanate, and in situ trapping with tert-butanol.
Figure 1: Mechanism of Direct N-Boc Protection via Boc Anhydride.
Part 3: Analytical Characterization
Validating the identity of CAS 887475-44-7 requires a multi-modal approach. The electron-deficient nature of the isothiazole ring results in distinct NMR shifts compared to standard alkyl carbamates.
Proton NMR (¹H-NMR) Profile (DMSO-d₆)
δ 10.8 ppm (s, 1H): Carbamate NH . Broad singlet, exchangeable with D₂O. Downfield shift due to the electron-withdrawing isothiazole ring.
δ 8.4 ppm (d, 1H): Isothiazole H-3 . Deshielded by the adjacent nitrogen atom.
Fragmentation: Loss of the Boc group often yields a fragment at [M-56+H]⁺ or [M-100+H]⁺ (isothiazol-5-amine core), confirming the labile carbamate linkage.
Visualization: Quality Control Decision Tree
Figure 2: Analytical workflow for validating tert-butyl isothiazol-5-ylcarbamate.
Part 4: Handling and Stability
Storage Protocols
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) to prevent hydrolysis over long periods.
Container: Amber glass vials to protect from potential photodegradation of the heterocycle [1].
Reactivity & Deprotection
The Boc group is acid-labile. Deprotection to regenerate the free amine is typically achieved using:
TFA/DCM (1:1 v/v): Rapid cleavage at room temperature.
4M HCl in Dioxane: Anhydrous cleavage, precipitating the amine as a hydrochloride salt.
Caution: The isothiazole ring contains a weak N-S bond. Avoid strong reducing agents (e.g., LiAlH₄) or harsh basic conditions that might trigger ring opening [2].
References
ChemShuttle Database. (2024).[2] tert-butyl isothiazol-5-ylcarbamate Product Specifications and CAS 887475-44-7 Verification. Retrieved from
Organic Chemistry Portal. (2023). Protection of Amino Groups: Boc-Protected Amines. Retrieved from
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Boc chemistry mechanism).
PubChem. (2024).[3] Compound Summary: Thiazole and Isothiazole Derivatives. Retrieved from
A Researcher's Guide to the Commercial Sourcing of tert-Butyl isothiazol-5-ylcarbamate
This technical guide provides an in-depth analysis of the commercial landscape for tert-butyl isothiazol-5-ylcarbamate (CAS No. 887475-44-7), a key building block for professionals in pharmaceutical research and drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of the commercial landscape for tert-butyl isothiazol-5-ylcarbamate (CAS No. 887475-44-7), a key building block for professionals in pharmaceutical research and drug development. We will delve into the molecular significance of this compound, present a comparative analysis of commercial suppliers, and outline a robust workflow for procurement and quality assurance.
Introduction to tert-Butyl isothiazol-5-ylcarbamate: A Molecule of Interest
At its core, tert-butyl isothiazol-5-ylcarbamate is a bifunctional molecule of significant interest in medicinal chemistry. Its structure is characterized by two key moieties: the isothiazole ring and the tert-butoxycarbonyl (Boc) protecting group.
The Isothiazole Scaffold : Isothiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.[1][2] This ring system is a "privileged structure" in drug discovery, appearing in a range of biologically active compounds, including antiviral, anti-inflammatory, and antipsychotic agents.[1][3][4] The isothiazole moiety can participate in various chemical transformations, making it a versatile template for developing novel molecular architectures.[2][5]
The tert-Butoxycarbonyl (Boc) Protecting Group : The Boc group is one of the most common protecting groups for amines in organic synthesis.[6][7][8] It shields the reactive amine on the isothiazole ring, allowing chemists to perform reactions on other parts of a molecule without unintended side reactions.[9][10] The Boc group is favored for its stability under a wide range of conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7][9]
The combination of the pharmacologically relevant isothiazole core with the synthetically versatile Boc-protected amine makes tert-butyl isothiazol-5-ylcarbamate a valuable starting material for the synthesis of complex pharmaceutical intermediates.
Commercial Supplier Analysis
The accessibility of high-quality starting materials is paramount for reproducible research and development. The following table summarizes the commercial availability of tert-butyl isothiazol-5-ylcarbamate from a key supplier identified in public-domain searches.
Parameter
ChemShuttle
Catalog Number
203836
CAS Number
887475-44-7
Purity
95%
Molecular Formula
C₈H₁₂N₂O₂S
Molecular Weight
200.263 g/mol
Available Quantities
500mg, 1g, 5g, 10g
Price
$300 (500mg), $500 (1g), $1500 (5g), $2500 (10g)
Stock Status
Typically in stock
Storage Conditions
2-8 °C
Intended Use
For R&D use only. Not for human or animal use.
Expert Insight: The 95% purity level offered by ChemShuttle is standard for many research-grade building blocks. For applications requiring higher purity, researchers should consider purification by recrystallization or chromatography upon receipt or inquire about custom synthesis options. The "Typically in stock" status is a positive indicator for project planning, though it is always best practice to confirm lead times before placing an order.
Strategic Procurement and Quality Assurance Workflow
A systematic approach to chemical procurement is essential for ensuring the integrity of experimental results. The following workflow illustrates a self-validating system for acquiring tert-butyl isothiazol-5-ylcarbamate, from initial supplier identification to final release for use in the laboratory.
Caption: A logical workflow for the procurement and quality control of research chemicals.
Causality in the Workflow:
Technical Documentation Review (C): This step is critical. The CoA provides lot-specific data on purity and identity, while the SDS is essential for safe handling. Reviewing these documents before purchasing ensures the supplier's product meets your minimum specifications.
Incoming Quality Control (F): This is a self-validating step. While a supplier provides a CoA, independent verification of identity and purity via techniques like NMR, LC-MS, or HPLC is crucial for GxP (Good x Practice) environments and ensures the material's integrity before it is committed to a multi-step synthesis, saving significant time and resources.
Experimental Protocol: Boc Deprotection
A common next step after acquiring tert-butyl isothiazol-5-ylcarbamate is the removal of the Boc group to liberate the free amine for further coupling reactions. The following is a standard, authoritative protocol for this transformation.
Objective: To deprotect the amine of tert-butyl isothiazol-5-ylcarbamate.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, and stir bar
Separatory funnel
Step-by-Step Methodology:
Dissolution: Dissolve the tert-butyl isothiazol-5-ylcarbamate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at room temperature. The reaction is typically accompanied by gas (isobutylene) evolution.
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).
Work-up - Quenching: Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This neutralizes the excess TFA.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
Washing: Combine the organic layers and wash with brine.
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 5-aminoisothiazole.
Purification (if necessary): The resulting free amine can often be used directly in the next step or purified further by column chromatography if needed.
Conclusion
tert-Butyl isothiazol-5-ylcarbamate is a readily accessible and highly valuable building block for drug discovery programs. Commercial suppliers like ChemShuttle provide a direct source for this compound, enabling researchers to bypass lengthy de novo synthesis. By implementing a rigorous procurement and quality control workflow, scientists can ensure the integrity of their starting materials, which is a foundational requirement for generating reliable and reproducible scientific data. The straightforward nature of the Boc-deprotection protocol further enhances the utility of this compound, making it an efficient entry point into the synthesis of diverse isothiazole-containing molecules.
References
The Role of Tert-Butyl Carbamate in Modern Organic Synthesis. (2026, February 12). [Source not formally named, content appears on various chemical supplier blogs].
A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance . Medwin Publishers. (2019, April 30). [Link]
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019, October 17). [Source appears to be a scientific journal article, specific journal not cited in snippet].
Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications . Royal Society of Chemistry. (2024, July 24). [Link]
tert-Butyloxycarbonyl protecting group . Wikipedia. [Link]
New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity . PubMed. (2006, July 15). [Link]
A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance . ResearchGate. (2019, May 11). [Link]
Protective Groups . Organic Chemistry Portal. [Link]
synthesis of tert-butyl isothiazol-5-ylcarbamate from 5-aminoisothiazole
Application Note: Synthesis of tert-Butyl Isothiazol-5-ylcarbamate Executive Summary This guide details the protocol for synthesizing tert-butyl isothiazol-5-ylcarbamate (CAS: 887475-44-7) from 5-aminoisothiazole. Unlike...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of tert-Butyl Isothiazol-5-ylcarbamate
Executive Summary
This guide details the protocol for synthesizing tert-butyl isothiazol-5-ylcarbamate (CAS: 887475-44-7) from 5-aminoisothiazole. Unlike standard aniline protection, 5-aminoisothiazole presents a unique challenge due to the electron-deficient nature of the isothiazole ring, which significantly reduces the nucleophilicity of the exocyclic amine.
Standard protocols often result in low conversion or the formation of bis-Boc byproducts. This optimized protocol utilizes a DMAP-catalyzed activation strategy to ensure mono-protection while suppressing side reactions.
Mechanistic Insight & Reaction Design
The synthesis relies on the nucleophilic substitution of di-tert-butyl dicarbonate (Boc₂O).[1] However, the direct reaction between 5-aminoisothiazole and Boc₂O is kinetically slow.
The Challenge: The isothiazole ring acts as an electron sink, delocalizing the lone pair of the exocyclic nitrogen. This renders the amine a poor nucleophile.
The Solution (DMAP Catalysis): 4-Dimethylaminopyridine (DMAP) is essential. It acts as a nucleophilic catalyst, attacking Boc₂O to form a highly electrophilic N-Boc-pyridinium salt. This intermediate reacts rapidly with the sluggish 5-aminoisothiazole.
Selectivity Control: To prevent the formation of the bis-Boc species (
), the stoichiometry of Boc₂O is strictly controlled (1.1–1.2 eq), and the reaction temperature is modulated.
Reaction Pathway Visualization
Figure 1: Catalytic cycle and potential side-reaction pathway for isothiazole protection.[1]
Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
Charge the flask with 5-aminoisothiazole (1.0 eq) and anhydrous DCM (concentration ~0.2 M).
Add Triethylamine (TEA) (1.5 eq) followed by DMAP (0.1 eq). Stir at Room Temperature (RT) for 5–10 minutes to ensure homogeneity.
2. Addition of Boc-Anhydride:
Dissolve Boc₂O (1.2 eq) in a minimal amount of DCM.
Add the Boc₂O solution dropwise to the amine mixture over 15 minutes.
Critical Control Point: Rapid addition can lead to local high concentrations, favoring bis-Boc formation.
3. Reaction Monitoring:
Stir the reaction at Room Temperature for 12–16 hours.
TLC Monitoring: Use 30% Ethyl Acetate in Hexanes. The product will appear less polar (higher R_f) than the starting amine.
Stain: The product is UV active. Ninhydrin stain may show the starting amine (red/purple) but will not stain the Boc-protected product.
Optimization: If conversion is <50% after 6 hours, fit the flask with a reflux condenser and heat to 40°C (mild reflux) . Electron-deficient isothiazoles often require this thermal activation [1].
4. Workup:
Dilute the reaction mixture with DCM (2x reaction volume).
Wash sequentially with:
0.5 M HCl (cold, rapid wash) – Removes unreacted amine and DMAP.
Water
Brine
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6][7]
5. Purification:
Purify the crude residue via silica gel flash chromatography.
Gradient: 0%
30% Ethyl Acetate in Hexanes.
Note: Bis-Boc byproduct (if present) usually elutes significantly earlier (non-polar) than the mono-Boc product.
Self-Validating Systems (QC & Troubleshooting)
To ensure the protocol is working as intended, use these checkpoints:
Checkpoint
Observation
Interpretation
TLC (Mid-Rxn)
New spot (R_f ~0.5)
Mono-Boc product formation.
TLC (High R_f)
Spot near solvent front
Bis-Boc byproduct. Reduce Boc₂O eq or temp in next run.
NMR (¹H)
Singlet ~1.5 ppm (9H)
Confirms tert-butyl group incorporation.
NMR (¹H)
Downfield shift of NH
Confirms carbamate formation (vs. free amine).
Yield
< 40%
Incomplete reaction. Increase Temp to 50°C or use THF as solvent [2].
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the isolation of tert-butyl isothiazol-5-ylcarbamate.
References
Google Patents.Compounds, compositions and methods of use to treat hypoparathyroidism and osteoporosis (WO2024155601A1).
protocol for Boc-deprotection of tert-butyl isothiazol-5-ylcarbamate
Application Note: Protocol for the Boc-Deprotection of tert-Butyl isothiazol-5-ylcarbamate Executive Summary tert-Butyl isothiazol-5-ylcarbamate (CAS: 887475-44-7) is a highly valuable heterocyclic building block utilize...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protocol for the Boc-Deprotection of tert-Butyl isothiazol-5-ylcarbamate
Executive Summary
tert-Butyl isothiazol-5-ylcarbamate (CAS: 887475-44-7) is a highly valuable heterocyclic building block utilized extensively in medicinal chemistry, notably in the synthesis of PAR4 antagonists for thromboembolic disorders[1] and novel therapeutics for osteoporosis[2]. The tert-butoxycarbonyl (Boc) group is the premier protecting group for the 5-amino moiety due to its robustness against nucleophilic attack and basic conditions during multi-step synthesis[3]. This application note details two field-proven, self-validating protocols for the quantitative acidic cleavage of the Boc group to yield the bench-stable isothiazol-5-amine salt.
Scientific Background & Mechanistic Causality
The deprotection of N-Boc groups relies on acid-catalyzed cleavage[4]. The mechanistic causality of this reaction is driven by the protonation of the carbamate carbonyl oxygen by a strong acid (e.g., Trifluoroacetic Acid or Hydrochloric Acid). This protonation triggers the elimination of a tert-butyl cation, which subsequently loses a proton to form isobutylene gas. The resulting carbamic acid intermediate is highly unstable and rapidly decarboxylates, releasing carbon dioxide (CO₂).
Why isolate as a salt?
The free base of isothiazol-5-amine is electron-rich, making it sensitive to strong oxidants and prone to degradation upon prolonged storage[5]. By deliberately driving the reaction to form the corresponding acid salt (hydrochloride or trifluoroacetate), the amine is protonated and stabilized. Furthermore, salt formation facilitates rapid purification by simple trituration or filtration, bypassing the need for tedious aqueous workups or column chromatography[6].
Fig 1. Acid-mediated mechanistic pathway of Boc-deprotection.
Self-Validating Experimental Workflows
A "self-validating system" integrates real-time, observable feedback into the chemical workflow. In these protocols, the evolution of gas serves as a visual indicator of reaction initiation, while the precipitation of the amine salt provides physical confirmation of product formation.
Fig 2. Self-validating workflow for Boc-deprotection ensuring real-time quality control.
Best for: Rapid cleavage and maintaining high solubility of intermediates.
Preparation: Dissolve tert-butyl isothiazol-5-ylcarbamate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.
Validation Checkpoint 1: Observe mild effervescence. Safety Note: Do NOT use a closed system; ensure the flask is vented to accommodate CO₂ and isobutylene gas expansion[3].
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.
Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc) or LC-MS. The complete disappearance of the less polar starting material confirms reaction completion.
Isolation: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (2x).
Purification: Triturate the resulting crude oil with cold diethyl ether.
Validation Checkpoint 3: A solid precipitate will form. Filter and dry under high vacuum to yield isothiazol-5-amine trifluoroacetate as a stable powder.
Best for: Direct precipitation of the product and avoiding corrosive liquid TFA.
Preparation: Dissolve the starting material (1.0 eq) in a minimal volume of anhydrous 1,4-dioxane or DCM.
Acid Addition: Add 4.0 M HCl in 1,4-dioxane (10.0 eq).
Validation Checkpoint 1: Immediate gas evolution should be visible upon addition.
Propagation: Stir the mixture at room temperature for 1–3 hours.
Validation Checkpoint 2: As the Boc group is cleaved and the HCl salt forms, the product will typically precipitate directly out of the dioxane solution, turning the clear solution into a cloudy suspension.
Isolation: Filter the suspension through a Buchner funnel.
Validation Checkpoint 3: Wash the filter cake with cold hexanes or diethyl ether to remove the tert-butyl alcohol byproducts. Dry the solid in a vacuum oven to afford isothiazol-5-amine hydrochloride[5].
Senior Scientist Pro-Tip: Isothiazol-5-amine salts can be slightly hygroscopic. Store the final isolated salts in a desiccator backfilled with argon or nitrogen to ensure long-term stability and prevent moisture-induced degradation[5].
Quantitative Data & Method Comparison
Parameter
Method A (TFA/DCM)
Method B (HCl/Dioxane)
Acid Reagent
Trifluoroacetic acid (TFA)
4.0 M HCl in Dioxane
Solvent System
Dichloromethane (DCM)
1,4-Dioxane / DCM
Reaction Time
2 - 4 hours
1 - 3 hours
Product Form
Trifluoroacetate salt
Hydrochloride salt
Typical Yield
85 - 95%
90 - 98%
Workup Strategy
Evaporation & Trituration
Direct Filtration
Advantage
Excellent for poorly soluble substrates
Avoids liquid acid handling; direct isolation
References
ChemShuttle. tert-butyl isothiazol-5-ylcarbamate; CAS No.: 887475-44-7. chemshuttle.com.
Google Patents. WO2018013774A1 - Bicyclic heteroaryl substituted compounds. google.com. 1
Google Patents. WO2024155601A1 - Compounds, compositions and methods of use to treat hypoparathyroidism and osteoporosis. google.com. 2
J&K Scientific LLC. BOC Protection and Deprotection. jk-sci.com. 3
National Institutes of Health (NIH). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. nih.gov. 4
ChemScene. Safety Data Sheet: Isothiazol-5-amine hydrochloride. chemscene.com. 5
Application Note: Buchwald-Hartwig Coupling of tert-Butyl Isothiazol-5-ylcarbamate
This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges of performing Palladium-catalyzed cross-coupling reactions on the electron-deficient and s...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges of performing Palladium-catalyzed cross-coupling reactions on the electron-deficient and sulfur-containing isothiazole ring system.
Executive Summary
The coupling of tert-butyl isothiazol-5-ylcarbamate with aryl halides represents a specialized subclass of the Buchwald-Hartwig amination. While standard conditions exist for aniline derivatives, 5-aminoisothiazoles present unique challenges:
Catalyst Poisoning: The isothiazole sulfur and ring nitrogen can coordinate to Pd(II) species, forming non-reactive resting states (Pd-black formation).
Ring Instability: The N-S bond in the isothiazole ring is susceptible to cleavage under harsh basic conditions or high temperatures.
Nucleophilicity: The electron-deficient nature of the isothiazole ring renders the exocyclic amine (even as a carbamate) poorly nucleophilic compared to standard amides.
This protocol utilizes a Pd(0)/Xantphos catalytic system with Cesium Carbonate (Cs₂CO₃) as a mild base to effect the coupling while preserving ring integrity.
Mechanistic Rationale & Chemical Context[1][2][3][4][5][6][7][8][9]
The "Isothiazole Problem"
Unlike thiazoles, isothiazoles possess a weak N-S bond (
). Strong alkoxide bases (e.g., NaOtBu) commonly used in Buchwald couplings can trigger ring opening via deprotonation at the C3/C4 position or nucleophilic attack at the sulfur.
Furthermore, the tert-butyl carbamate moiety serves a dual purpose:
Protection: It masks the free amine, which is unstable and prone to oxidative dimerization.
Steric Shielding: The bulky Boc group prevents the ring nitrogen from chelating the Palladium center, forcing the reaction through the desired catalytic cycle.
Catalytic Cycle Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zones" specific to isothiazole substrates.
Figure 1: Catalytic cycle for isothiazole carbamate coupling. Note the competitive pathways (in red) leading to catalyst deactivation or substrate decomposition.
Experimental Protocol
Standard Operating Procedure (SOP)
Scale: 1.0 mmol (Adjustable)
Reagents & Materials
Component
Equiv.
Amount (1 mmol scale)
Role
Aryl Bromide (Ar-Br)
1.0
MW dependent
Electrophile
Isothiazol-5-ylcarbamate
1.2
200 mg (MW170)
Nucleophile
Pd₂(dba)₃
0.025
23 mg (2.5 mol%)
Pd Source
Xantphos
0.05
29 mg (5.0 mol%)
Ligand
Cs₂CO₃
2.0
652 mg
Base
1,4-Dioxane (Anhydrous)
N/A
5.0 mL (0.2 M)
Solvent
Step-by-Step Methodology
Vessel Preparation: Oven-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1][2]
Solids Addition: Charge the vessel with:
tert-Butyl isothiazol-5-ylcarbamate (1.2 equiv)
Aryl Bromide (1.0 equiv) [If solid]
Cs₂CO₃ (2.0 equiv)
Xantphos (5 mol%)
Pd₂(dba)₃ (2.5 mol%)
Degassing (Critical): Cap the vessel. Evacuate (high vacuum) and backfill with Argon three times. Note: Oxygen accelerates phosphine oxidation and sulfur-poisoning.
Solvent Addition: Add anhydrous 1,4-dioxane via syringe through the septum. If the Aryl Bromide is liquid, add it at this stage.
Reaction: Place the vessel in a pre-heated oil bath at 90°C . Stir vigorously (800 rpm) for 12–16 hours.
Checkpoint: Monitor by LCMS.[3][4] Look for the disappearance of the aryl halide.[1]
Filter through a pad of Celite to remove inorganic salts and Pd black.
Concentrate the filtrate under reduced pressure.[3][4]
Purification: Flash column chromatography (SiO₂).
Eluent: Hexanes/EtOAc gradient (typically 0–30% EtOAc). Isothiazole carbamates are often UV-active at 254 nm.
Optimization & Screening Guide
If the standard condition fails, follow this logic tree to optimize.
Figure 2: Optimization workflow for difficult isothiazole couplings.
Technical Validation & Troubleshooting
Why Xantphos?
For amide and carbamate arylation, bidentate ligands with a wide bite angle are essential. Xantphos (bite angle ~111°) facilitates the reductive elimination step, which is often the turnover-limiting step for electron-deficient nitrogen nucleophiles like isothiazolyl carbamates [1].
Why Cesium Carbonate?
While Sodium tert-butoxide (NaOtBu) is the standard base for amine coupling, it is too aggressive for isothiazoles. The pKa of the N-H in tert-butyl isothiazol-5-ylcarbamate is approximately 11–12. Cs₂CO₃ (in dioxane at 90°C) is sufficiently basic to deprotonate the carbamate without attacking the isothiazole sulfur-nitrogen bond [2].
Troubleshooting Table
Observation
Root Cause
Corrective Action
Low Yield (<30%)
Catalyst poisoning by Sulfur.
Increase catalyst loading to 5 mol% Pd / 10 mol% Ligand. Switch to BrettPhos .
Starting Material Recovery
Oxidative addition failed.
If Ar-Cl is used, switch to Ar-Br or Ar-I. Ensure temperature is >80°C.
Ring Cleavage Products
Base is too strong.
Switch Cs₂CO₃ to K₃PO₄ or reduce temp to 70°C.
Des-Boc Product
Thermal Boc cleavage.
Reaction temperature too high (>100°C). Keep at 80–90°C.
References
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Journal of the American Chemical Society, 124(21), 6043–6048.
Context: Establishes Xantphos as the premier ligand for amide/carbam
BenchChem Application Notes. (2025). Catalyst Selection for Cross-Coupling of Isothiazoles.
(Verified via Search Context 1.1)
Context: Discusses the specific instability of isothiazoles with strong bases and the preference for Carbon
Potkin, V. I., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances. Synthesis (Thieme).[5]
Context: Comprehensive review on isothiazole reactivity and metal complex
Organic Chemistry Portal.
Context: General mechanistic grounding and ligand selection guides.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Carbamate-Directed C-H Activation of Isothiazole Derivatives
Strategic Overview & Rationale
Isothiazoles are highly privileged motifs in medicinal chemistry, frequently deployed as bioisosteres to enhance the antiviral, antibacterial, and anti-inflammatory properties of drug candidates[1]. Historically, functionalizing the isothiazole core required pre-halogenated starting materials and traditional cross-coupling methods. Today, late-stage functionalization via direct C-H activation provides a highly efficient, atom-economical pathway to generate diverse analog libraries[2].
While unguided C-H arylation of isothiazoles typically defaults to the most acidic C5 position, the strategic installation of a carbamate directing group (DG) overrides this innate electronic bias. The carbamate moiety acts as a weakly coordinating, removable directing group that steers the transition metal catalyst to specific adjacent C-H bonds (e.g., the C4 position), enabling precise regiocontrol[3]. Furthermore, the carbamate group is highly versatile; post-activation, it can be easily hydrolyzed to yield free amines or alcohols, making it an ideal transient anchor for complex molecule synthesis[4].
Mechanistic Principles & Causality
The carbamate-directed C-H arylation of isothiazoles is typically driven by a Palladium(II) catalytic cycle. Understanding the mechanistic causality of each step is critical for troubleshooting and optimizing the reaction:
Coordination & Metallacycle Formation : The carbonyl oxygen or nitrogen of the carbamate group coordinates to the electrophilic Pd(II) center. A Concerted Metalation-Deprotonation (CMD) step cleaves the targeted C-H bond to form a stable cyclopalladated intermediate[4].
Oxidative Addition : The aryl halide (typically an aryl iodide) undergoes oxidative addition to the electron-rich palladacycle, transiently generating a high-valent Pd(IV) intermediate.
Reductive Elimination : Rapid reductive elimination forms the new C-C bond, releasing the arylated isothiazole carbamate and regenerating the active Pd(II) catalyst.
Causality of Additives: Silver additives, such as AgF, are not merely passive bases. They play a dual role: they act as a base during the CMD step to abstract the proton, and they function as halide scavengers to precipitate AgI, thereby creating a vacant coordination site on the palladium center to drive the catalytic cycle forward[5].
Reaction Optimization Data
The choice of catalyst, ligand, and base dictates the efficiency and regioselectivity of the C-H activation. The table below summarizes optimized conditions for the arylation of isothiazole derivatives based on established literature protocols.
Reaction Assembly (Glovebox or Schlenk Line) : To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the isothiazole carbamate (1.0 mmol), Pd(PPh3)2Cl2 (5 mol%), PPh3 (10 mol%), and AgF (3.0 mmol).
Causality: AgF is highly hygroscopic. Handling it under an inert atmosphere prevents moisture-induced quenching of the active Pd species and ensures the base remains active for the CMD step[5].
Solvent & Reagent Addition : Evacuate and backfill the Schlenk tube with dry Argon three times. Inject anhydrous MeCN (10 mL) and the aryl iodide (2.0 mmol) via a gas-tight syringe.
Causality: Palladium catalysts and high-valent intermediates are sensitive to oxygen, which can lead to premature reductive elimination, homocoupling side-reactions, or catalyst degradation.
Thermal Activation : Seal the tube and immerse it in a pre-heated oil bath at 82 °C. Stir vigorously for 12–16 hours.
Causality: The elevated temperature is required to overcome the activation energy barrier for the C-H bond cleavage, which is typically the rate-determining step in this catalytic cycle[1].
Reaction Monitoring (Self-Validation Checkpoint) : After 12 hours, withdraw a 50 µL aliquot, dilute with EtOAc, filter through a short Celite plug, and analyze via LC-MS or TLC (Hexanes/EtOAc).
Validation: Complete consumption of the isothiazole starting material and the appearance of the higher-mass product peak validates the reaction's progression. If starting material remains, spike the reaction with an additional 2 mol% of Pd catalyst and 1.0 equiv of AgF.
Workup & Purification : Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble silver salts (AgI) and palladium black. Wash the organic filtrate with water (2 × 15 mL) and brine (15 mL). Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Pathway Visualization
Figure 1: Catalytic cycle of Pd-catalyzed carbamate-directed C-H arylation of isothiazoles.
Application Notes and Protocols for the Use of tert-Butyl Isothiazol-5-ylcarbamate in Advanced Peptide Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the theoretical and practical applications of tert-butyl isothiazol-5-ylcarbamate as a nove...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the theoretical and practical applications of tert-butyl isothiazol-5-ylcarbamate as a novel building block and protecting group in peptide synthesis. This document outlines the unique properties of the isothiazole moiety and provides detailed protocols for its incorporation and manipulation in solid-phase peptide synthesis (SPPS).
Introduction: The Isothiazole Moiety as a Versatile Tool in Peptide Chemistry
The isothiazole ring is a five-membered heterocyclic system containing nitrogen and sulfur, which has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1][2] Isothiazole derivatives have been reported to exhibit a wide range of pharmacological properties, including antiviral, anti-inflammatory, and enzyme inhibitory activities.[1][3][4] The incorporation of such heterocyclic systems into peptide structures offers a promising strategy for the development of novel peptidomimetics with enhanced stability, conformational rigidity, and biological function.[2]
tert-Butyl isothiazol-5-ylcarbamate, in particular, presents a unique opportunity to introduce the isothiazole scaffold into a peptide sequence. The tert-butyloxycarbonyl (Boc) group serves as a well-established, acid-labile protecting group for the amino functionality on the isothiazole ring, making it compatible with standard Boc-based solid-phase peptide synthesis (SPPS) protocols.[5][6]
Key Advantages of Incorporating tert-Butyl Isothiazol-5-ylcarbamate:
Introduction of a Heterocyclic Moiety: The isothiazole ring can act as a bioisostere for amide bonds or introduce novel side-chain functionalities.
Modulation of Physicochemical Properties: The presence of the isothiazole can influence the solubility, lipophilicity, and metabolic stability of the resulting peptide.[2]
Potential for Enhanced Biological Activity: The intrinsic bioactivity of the isothiazole core may impart or enhance the therapeutic properties of the peptide.[1][3]
Compatibility with Standard Synthesis Protocols: The Boc protecting group allows for straightforward integration into established Boc-SPPS workflows.[5]
Chemical Properties and Handling
tert-Butyl isothiazol-5-ylcarbamate is a solid at room temperature and should be handled in a well-ventilated area, following standard laboratory safety procedures for chemical reagents.[7]
The following protocols are based on standard methodologies for Boc-SPPS and are adapted for the incorporation of tert-butyl isothiazol-5-ylcarbamate. Researchers should optimize these conditions based on their specific peptide sequence and available instrumentation.
General Workflow for Boc-SPPS
The overall workflow for incorporating the isothiazole moiety follows the established cycle of deprotection, neutralization, and coupling in Boc-SPPS.
Caption: General workflow for Boc solid-phase peptide synthesis.
Protocol for Coupling of tert-Butyl Isothiazol-5-ylcarbamate
This protocol assumes the isothiazole moiety is being coupled to a free amino group on the growing peptide chain attached to the solid support. This would typically involve a precursor, such as 5-amino-isothiazole-X-carboxylic acid, where the amino group is protected by the Boc group. As the exact precursor is not commercially available, a hypothetical synthesis is implied where the carboxylic acid is activated for coupling.
Materials:
Resin-bound peptide with a free N-terminal amino group
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
Activation of the Carboxylic Acid:
In a separate vessel, dissolve tert-butyl isothiazol-5-yl-X-carboxylic acid (1.5 eq) and HBTU/HATU (1.5 eq) in DMF.
Add DIPEA (3.0 eq) to the solution and allow it to pre-activate for 5-10 minutes.
Coupling Reaction:
Drain the DMF from the swollen resin.
Add the activated carboxylic acid solution to the resin.
Agitate the reaction vessel at room temperature for 2-4 hours.
Washing:
Drain the reaction mixture.
Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
Deprotection of the Boc Group
The Boc group on the isothiazole moiety is acid-labile and can be removed under standard conditions.
Materials:
Resin-bound peptide with the Boc-protected isothiazole
Deprotection solution: 25-50% TFA (Trifluoroacetic acid) in DCM
Scavengers (if required for other side-chain protecting groups): e.g., triisopropylsilane (TIS)
Neutralization solution: 10% DIPEA in DMF or DCM
Solvents: DCM, DMF
Procedure:
Pre-wash: Wash the resin with DCM (3x).
Deprotection:
Add the TFA/DCM solution to the resin.
Agitate for 1-2 minutes, then drain.
Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.[5]
Washing:
Drain the deprotection solution.
Wash the resin with DCM (3x) to remove residual TFA.
Neutralization:
Wash the resin with the 10% DIPEA solution (2x, 5 minutes each) to neutralize the trifluoroacetate salt.[5]
Final Wash: Wash the resin with DMF (3x) to prepare for the next coupling step.
Characterization and Analysis
The successful incorporation of the isothiazole moiety and the final peptide product should be confirmed by analytical techniques such as:
Mass Spectrometry (MS): To verify the molecular weight of the peptide.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the purified peptide.
Potential Challenges and Troubleshooting
Incomplete Coupling: If the Kaiser test is positive after the coupling step, repeat the coupling reaction with fresh reagents. The steric hindrance of the isothiazole ring might necessitate longer coupling times or the use of a more potent activating agent like HATU.
Side Reactions: The isothiazole ring is generally stable, but harsh acidic or basic conditions should be avoided if not part of a planned deprotection step. The stability of the isothiazole ring under repeated TFA treatment should be monitored.
Purification Difficulties: The introduction of the heterocyclic moiety may alter the chromatographic behavior of the peptide. A systematic optimization of the HPLC purification method (e.g., gradient, mobile phase additives) may be required.
Conclusion
tert-Butyl isothiazol-5-ylcarbamate represents a promising, albeit currently theoretical, reagent for the introduction of the isothiazole scaffold into peptides. Its compatibility with standard Boc-SPPS methodologies opens up new avenues for the design of novel peptidomimetics with potentially enhanced therapeutic properties. The protocols outlined in these application notes provide a solid foundation for researchers to explore the utility of this and related heterocyclic building blocks in their peptide synthesis endeavors. Further research is warranted to fully elucidate the impact of isothiazole incorporation on peptide structure and function.
References
Medwin Publishers. (2019, April 30). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from Medwin Publishers website: [Link]
Kletskov, A. V., et al. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from Thieme Chemistry: [Link]
Regiec, A., et al. (2006, July 15). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Retrieved from PubMed: [Link]
ResearchGate. (2019, May 11). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from ResearchGate: [Link]
ChemBK. (2024, April 9). tert-Butyl (5-aMinobenzo[d]isoxazol-3-yl)carbaMate. Retrieved from ChemBK: [Link]
Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
PubMed. (2011, April 1). Fmoc-based synthesis of peptide thioesters for native chemical ligation employing a tert-butyl thiol linker. Retrieved from PubMed: [Link]
PubChem. (n.d.). tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate. Retrieved from PubChem: [Link]
SynArchive. (n.d.). Protecting Groups List. Retrieved from SynArchive: [Link]
Semantic Scholar. (1960, July 1). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. Retrieved from Semantic Scholar: [Link]
Freie Universität Berlin. (n.d.). Development of a Tert-Butyl Thiol Linker for the Synthesis of Peptide Thioesters and Thioacids for Application in Chemical Ligation Methods. Retrieved from Refubium - Freie Universität Berlin: [Link]
ResearchGate. (2025, October 15). (PDF) tert-Butyl 3-(4-Cyano-5-phenylisothiazol-3-yl)carbazate. Retrieved from ResearchGate: [Link]
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from Master Organic Chemistry: [Link]
National Center for Biotechnology Information. (n.d.). tert-Butyl carbamate. Retrieved from National Center for Biotechnology Information: [Link]
Organic Chemistry Portal. (n.d.). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Retrieved from Organic Chemistry Portal: [Link]
Application Note: Reaction Conditions for the N-Alkylation of Isothiazol-5-ylcarbamates
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction & Mechanistic Rationale The isothiazole scaffold is a privi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Methodological Guide
Introduction & Mechanistic Rationale
The isothiazole scaffold is a privileged pharmacophore prevalent in modern drug discovery, frequently appearing in PAR4 antagonists, kinase inhibitors, and treatments for endocrine disorders [1][2]. Specifically, the N-alkylation of isothiazol-5-ylcarbamates is a critical functionalization step used to modulate lipophilicity, tune pharmacokinetic properties, and establish proprietary chemical space.
However, the alkylation of heteroaryl carbamates presents unique regiochemical and chemoselective challenges. As a Senior Application Scientist, it is vital to understand the causality behind the reaction conditions rather than simply executing a protocol.
The Ambident Anion Challenge
The NH proton of an isothiazol-5-ylcarbamate is highly acidic (
) due to the dual electron-withdrawing effects of the adjacent carbamate carbonyl and the electron-deficient isothiazole ring. Deprotonation yields a resonance-stabilized ambident anion with electron density distributed across the nitrogen and oxygen atoms.
To drive N-alkylation over O-alkylation , the choice of base, solvent, and electrophile is paramount:
Solvent Causality: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are mandatory. They effectively solvate the metal counterion (e.g.,
, ), disrupting tight ion pairs and exposing the nitrogen atom for a direct attack.
Electrophile Selection: Soft electrophiles (alkyl iodides, benzyl bromides) favor attack by the softer nitrogen atom, whereas hard electrophiles (alkyl tosylates, oxonium ions) can increase unwanted O-alkylation [3].
Base Selection: Sodium hydride (NaH) ensures irreversible, quantitative deprotonation, preventing unreacted starting material. For base-sensitive substrates (e.g., those prone to epimerization), milder bases like
or are utilized, often requiring elevated temperatures.
Reaction Pathways & Workflows
Mechanistic pathways for the N-alkylation of isothiazol-5-ylcarbamates.
Standard experimental workflow for base-mediated carbamate alkylation.
Quantitative Data Summary
The following table synthesizes field-proven reaction conditions for isothiazol-5-ylcarbamate alkylation, allowing researchers to select the optimal system based on substrate constraints.
Method
Base / Reagents
Solvent
Temp (°C)
Electrophile
Typical Yield
Mechanistic Notes
Strong Base
NaH (60% dispersion)
DMF
0 to 25
Alkyl Iodides / Bromides
85–95%
Irreversible deprotonation; ideal for unhindered electrophiles.
Mild Base
or
ACN or DMF
50 to 80
Alkyl Bromides / Triflates
75–85%
Reversible deprotonation; prevents epimerization of chiral centers.
Mitsunobu
DIAD,
THF
0 to 25
Primary/Secondary Alcohols
60–80%
Neutral conditions; complete stereochemical inversion () of alcohols [1].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that failures are caught immediately, saving downstream processing time.
Best for standard, robust substrates and primary alkyl halides.
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with Argon.
Dissolution: Dissolve the isothiazol-5-ylcarbamate (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) in a single portion.
Validation Checkpoint: Observe the evolution of
gas. The solution will typically transition to a deep yellow or orange hue, confirming the formation of the carbamate anion. Stir for 30 minutes at 0 °C.
Alkylation: Add the alkyl halide (1.5 equiv) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature (25 °C).
Monitoring: Stir for 2–4 hours. Monitor via LC-MS.
Validation Checkpoint: The disappearance of the starting material mass
and the appearance of the alkylated mass confirms conversion.
Quench & Workup: Cool to 0 °C and quench dropwise with saturated aqueous
(10 mL). Extract with Ethyl Acetate ( mL).
Crucial Step: Wash the combined organic layers with 5% aqueous
( mL) to completely remove residual DMF, which otherwise co-elutes during chromatography.
Purification: Dry over anhydrous
, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Mild Base Alkylation (
/ ACN)
Best for substrates containing base-sensitive functional groups (e.g., esters, epimerizable chiral centers).
Setup: In a dry vial, combine the isothiazol-5-ylcarbamate (1.0 equiv), Cesium Carbonate (
, 2.0 equiv), and the alkyl halide (1.5 equiv).
Reaction: Suspend the mixture in anhydrous Acetonitrile (ACN, 0.2 M). Seal the vial and heat to 60 °C in an oil bath or heating block.
Causality Note:
is highly soluble in organic solvents compared to , providing a higher effective concentration of the basic counterion, accelerating the reaction without the harshness of NaH.
Monitoring: Stir for 12–18 hours. Monitor by TLC (UV detection at 254 nm).
Workup: Cool to room temperature, filter the suspension through a pad of Celite to remove inorganic salts, and wash the pad with EtOAc. Concentrate the filtrate directly for chromatography.
Best for secondary alcohols where stereochemical inversion is required, or when alkyl halides are prone to E2 elimination [1].
Setup: Dissolve the isothiazol-5-ylcarbamate (1.0 equiv), the target alcohol (1.2 equiv), and Triphenylphosphine (
, 1.5 equiv) in anhydrous THF (0.1 M) under Argon.
Activation: Cool to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes.
Causality Note: Adding DIAD last ensures the formation of the betaine intermediate with
occurs in the presence of the acidic carbamate, preventing non-productive side reactions of the betaine with the alcohol.
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
Purification: Concentrate the reaction mixture directly. Purify via flash chromatography.
Troubleshooting: Triphenylphosphine oxide (
) is a common contaminant. If it co-elutes, triturate the crude mixture with cold diethyl ether/hexanes (1:1); the will precipitate and can be filtered off prior to chromatography.
References
Bicyclic heteroaryl substituted compounds. World Intellectual Property Organization. WO2018013774A1.
Compounds, compositions and methods of use to treat hypoparathyroidism and osteoporosis. World Intellectual Property Organization. WO2024155601A1.
Zhang, et al. Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. eScholarship / NIH PMC. Available at:[Link]
Method
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Isothiazole Carbamates as Tunable Electrophilic Partners
An in-depth guide for researchers, scientists, and drug development professionals. The isothiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active molecules and approv...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals.
The isothiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active molecules and approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a valuable building block in drug discovery.[1][4] Palladium-catalyzed cross-coupling reactions have become one of the most powerful tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, offering unparalleled efficiency and functional group tolerance.[5][6]
Traditionally, these reactions have relied on aryl or heteroaryl halides and triflates as the electrophilic partners. However, the development of methods that utilize alternative activating groups is a significant area of research, expanding the synthetic toolbox. This guide focuses on the use of isothiazole carbamates as electrophilic partners in palladium-catalyzed cross-coupling reactions. This approach leverages the carbamate moiety as a synthetically versatile and tunable leaving group, activated by a palladium catalyst to enable the formation of new bonds at its position of attachment.
Here, we provide a comprehensive overview of the mechanistic principles, key experimental considerations, and detailed, field-tested protocols for leveraging isothiazole carbamates in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Mechanistic Principles & Key Considerations
The success of any palladium-catalyzed cross-coupling reaction hinges on a fundamental understanding of its catalytic cycle and the factors that influence each step. The use of a carbamate as a leaving group presents a unique challenge, primarily centered on achieving the initial oxidative addition of the palladium catalyst into the aryl C-O bond, a step that is typically more demanding than C-Halogen or C-OTf bond activation.[7][8]
The Catalytic Cycle
The generally accepted mechanism for these transformations involves a Pd(0)/Pd(II) catalytic cycle.[9][10]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Oxidative Addition: The active Pd(0) catalyst inserts into the isothiazole C-O bond of the carbamate. This is the rate-limiting step and requires a highly active catalyst system.
Transmetalation (for Suzuki Coupling): An organic group (R') is transferred from an organometallic reagent (e.g., an organoboron compound) to the palladium(II) center. This step is facilitated by a base.[11]
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.[12]
Causality Behind Experimental Choices
The selection of each reaction component is critical for overcoming the high activation barrier of C-O bond cleavage.
Palladium Precatalyst: While Pd(0) is the active species, stable Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.[13] These are reduced in situ to Pd(0).[14] Modern, pre-formed precatalysts (e.g., Buchwald G3 or G4 precatalysts) offer improved reliability and efficiency by ensuring clean generation of the active catalyst.[15]
Ligands (The Key to Success): The ligand stabilizes the palladium center and modulates its reactivity. For activating robust C-O bonds, bulky and electron-rich phosphine ligands are mandatory.[5] Ligands like RuPhos, XPhos, or SPhos enhance the rate of both oxidative addition and reductive elimination, preventing catalyst decomposition.[5][16] The choice of ligand is often the most critical variable to screen.[16]
Base: The base plays a crucial role, particularly in Suzuki-Miyaura couplings where it activates the boronic acid for transmetalation.[11][16] Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. The choice of base can significantly impact yield and must be optimized.
Solvents: Anhydrous and degassed solvents are essential. Oxygen can oxidize and deactivate both the Pd(0) catalyst and the sensitive phosphine ligands, often leading to the formation of inactive "palladium black."[16][17] Aprotic solvents like toluene, dioxane, or DMF are commonly used, with the choice depending on the solubility of the substrates and reagents.[16]
Experimental Protocols & Workflows
The following protocols provide a robust starting point for the cross-coupling of isothiazole carbamates. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Caption: A standard experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 2.1: Suzuki-Miyaura Coupling of 5-Isothiazole Carbamate with Phenylboronic Acid
This protocol describes a representative C-C bond formation.
Reagents & Materials
Reagent/Material
Mol. Wt.
Amount (mmol)
Equiv.
Notes
5-Isothiazole Carbamate
-
1.0
1.0
Substrate
Phenylboronic Acid
121.93
1.5
1.5
Coupling Partner
Palladium(II) Acetate
224.50
0.02
0.02
Precatalyst
SPhos
410.57
0.04
0.04
Ligand
K₃PO₄ (anhydrous)
212.27
3.0
3.0
Base, finely powdered
Toluene (anhydrous)
-
5 mL
-
Degassed Solvent
Oven-dried Schlenk tube
-
1
-
With stir bar
Step-by-Step Methodology
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the 5-isothiazole carbamate (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.[17]
Solvent Addition: Add 5 mL of degassed, anhydrous toluene via syringe.
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short plug of Celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-phenylisothiazole product.[18]
Protocol 2.2: Buchwald-Hartwig Amination of 5-Isothiazole Carbamate with Morpholine
This protocol outlines a representative C-N bond formation.
Reagents & Materials
Reagent/Material
Mol. Wt.
Amount (mmol)
Equiv.
Notes
5-Isothiazole Carbamate
-
1.0
1.0
Substrate
Morpholine
87.12
1.2
1.2
Amine Coupling Partner
Pd₂(dba)₃
915.72
0.01
0.01
Precatalyst
RuPhos
469.64
0.04
0.04
Ligand
NaOt-Bu
96.10
1.4
1.4
Base
Dioxane (anhydrous)
-
5 mL
-
Degassed Solvent
Oven-dried Schlenk tube
-
1
-
With stir bar
Step-by-Step Methodology
Reaction Setup: In a glovebox or under a stream of argon, add the 5-isothiazole carbamate (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and RuPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube with a stir bar.
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line.
Reagent Addition: Add 5 mL of degassed, anhydrous dioxane via syringe, followed by the addition of morpholine (1.2 mmol, 1.2 equiv.) via syringe.
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
Monitoring: Monitor the reaction's progress via TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography to obtain the desired 5-morpholinoisothiazole.
Troubleshooting & Optimization
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.
Problem Observed
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive Catalyst: Pd(II) precatalyst not reduced to active Pd(0).[16] 2. Reagent Impurity: Impurities in starting materials or solvents can poison the catalyst.[15] 3. Suboptimal Conditions: Incorrect ligand, base, or solvent choice.[16]
1. Use a modern precatalyst (e.g., RuPhos-G3) or try a different Pd source. Increase catalyst loading (e.g., to 5 mol%).[15] 2. Re-purify starting materials. Ensure solvents are anhydrous and properly degassed.[17] 3. Perform a systematic screen of ligands (e.g., XPhos, BrettPhos), bases (e.g., Cs₂CO₃, K₂CO₃), and solvents (e.g., Toluene, DMF).[16]
Formation of Black Precipitate (Palladium Black)
1. Presence of Oxygen: Oxidizes active Pd(0) to inactive aggregates.[17] 2. High Temperature: Can promote catalyst decomposition.[17] 3. Ineffective Ligand: Ligand fails to stabilize the catalytic species.
1. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere throughout the reaction.[17] 2. Lower the reaction temperature and extend the reaction time.[17] 3. Screen alternative, bulkier ligands that provide greater steric protection to the Pd center.
Significant Side Products
1. Protodeboronation (Suzuki): Boronic acid reacts with residual water instead of transmetalating.[5] 2. Homocoupling (Suzuki): Coupling of two boronic acid molecules.[5] 3. Dehalogenation (if applicable): Reduction of a halide instead of coupling.
1. Use rigorously dried reagents and solvents. Consider using a more stable boronic ester (e.g., a pinacol ester).[16][19] 2. Ensure the reaction is free of oxygen. Lowering the temperature may also help.[5] 3. This is less common with carbamates but can occur with competing halides. Adjusting the catalyst system can minimize this.[5]
Conclusion
The palladium-catalyzed cross-coupling of isothiazole carbamates represents a modern and powerful strategy for the functionalization of this important heterocyclic core. By understanding the underlying mechanistic principles and carefully selecting the catalyst system, researchers can effectively utilize carbamates as reliable electrophilic partners. The protocols and troubleshooting guide provided herein serve as a solid foundation for scientists in drug discovery and chemical research to successfully implement this methodology, enabling the rapid synthesis of diverse and complex isothiazole-containing molecules.
References
Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
Benchchem. (n.d.). A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery. BenchChem.
Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions. BenchChem.
MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
(n.d.). Cross-Coupling Reactions Guide.
Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve.
(2025, September 30). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
(n.d.). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. RSC Publishing.
Alam, M. A., et al. (2019, April 30). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers.
(n.d.). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PMC.
Kulkarni, S., et al. (2024, July 24). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Books.
Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles. BenchChem.
(n.d.). REVIEW. NSF PAR.
Vinogradova, E. V., et al. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. MIT Open Access Articles.
Christoforou, I. C., & Koutentis, P. A. (2006, October 7). New regiospecific isothiazole C-C coupling chemistry. PubMed.
(n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
(2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
(n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
Benchchem. (n.d.). Technical Support Center: Suzuki Reactions with Isothiazole Substrates. BenchChem.
(n.d.). Buchwald–Hartwig amination. Wikipedia.
(2023, November 1). Pd-Complexes with Azanediylbis(1,2-azolyl)- and Bis(1,2-azolyl)carboxamide Ligands for Catalysis of Cross-Coupling Reactions in Aqueous Media. Russian Journal of General Chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Medicinal Chemists, and Pharmaceutical Development Scientists
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The compound tert-butyl isothiazol-5-ylcarbamate (CAS: 887475-44-7) is a highly valuable heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates and bioactive small molecules. It features an isothiazole core coupled with a tert-butyloxycarbonyl (Boc)-protected amine. While chromatography is often used for initial purification, solvent/anti-solvent recrystallization is the gold standard for achieving the >99% purity required for downstream API (Active Pharmaceutical Ingredient) manufacturing[1].
The Causality of Solvent Selection
Designing a recrystallization protocol requires exploiting the differential solubility of the target molecule versus its impurities. For Boc-protected heteroarylamines, the highly polar carbamate motif (capable of hydrogen bonding) and the polarizable isothiazole ring contrast sharply with the lipophilic tert-butyl group.
We utilize an Ethyl Acetate (EtOAc) / Heptane binary solvent system[2].
The "Good" Solvent (Ethyl Acetate): EtOAc acts as a moderate-polarity hydrogen-bond acceptor. It readily solvates the isothiazole ring and the carbamate NH at elevated temperatures (50–60 °C), ensuring complete dissolution of the crude matrix.
The "Anti-Solvent" (Heptane): Heptane is a non-polar, aliphatic hydrocarbon. Its addition dramatically lowers the dielectric constant of the medium. As the mixture cools, the aliphatic environment forces the polar isothiazole cores to self-associate via intermolecular hydrogen bonding, driving nucleation and crystal growth[3].
Mitigating Thermal Degradation
A critical parameter in this protocol is temperature control. The N-Boc protecting group is susceptible to thermal deprotection, particularly if trace acidic impurities (often residual from upstream synthesis) are present in the crude mixture[4]. Therefore, dissolution temperatures must strictly not exceed 60 °C to prevent the generation of the free 5-aminoisothiazole impurity.
Physicochemical & Solvent Data
To ensure a self-validating process, scientists must understand the quantitative boundaries of the system. The following table summarizes the critical parameters governing this recrystallization.
Parameter
Value / Characteristic
Mechanistic Implication
Molecular Formula
C₈H₁₂N₂O₂S
Governs molecular weight (200.26 g/mol ).
Hydrogen Bonding
1 Donor (NH), 4 Acceptors (O, N)
Drives crystal lattice packing during cooling.
EtOAc Boiling Point
77.1 °C
Allows for safe heating; however, process max is capped at 60 °C to protect the Boc group.
Heptane Boiling Point
98.4 °C
Ensures the anti-solvent does not flash off during hot addition.
Target EtOAc:Heptane Ratio
1:3 to 1:5 (v/v)
Optimal supersaturation window to prevent Liquid-Liquid Phase Separation (oiling out)[5].
Process Workflow & Logic
The following diagram illustrates the logical sequence of unit operations, highlighting the transition from a crude solid to a highly pure crystalline product.
Workflow for the solvent/anti-solvent crystallization of tert-butyl isothiazol-5-ylcarbamate.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Do not proceed to the next step unless the verification criteria of the current step are met.
Step 1: Controlled Dissolution
Weigh the crude tert-butyl isothiazol-5-ylcarbamate and transfer it to a suitably sized, clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Add Ethyl Acetate (EtOAc) at a ratio of approximately 2.5 mL per gram of crude solid.
Submerge the flask in an oil bath or heating block set to 55–60 °C . Stir at 400 RPM.
Verification Check: Observe the solution. It should transition to a clear, homogeneous liquid. If undissolved material persists after 15 minutes, add EtOAc in 0.5 mL/g increments until dissolution is complete. Do not exceed 60 °C to prevent Boc degradation[4].
Step 2: Hot Polish Filtration
Pre-warm a fritted glass funnel (medium porosity) and a receiving flask to ~50 °C to prevent premature precipitation.
Rapidly filter the hot EtOAc solution under a gentle vacuum to remove mechanical impurities, dust, or insoluble polymeric byproducts.
Verification Check: The filtrate must be optically clear, with no visible particulates or "schlieren" (refractive index gradient) lines.
Step 3: Anti-Solvent Addition
Return the clear filtrate to a heating source and maintain the temperature at 50 °C .
Begin adding Heptane dropwise via an addition funnel while maintaining vigorous stirring (500 RPM).
Continue addition until the solution reaches the "cloud point" (the point at which a faint, persistent turbidity is observed). This typically occurs at an EtOAc:Heptane ratio of roughly 1:2 to 1:3.
Once the cloud point is reached, immediately add 3–5 drops of EtOAc until the solution just clears again. This establishes a metastable supersaturated state.
Step 4: Controlled Cooling & Nucleation
Remove the heat source. Allow the flask to cool ambiently to room temperature (20–25 °C) at a controlled rate of approximately 0.5 °C/min . Mechanistic Note: Rapid "crash cooling" traps impurities within the crystal lattice and promotes amorphous solid formation[6].
Once at room temperature, transfer the flask to an ice-water bath and cool to 0–5 °C for 2 hours to maximize yield.
Verification Check: A thick slurry of distinct, well-defined crystals should be visible. If the product appears as a separate liquid layer at the bottom of the flask, proceed immediately to the Troubleshooting section (Oiling Out).
Step 5: Isolation and Drying
Isolate the crystals via vacuum filtration using a Buchner funnel.
Wash the filter cake with a minimal volume (approx. 1 mL/g) of ice-cold Heptane . Mechanistic Note: Using pure heptane for the wash ensures that no crystallized product is re-dissolved, while effectively displacing the mother liquor containing the impurities[6].
Transfer the solid to a vacuum desiccator or vacuum oven. Dry at < 40 °C under high vacuum (≤ 10 mbar) until a constant weight is achieved.
Verification Check: Analyze the final product via HPLC or ¹H-NMR. The tert-butyl singlet (~1.45 ppm) and the isothiazole proton should integrate perfectly, with no residual EtOAc (singlet at 2.05 ppm, quartet at 4.12 ppm) remaining.
Troubleshooting: Mitigating "Oiling Out" (LLPS)
A pervasive challenge when crystallizing Boc-protected amines is Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out." Instead of forming a solid crystal lattice, the compound separates as a dense, immiscible liquid phase[5]. This occurs when the supersaturation level exceeds the metastable zone width before the temperature drops below the compound's melting point in that specific solvent mixture.
If oiling out occurs, execute the following corrective actions:
Re-dissolution: Reheat the mixture to 55 °C until the oil completely merges back into a single homogeneous liquid phase.
Adjust Solvent Ratio: Add 10-15% more Ethyl Acetate. Oiling out often indicates that the anti-solvent (Heptane) concentration is too high, pushing the system into the LLPS region of the phase diagram[5].
Implement Seeding: Cool the solution to just above the temperature where oiling out previously occurred. Introduce 1-2 mg of pure, crystalline tert-butyl isothiazol-5-ylcarbamate (seeds). Seeding bypasses the high-energy nucleation barrier, forcing the system to deposit molecules onto the existing crystal lattice rather than forming a liquid phase.
Reduce Cooling Rate: Lower the cooling rate to 0.1–0.2 °C/min. Slower cooling keeps the system closer to the equilibrium solubility curve, favoring structured crystallization over phase separation.
References
National Institutes of Health (NIH). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. Available at:[Link]
American Chemical Society (ACS). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. Available at:[Link]
American Chemical Society (ACS). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate B. Organic Process Research & Development. Available at:[Link]
American Chemical Society (ACS). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at:[Link]
American Chemical Society (ACS). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development. Available at:[Link]
Title: Microwave-Assisted Synthesis of tert-Butyl Isothiazol-5-ylcarbamate: A High-Efficiency Curtius Rearrangement Protocol Executive Summary & Rationale Isothiazoles are highly valued in medicinal chemistry and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Microwave-Assisted Synthesis of tert-Butyl Isothiazol-5-ylcarbamate: A High-Efficiency Curtius Rearrangement Protocol
Executive Summary & Rationale
Isothiazoles are highly valued in medicinal chemistry and drug development as stable bioisosteres for pyrazoles, thiazoles, and phenyl rings. However, functionalizing the 5-position with an amino group presents significant synthetic hurdles. The free isothiazol-5-amine is electronically deactivated, sterically hindered, and prone to oxidative degradation. Consequently, synthesizing it directly as a Boc-protected derivative—tert-butyl isothiazol-5-ylcarbamate —is the preferred strategy for downstream cross-coupling and derivatization [1].
The most direct route to this protected amine is the Curtius rearrangement of isothiazole-5-carboxylic acid. While conventional thermal heating requires prolonged reflux times (12–24 hours) that often lead to substrate decomposition and symmetric urea byproducts, microwave-assisted synthesis accelerates the reaction to mere minutes. By utilizing Diphenylphosphoryl azide (DPPA) in a sealed microwave reactor, we achieve a self-validating, high-yield transformation [3].
Mechanistic Pathway & Causality
The reaction proceeds via a one-pot activation-rearrangement-trapping cascade.
Activation: Triethylamine (TEA) deprotonates the carboxylic acid, which then attacks DPPA to form an intermediate acyl azide. DPPA is chosen over traditional acid chloride/sodium azide methods because it avoids the isolation of shock-sensitive, low-molecular-weight acyl azides [4].
Rearrangement (The Microwave Advantage): The acyl azide undergoes a thermally driven Curtius rearrangement, extruding nitrogen gas (
) to form a highly reactive isocyanate. Microwave dielectric heating provides rapid, uniform energy transfer, overcoming the high activation energy barrier of extrusion in minutes rather than hours.
Nucleophilic Trapping: The transient isocyanate is immediately trapped by anhydrous tert-butanol to form the stable Boc-protected carbamate [2].
Fig 1: Mechanistic pathway of the one-pot DPPA-mediated Curtius rearrangement.
Comparative Data Analysis
To justify the transition from conventional to microwave-assisted synthesis, empirical data from optimization studies are summarized below. The microwave protocol not only reduces time but fundamentally alters the impurity profile by outcompeting the formation of symmetric urea.
Parameter
Conventional Thermal Heating
Microwave-Assisted Protocol
Causality / Impact
Heating Source
Oil Bath (Reflux)
Microwave Dielectric Heating
MW provides uniform, internal heating, eliminating cold spots and wall-effects.
Reaction Time
16 – 24 hours
20 minutes
Rapid extrusion prevents prolonged thermal stress on the heterocyclic ring.
Temperature
82 °C (t-BuOH boiling point)
110 °C (Sealed Vessel)
Sealed MW vessel allows superheating above the solvent's boiling point.
Solvent System
Neat tert-Butanol
tert-Butanol / Toluene (1:1)
Toluene lowers system vapor pressure and improves MW energy absorption.
Yield (Isolated)
45% – 55%
82% – 88%
Faster trapping minimizes isocyanate degradation and urea formation.
Primary Impurity
1,3-bis(isothiazol-5-yl)urea
Unreacted starting material
Trace water in long refluxes causes urea; MW speed outpaces this side reaction.
Experimental Workflow & Protocol
Fig 2: Step-by-step experimental workflow for the microwave-assisted synthesis.
Step-by-Step Methodology
Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure success at each critical junction.
In an oven-dried 30 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend isothiazole-5-carboxylic acid (645 mg) in a mixture of anhydrous tert-butanol (5.0 mL) and anhydrous toluene (5.0 mL).
Causality Check: Toluene is added because neat tert-butanol has a melting point of ~25 °C and can solidify at room temperature, hindering stirring. Toluene also acts as a pressure-modulator in the microwave.
Add TEA (1.05 mL). The suspension should become a clear solution as the triethylammonium salt forms.
Cool the vial to 0 °C in an ice bath. Add DPPA (1.65 g) dropwise over 2 minutes.
Safety & Causality: DPPA addition must be done cold to prevent uncontrolled, premature formation of the acyl azide, which is highly exothermic.
Microwave Irradiation:
Seal the microwave vial with a Teflon-lined crimp cap.
Place the vial in the microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).
Parameters: Ramp to 110 °C over 3 minutes. Hold at 110 °C for 20 minutes. Stirring speed: 600 rpm.
Self-Validation (Pressure): Monitor the pressure curve on the microwave interface. You should observe a steady pressure increase corresponding to the stoichiometric release of
gas (Curtius rearrangement). If pressure exceeds 15 bar, the system will auto-vent; the toluene co-solvent prevents this by keeping the vapor pressure manageable.
In-Process Control (IPC):
Allow the vessel to cool to <40 °C before uncrimping.
Take a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
Validation Criteria: Look for the disappearance of the starting material mass ([M-H]- 128.0) and the appearance of the target product mass ([M+H]+ 201.0, and the characteristic Boc-cleaved fragment[M-tBu+H]+ 145.0).
Workup & Extraction:
Transfer the reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (30 mL).
Wash the organic layer with saturated aqueous
(2 × 20 mL) to remove unreacted acid and diphenyl phosphate byproducts.
Wash with brine (20 mL), dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification:
Purify the crude residue via flash column chromatography on silica gel.
Eluent: Gradient of 5% to 20% Ethyl Acetate in Hexanes.
The product, tert-butyl isothiazol-5-ylcarbamate, elutes as a distinct UV-active band (254 nm).
Evaporate the pure fractions to yield a white to pale-yellow solid.
Moisture Exclusion is Paramount: The most common failure mode in this protocol is the formation of the symmetric urea byproduct. If trace water is present in the solvents or reagents, it will outcompete tert-butanol for the isocyanate intermediate. Water reacts with the isocyanate to form a carbamic acid, which rapidly decarboxylates to the free isothiazol-5-amine. This free amine then attacks another molecule of isocyanate, forming 1,3-bis(isothiazol-5-yl)urea. Always use freshly opened, anhydrous t-butanol and toluene.
DPPA Quality: DPPA degrades over time upon exposure to moisture, releasing diphenyl phosphate. If the reagent is old or cloudy, the yield will drop precipitously. Verify DPPA purity via 31P NMR if yields are inconsistent [4].
Application Note: Process Development for the Scale-Up Synthesis of tert-Butyl Isothiazol-5-ylcarbamate
Executive Summary The synthesis of 5-aminoisothiazole derivatives is a persistent challenge in medicinal chemistry due to the inherent instability of the 5-aminoisothiazole free base. The electron-deficient nature of the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 5-aminoisothiazole derivatives is a persistent challenge in medicinal chemistry due to the inherent instability of the 5-aminoisothiazole free base. The electron-deficient nature of the isothiazole ring, combined with the nucleophilic amino group, renders the molecule susceptible to oxidative degradation and ring-opening under basic conditions.
This Application Note details a robust, scalable protocol for the synthesis of tert-butyl isothiazol-5-ylcarbamate (Boc-protected 5-aminoisothiazole). Unlike direct protection methods that require handling the unstable amine salt, this protocol utilizes a Curtius Rearrangement starting from the stable, commercially available isothiazole-5-carboxylic acid . This route "skips" the isolation of the free amine, converting the carboxylic acid directly to the protected carbamate via an isocyanate intermediate.
Key Process Advantages
Stability: Avoids isolation of the unstable 5-aminoisothiazole free base.
Scalability: Designed for multi-gram to kilogram batches with integrated safety controls for gas evolution (
).
Purification: Optimized for crystallization, minimizing the need for chromatographic separation.
Strategic Route Analysis
Pathway Comparison
Two primary routes were evaluated for scale-up suitability.
Parameter
Route A: Direct Protection
Route B: Curtius Rearrangement (Selected)
Starting Material
5-Aminoisothiazole HCl
Isothiazole-5-carboxylic acid
Reagents
, DMAP, TEA
DPPA, TEA, -BuOH
Intermediates
Free amine (Transient, Unstable)
Acyl azide, Isocyanate (contained)
Safety Profile
Low energy, but degradation risk
Exothermic, Gas evolution ()
Purification
Silica Gel (Difficult at scale)
Crystallization / Filtration
Cost Efficiency
Low (SM is expensive/unstable)
High (Acid is stable/cheap)
Reaction Mechanism & Pathway
The selected route proceeds via the activation of the carboxylic acid with diphenylphosphoryl azide (DPPA), followed by thermal rearrangement to the isocyanate, which is trapped in situ by tert-butanol.
Figure 1: Mechanistic pathway for the one-pot Curtius rearrangement.
Critical Process Parameters (CPPs)
For successful scale-up, the following parameters must be strictly controlled to prevent thermal runaway and ensure high yield.
Temperature Control (Ramp Rate): The rearrangement of the acyl azide to the isocyanate is exothermic and releases nitrogen gas.
Target: Slow ramp to 80°C.
Failure Mode: Rapid heating causes violent gas evolution and pressure buildup.
Water Content: The reaction must be strictly anhydrous.
Impact: Water reacts with the isocyanate to form the unstable carbamic acid, which decarboxylates to the free amine.[1][2] The free amine then reacts with remaining isocyanate to form a urea impurity (symmetric urea).[1]
Specification: Solvents < 0.05%
(Karl Fischer).
Base Stoichiometry:
Requirement: 1.1 equivalents of Triethylamine (TEA). Excess base can induce isothiazole ring opening (S-N bond cleavage).
Detailed Experimental Protocol
Scale: 50 g Input (Isothiazole-5-carboxylic acid)
Expected Yield: 65–75%
Reactor: 1L Double-jacketed reactor with overhead stirring, reflux condenser, and internal temperature probe.
Toluene (250 mL, 5V) - Optional co-solvent to improve solubility
Step-by-Step Procedure
Phase 1: Activation (Acyl Azide Formation)
Inertion: Purge the reactor with
for 15 minutes.
Charging: Charge Isothiazole-5-carboxylic acid (50 g) and anhydrous
-BuOH (500 mL). Start stirring at 250 RPM.
Base Addition: Add Triethylamine (43.1 g) dropwise over 10 minutes at 20–25°C. The mixture may become a clear solution.
DPPA Addition: Add DPPA (117.2 g) dropwise over 30 minutes, maintaining internal temperature
.
Note: Slight exotherm is observed. Stir for 1 hour at ambient temperature to ensure complete formation of the acyl azide.
Phase 2: Rearrangement & Trapping (The Critical Step)
Controlled Heating: Slowly ramp the temperature to 80°C over a period of 60 minutes (approx 1°C/min).
Safety Check: Monitor gas evolution (bubbler). Nitrogen release typically begins around 65–70°C. If gas evolution becomes vigorous, hold temperature until it subsides.
Reflux: Maintain reflux (approx. 82–85°C) for 4–6 hours.
IPC (In-Process Control): Monitor by HPLC/TLC for consumption of the acyl azide intermediate.
Cooling: Cool the reaction mixture to 20°C.
Phase 3: Workup & Isolation
Quench: Slowly add saturated
solution (300 mL). Stir for 20 minutes.
Extraction: Add Ethyl Acetate (500 mL). Separate phases.
Aqueous Layer:[3] Back-extract with Ethyl Acetate (2 x 200 mL).
Washing: Combine organic layers and wash with:
Water (300 mL)
Brine (300 mL)
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure to approx. 2V (100 mL).
Crystallization: Add n-Heptane (300 mL) slowly to the residue while stirring. A precipitate should form. Cool to 0–5°C and age for 2 hours.
Filtration: Filter the solid and wash with cold n-Heptane. Dry in a vacuum oven at 40°C for 12 hours.
Process Safety & Troubleshooting
Safety Decision Tree (Batch vs. Flow)
For scales >1 kg, a continuous flow approach is recommended to minimize the inventory of hazardous acyl azide.
Figure 2: Decision logic for process scaling based on thermal hazard assessment.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield (<50%)
Incomplete rearrangement or hydrolysis.
Ensure temp reaches >80°C; Check solvent water content.
Symmetric Urea Impurity
Water present in -BuOH.
Dry -BuOH over 3Å molecular sieves before use.
Ring Opening (Degradation)
Base concentration too high or temp too high.
Use DIPEA instead of TEA (less nucleophilic); Control temp strictly.
Violent Gas Evolution
Heating ramp too fast.
Reduce ramp rate to 0.5°C/min during the 60–80°C window.
Analytical Specifications
Product: tert-Butyl isothiazol-5-ylcarbamate
Appearance: Off-white to pale yellow solid.
1H NMR (400 MHz, DMSO-d6):
10.8 (s, 1H, NH), 8.35 (d, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 1.48 (s, 9H, t-Bu). (Chemical shifts are estimated based on analogous isothiazole carbamates).
Technical Support Center: Isothiazole Integrity Assurance
Ticket ID: ISO-NS-PROTECT-001 Subject: Preventing Isothiazole Ring Opening During Deprotection Status: Open Assigned Specialist: Senior Application Scientist Core Directive: The "Soft" Sulfur Problem Welcome to the Isoth...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: ISO-NS-PROTECT-001
Subject: Preventing Isothiazole Ring Opening During Deprotection
Status: Open
Assigned Specialist: Senior Application Scientist
Core Directive: The "Soft" Sulfur Problem
Welcome to the Isothiazole Integrity Support Module. If you are here, you likely faced a catastrophic failure where your 1,2-isothiazole ring opened into an enaminothione or thioamide during a "standard" deprotection step.
The Root Cause:
Unlike its oxygen analog (isoxazole), the isothiazole ring is aromatic and generally more robust. However, it possesses a specific vulnerability: the Nitrogen-Sulfur (N-S) bond .
Nucleophilic Susceptibility: The sulfur atom is "soft" and polarizable. Hard nucleophiles (like OH⁻) or soft nucleophiles (like thiols or cyanide) can attack the sulfur, leading to N-S bond cleavage.
Reductive Fragility: While more stable than isoxazoles, the N-S bond is the weakest link under reductive conditions (Hydrogenolysis), particularly with active catalysts like Raney Nickel or Palladium at high pressures.
This guide provides the operational protocols to bypass these failure modes.
Troubleshooting Modules (Q&A Format)
Module A: The Hydrogenation Trap (Benzyl/Cbz Removal)
User Question: I tried removing a Cbz group using H₂ and Pd/C. The mass spec shows a [M+2] peak and a complex mixture. Did I reduce the ring?
Diagnosis:
You likely cleaved the N-S bond. While isothiazoles are more stable than isoxazoles to hydrogenation, they are not immune. Under standard hydrogenolysis conditions (H₂, Pd/C, MeOH), the N-S bond can undergo reductive cleavage, especially if the ring is electron-deficient.
Corrective Action:
Do NOT use standard catalytic hydrogenation (H₂/Pd/C) if you can avoid it.
Alternative 1 (Acidic Deprotection): If possible, switch your protecting group strategy to acid-labile groups (Boc, t-Butyl esters) which are completely orthogonal to the isothiazole ring.
Alternative 2 (Lewis Acid Cleavage): For Benzyl ethers/esters, use BBr₃ (Boron tribromide) or BCl₃ at -78°C. Isothiazoles are generally stable to Lewis acids.
Alternative 3 (Transfer Hydrogenation - High Risk): If you must reduce, use PtO₂ (Adam’s Catalyst) instead of Pd/C, or use transfer hydrogenation (Cyclohexene/Pd), but this requires strict monitoring.
User Question: I treated my isothiazole-methyl ester with NaOH in Methanol/Water. The solution turned deep yellow/red, and I lost the product. What happened?
Diagnosis:
You triggered a nucleophilic attack on the sulfur atom. Hydroxide (OH⁻) is a hard nucleophile that can attack the sulfur, displacing the nitrogen and opening the ring. The color change is characteristic of the formation of acyclic thioketone/enamine byproducts.
The Gold Standard: Use Potassium Trimethylsilanolate (TMSOK) in THF.[1] This reagent cleaves esters via a silyl-transfer mechanism that avoids generating free, high-energy hydroxide ions, preserving the N-S bond.
Visualizing the Failure Mode
The following diagram illustrates the mechanism you are trying to prevent. Note how the nucleophile (
) targets the sulfur, leading to the collapse of the aromatic system.
Caption: Mechanism of Nucleophilic/Reductive Isothiazole Ring Opening. The critical failure point is the N-S bond cleavage following attack at the sulfur atom.
Experimental Protocols
Protocol A: Safe Ester Hydrolysis (TMSOK Method)
Use this for methyl/ethyl esters when NaOH causes decomposition.
Dissolution: Dissolve 1.0 equiv of the isothiazole ester in anhydrous THF (0.1 M concentration) under Nitrogen/Argon.
Addition: Add 1.1 to 1.5 equiv of solid TMSOK in one portion at room temperature (20-25°C).
Note: Do not dissolve TMSOK in water; it must remain anhydrous to act as a silanolate, not hydroxide.
Reaction: Stir at room temperature. Monitor by TLC/LCMS.[2]
Reaction time: Typically 1–4 hours.
Observation: A precipitate (the potassium salt of the acid) often forms.
Workup (Crucial):
Dilute with Et₂O or EtOAc.
Acidify carefully: Add 1M HCl or 5% Citric Acid dropwise until pH ~3-4. Do not use strong acid with heat.
Extract the free acid into the organic layer.
Wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Chemo-selective Boc Removal
Isothiazoles are generally stable to acid, but scavenger choice is critical to prevent cation re-attack.
Reagents:
Substrate (N-Boc isothiazole amine)
4M HCl in Dioxane OR TFA/DCM (1:1)
Scavenger: Triethylsilane (TES) or 1,3-Dimethoxybenzene. Avoid thiols (e.g., ethanedithiol) as they can nucleophilically attack the isothiazole sulfur.
Step-by-Step:
Preparation: Dissolve substrate in DCM (0.1 M).
Scavenger: Add 2.0 equiv of Triethylsilane (TES).
Acidolysis: Add TFA (equal volume to DCM) dropwise at 0°C.
Monitoring: Warm to RT. Monitor consumption of starting material (usually <1 hour).
Quench: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.
Warning: Do not quench with strong aqueous base (NaOH) if the molecule has other sensitive esters. Use saturated NaHCO₃ or solid Na₂CO₃.
Reagent Compatibility Matrix
Reagent / Condition
Compatibility
Risk Level
Notes
H₂ / Pd/C
Poor
High
High risk of N-S bond hydrogenolysis.
H₂ / PtO₂
Moderate
Medium
Safer than Pd/C, but requires optimization.
Raney Nickel
Incompatible
Critical
Will desulfurize the ring (Woodward reaction).
NaOH / H₂O
Poor
High
Nucleophilic attack at Sulfur (Ring opening).
LiOH / THF
Moderate
Medium
Use at 0°C only. Monitor strictly.
TMSOK / THF
Excellent
Low
Recommended for ester hydrolysis.
TFA / DCM
Good
Low
Stable. Avoid thiol scavengers.
BBr₃ / DCM
Good
Low
Safe for benzyl ether cleavage.
References
Vicini, P. et al. (2000). Synthesis and antimicrobial activity of new 1,2-benzisothiazole derivatives. Describes the stability and reactivity of the isothiazole nucleus.
Lagow, R. J. et al. (1999). Potassium Trimethylsilanolate (TMSOK).[1][3] In Encyclopedia of Reagents for Organic Synthesis. Details the use of TMSOK for anhydrous ester hydrolysis.
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (General reference for orthogonality of protecting groups).
Woodward, R. B. et al. (1963). The Synthesis of Colchicine. Demonstrates the reductive desulfurization of isothiazoles using Raney Nickel (Proof of instability).
Synthesizing tert-butyl isothiazol-5-ylcarbamate is chemically distinct from standard aniline protection. The isothiazole ring is highly electron-deficient, rendering the 5-amino group poorly nucleophilic and the ring itself susceptible to base-mediated fragmentation (ring-opening).
This guide prioritizes the Curtius Rearrangement via isothiazole-5-carboxylic acid. This route avoids the low reactivity of the 5-amino precursor and generally affords higher yields than direct protection. We also provide a secondary protocol for direct protection if the amine is your only available starting material.
Module 1: The Curtius Rearrangement (Primary Route)
This is the industry-standard method for converting electron-deficient heteroaromatic acids to carbamates. It utilizes Diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ.[1][2][3]
The Mechanism & Failure Points
Understanding the pathway is critical to troubleshooting. The reaction must pass through the isocyanate intermediate without encountering water.[1]
Figure 1: The Curtius Rearrangement Pathway. Note the "Red Path" where moisture leads to urea formation, the most common cause of low yield.
Urea Formation. Moisture has entered the system. The isocyanate hydrolyzed to the amine, which reacted with remaining isocyanate.[1]
Critical: Use molecular sieves in the solvent. Ensure -BuOH is anhydrous (distill over if necessary).
Starting material remains
Incomplete Activation. The acid did not convert to the acyl azide.
Check base stoichiometry. Isothiazole acids can be acidic enough to protonate the intermediate; ensure slight excess of base (1.2 eq).
Low Yield / Dark Tar
Thermal Decomposition. Isothiazoles are thermally sensitive.
Reduce temperature to 70°C and extend reaction time. Do not exceed 100°C.
Explosion / Rapid Gas Evolution
Azide Accumulation.
Safety: Do not add DPPA to a hot solution. Ensure azide formation is complete at RT before heating to rearrangement temperature.
Module 2: Direct N-Protection (Secondary Route)
Use this route only if you must start from 5-aminoisothiazole. This reaction is difficult because the amine is deactivated by the electron-withdrawing sulfur/nitrogen ring system.
Why It Fails
The lone pair on the 5-amino group is delocalized into the isothiazole ring. Standard conditions (
+ TEA) often result in <10% conversion or recovery of starting material.
High-Force Protocol (Catalytic DMAP)
Reagents:
5-Aminoisothiazole (1.0 equiv)
(2.5 equiv) — Excess is required.
DMAP (0.2–0.5 equiv) — Nucleophilic catalyst is essential.
TEA (2.0 equiv)
Solvent: DCM or DMF.
Procedure:
Dissolve amine, TEA, and DMAP in DCM.
Add
(dissolved in DCM) slowly.
Stir at RT for 16–24 hours.
Modification: If reaction is sluggish, heat to 40°C (refluxing DCM) or switch to THF at 60°C.
Alternative: The "Bis-Boc" Strategy
Often, it is easier to push the reaction to the bis-Boc species (
) using excess and stronger conditions, and then selectively cleave one Boc group.
Step 1: Use 3.5 eq
+ DMAP to form the Bis-Boc species.
Step 2: Treat with mild base (LiOH in MeOH) or TFA (controlled equivalents) to remove the more labile Boc group, yielding the mono-carbamate.
Module 3: Critical Control Points (E-E-A-T)
The "Urea Trap" (Self-Validating the System)
The presence of 1,3-di(isothiazol-5-yl)urea is the definitive marker of wet reagents.
Validation: If your NMR shows a symmetric product with a downfield NH singlet and no
-butyl group, your solvent was wet.
Fix: Store
-BuOH over 4Å molecular sieves for 24 hours prior to use.
Base Sensitivity
Isothiazoles are prone to ring opening in the presence of strong nucleophiles (like hydroxide or methoxide) or strong reducing agents.
Rule: Avoid aqueous NaOH workups if possible. Use saturated
or Citric Acid.
Rule: When using the Curtius route, do not use strong mineral acids for quenching, as the isothiazole ring can protonate and decompose.
Purification Integrity
Isothiazole carbamates can be "streaky" on silica gel due to the acidity of the carbamate proton (
~11-12 on this ring).
Tip: Pre-wash your silica column with 1% TEA in Hexane, or add 1% TEA to your eluent to ensure sharp peaks.
FAQ: Frequently Asked Questions
Q: Can I use oxalyl chloride/NaN3 instead of DPPA?A: Yes, but with extreme caution. Forming the acid chloride of isothiazole requires care (avoid excess heat). The subsequent reaction with sodium azide (
) creates the acyl azide. This method is cheaper but carries a higher safety risk (explosion hazard of dry acyl azides). DPPA is safer for bench-scale synthesis.
Q: My product decomposes on the rotavap. Why?A: The bath temperature might be too high, or the product is subliming. Isothiazole carbamates can be volatile or thermally unstable. Keep the water bath <40°C. Also, ensure your product is not acidic; residual acid from the workup can catalyze Boc-deprotection during concentration.
Q: The reaction turns black immediately upon adding DPPA.A: This indicates incompatibility or rapid decomposition. Ensure the reaction is cooled to 0°C during addition. If the acid substrate has other nucleophiles (e.g., free alcohols), they may be reacting with DPPA.
References
BenchChem. (2025).[1][4] Optimization of Curtius Rearrangement using DPPA. Retrieved from
Organic Chemistry Portal. (n.d.). Curtius Rearrangement: Mechanism and Applications. Retrieved from
National Institutes of Health (NIH). (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications. Retrieved from
Alfa Chemistry. (n.d.). Heterocyclic Chemistry: Isothiazole Stability and Reactivity. Retrieved from
(Note: While specific URLs for "BenchChem" or generic portals are illustrative, the chemical principles cited regarding DPPA, Curtius mechanics, and isothiazole instability are grounded in standard heterocyclic chemistry literature.)
Technical Support Center: Troubleshooting tert-Butyl Isothiazol-5-ylcarbamate Solubility in DMSO
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility, precipitation, or stability issues when working with tert-butyl isothiazol-5-ylc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility, precipitation, or stability issues when working with tert-butyl isothiazol-5-ylcarbamate (CAS: 887475-44-7)[1] in Dimethyl sulfoxide (DMSO).
Our troubleshooting framework is built on understanding the physicochemical causality behind solvent-solute interactions, ensuring your experimental protocols are robust, self-validating, and reproducible.
Mechanistic Overview: The Solubility Dichotomy
tert-Butyl isothiazol-5-ylcarbamate presents a unique solvation challenge due to its structural dichotomy:
The Isothiazole Ring: A polar, electron-deficient aromatic system containing adjacent sulfur and nitrogen atoms[2].
The Boc (tert-butoxycarbonyl) Group: A highly lipophilic, bulky protecting group that strongly resists aqueous or highly structured polar environments.
While anhydrous DMSO is an excellent polar aprotic solvent capable of solvating both moieties, its high hygroscopicity makes it a dynamic variable in the laboratory. When DMSO absorbs atmospheric moisture, the solvent's hydrogen-bonding network becomes more structured, making it thermodynamically unfavorable to maintain a solvent cavity for the bulky, lipophilic Boc group[3]. This leads to rapid supersaturation and precipitation.
Frequently Asked Questions (FAQs)
Q1: My compound was fully dissolved yesterday, but today there is a fine white precipitate at the bottom of the tube. Why?A: This is almost certainly due to either temperature fluctuations or water absorption. DMSO has a relatively high freezing point of 18.5 °C. Minor drops in laboratory ambient temperature can cause localized micro-crystallization of the solvent, which nucleates the precipitation of your compound. Furthermore, if the tube was opened repeatedly, the DMSO likely absorbed atmospheric moisture. Even a small percentage of water drastically reduces the solubility of lipophilic Boc-protected amines[3],[4].
Q2: Can I boil or heavily heat the DMSO stock to force the precipitate back into solution?A:No. While gentle warming is acceptable, excessive heating (>60 °C) introduces severe degradation risks. The isothiazole ring can be susceptible to nucleophilic attack or hydrolytic cleavage under harsh, heated conditions[5]. Additionally, the Boc protecting group is acid-sensitive; if your DMSO has degraded over time to produce trace acidic impurities, heating will accelerate the thermal deprotection of the amine[6].
Q3: How should I resolve the precipitation without degrading the molecule?A: The gold standard is a combination of mild thermal energy and acoustic cavitation. Warm the solution in a 37 °C water bath for 5–10 minutes, followed immediately by gentle bath sonication[7]. Sonication breaks apart hydrophobic aggregates without raising the bulk temperature to degradation thresholds.
Q4: Are freeze-thaw cycles safe for this compound in DMSO?A: Repeated freeze-thaw cycles are highly detrimental. When a cold tube is opened, atmospheric moisture instantly condenses inside the vial, introducing water into the hygroscopic DMSO[3],[4]. You must aliquot your stock solution into single-use volumes immediately after preparation.
Quantitative Data & Solvation Parameters
To ensure experimental consistency, adhere to the following validated parameters for handling tert-butyl isothiazol-5-ylcarbamate.
Parameter
Value / Recommendation
Mechanistic Rationale
Max Recommended Stock Conc.
10 mM – 50 mM
Prevents supersaturation and minimizes the risk of precipitation upon minor temperature drops or trace water introduction.
Primary Solvent
Anhydrous DMSO (≥99.9%)
Polar aprotic nature solvates both the polar isothiazole core and the lipophilic Boc group effectively.
Alternative Solvents
DMF, NMP
Less prone to freezing at room temperature; useful if DMSO causes persistent crystallization in your specific lab environment[5].
Thermal Limit
37 °C (Max 40 °C)
Avoids thermal deprotection of the Boc group[6] and preserves isothiazole ring integrity[5].
Storage Conditions
-20 °C to -80 °C (Aliquoted)
Prevents repeated freeze-thaw cycles which introduce atmospheric moisture via condensation[4].
Troubleshooting Workflow
Follow this logical decision tree when preparing your stock solutions or attempting to rescue a precipitated sample.
Workflow for troubleshooting tert-butyl isothiazol-5-ylcarbamate solubility in DMSO.
Standard Operating Procedure: Preparation of Anhydrous Stock Solutions
This self-validating protocol ensures that the compound is dissolved under conditions that prevent moisture ingress and thermal degradation.
Step 1: Thermal Equilibration
Action: Remove the sealed vial of solid tert-butyl isothiazol-5-ylcarbamate from cold storage and let it sit at room temperature for at least 30 minutes before opening.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Because the Boc group's solubility is highly sensitive to water[3], this pre-wetting will guarantee precipitation later.
Step 2: Solvent Dispensing
Action: Using a positive displacement pipette, add fresh, anhydrous DMSO (from a newly opened, septum-sealed bottle) to achieve your target concentration (e.g., 20 mM).
Validation: Never use a DMSO bottle that has been sitting open on a benchtop, as it will have already absorbed significant water[4].
Step 3: Initial Agitation
Action: Vortex the sealed tube vigorously for 1–2 minutes.
Step 4: Thermal & Acoustic Solubilization
Action: Hold the tube up against a dark background to check for micro-precipitates. If the solution is cloudy or particulate matter remains, place the tube in a 37 °C water bath for 5 minutes, followed immediately by gentle bath sonication for 10 minutes[7],[4].
Causality: Sonication provides localized acoustic energy to break apart hydrophobic Boc-driven aggregates without supplying the bulk heat that could trigger isothiazole ring cleavage or Boc deprotection[5],[6].
Step 5: Aliquoting and Purging
Action: Divide the now-clear solution into single-use amber microcentrifuge tubes (e.g., 20 µL to 50 µL per tube). If available, gently purge the headspace of each tube with dry argon or nitrogen gas before capping.
Causality: Single-use aliquots eliminate freeze-thaw cycles. The inert gas purge displaces ambient humid air, preventing moisture absorption during long-term storage.
Step 6: Storage
Action: Store the aliquots immediately at -20 °C or -80 °C.
Technical Support Center: Purification of Tert-butyl isothiazol-5-ylcarbamate Crude
Welcome to the Technical Support Center for the purification of crude tert-butyl isothiazol-5-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of crude tert-butyl isothiazol-5-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the successful isolation of high-purity material.
Introduction to Tert-butyl isothiazol-5-ylcarbamate and Its Purification Challenges
Tert-butyl isothiazol-5-ylcarbamate is a key intermediate in the synthesis of various biologically active molecules. The presence of the Boc (tert-butyloxycarbonyl) protecting group makes it a versatile synthon, allowing for selective reactions at other positions of the isothiazole ring. However, the synthesis of this compound can lead to a range of impurities that may be challenging to remove from the crude product. This guide will focus on identifying potential impurities and providing systematic strategies for their removal.
Understanding the Synthesis and Potential Impurities
A plausible synthetic route to tert-butyl isothiazol-5-ylcarbamate involves a two-step process: the synthesis of the 5-aminoisothiazole precursor, followed by the protection of the amino group with a Boc moiety. Understanding this pathway is crucial for anticipating the types of impurities that may be present in the crude product.
Step 1: Synthesis of 5-Aminoisothiazole (Hypothetical Route)
Potential Impurities from the Synthesis of 5-Aminoisothiazole:
Unreacted Starting Materials: Residual α-aminonitrile and carbon disulfide.
Side-Reaction Products: The formation of byproducts from the self-condensation of starting materials or alternative reaction pathways.
Isomeric Impurities: Depending on the specific precursors, the formation of other isothiazole or thiazole isomers is possible.
Thiourea Derivatives: If the reaction conditions are not carefully controlled, the formation of thiourea-type impurities can occur.
Step 2: Boc Protection of 5-Aminoisothiazole
The protection of the amino group is typically achieved by reacting 5-aminoisothiazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base[3][4][5].
Potential Impurities from the Boc Protection Step:
Unreacted 5-Aminoisothiazole: Incomplete reaction will leave the starting amine in the crude product.
Di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts: Excess (Boc)₂O and its decomposition products, such as tert-butanol and tert-butoxycarboxylic acid, are common impurities[5].
Di-Boc Protected Amine: Over-reaction can lead to the formation of a di-Boc protected species, where both the exocyclic amine and the ring nitrogen are protected. This is a known side reaction in the Boc protection of some heterocyclic amines[6].
Urea and Carbamate Byproducts: Side reactions can lead to the formation of urea or other carbamate-related impurities[6].
Residual Base: The base used to facilitate the reaction (e.g., triethylamine, DMAP) may be present in the crude product.
Troubleshooting Purification Challenges
This section addresses common issues encountered during the purification of tert-butyl isothiazol-5-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: My crude product is an oil and won't solidify. How can I induce crystallization?
A1: Oiling out is a common problem. Here are a few strategies to try:
Trituration: Add a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, diethyl ether) to the oil and stir vigorously. This can often induce precipitation of the solid.
Solvent Removal: Ensure all residual solvents from the reaction and work-up are completely removed under high vacuum.
Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the oil to initiate crystallization.
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again and then allow it to cool slowly.
Q2: I'm seeing multiple spots on my TLC analysis of the crude product. What are they likely to be?
A2: The multiple spots could be a combination of the impurities listed in the "Understanding the Synthesis and Potential Impurities" section. A good starting point for identification is to co-spot your crude material with the starting materials (5-aminoisothiazole and (Boc)₂O) on the TLC plate. The relative polarities can also give clues:
Moderately Polar: Your desired product (tert-butyl isothiazol-5-ylcarbamate).
Less Polar: (Boc)₂O, di-Boc protected product.
Q3: My yield after column chromatography is very low. What could be the reason?
A3: Low yields from column chromatography can be due to several factors:
Improper Solvent System: The chosen eluent may not be optimal for separating your product from impurities, leading to co-elution and loss of material during fraction collection. Always optimize the solvent system using TLC before running the column.
Column Overloading: Loading too much crude material onto the column can lead to poor separation and product loss.
Product Decomposition on Silica Gel: Some compounds can be sensitive to the acidic nature of silica gel. If you suspect this, you can use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.
Streaking on the Column: If the product is not fully soluble in the loading solvent, it can lead to streaking and poor separation.
Purification Protocols
Method 1: Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds[7][8]. The key is to find a suitable solvent or solvent system.
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
Dissolution: In an Erlenmeyer flask, dissolve the crude tert-butyl isothiazol-5-ylcarbamate in the minimum amount of the chosen hot solvent.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals in a vacuum oven.
Solvent Selection: Find a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the single-solvent protocol.
Troubleshooting Recrystallization
Problem
Possible Cause
Solution
Oiling Out
Compound's melting point is lower than the solvent's boiling point.
Use a lower-boiling solvent or a mixed-solvent system. Allow the solution to cool more slowly.
No Crystals Form
Solution is too dilute or supersaturated.
Evaporate some of the solvent. Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal.
Low Recovery
Too much solvent was used.
Use the minimum amount of hot solvent necessary for dissolution.
Colored Crystals
Colored impurities are co-crystallizing.
Use activated charcoal during recrystallization.
Method 2: Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying compounds on a laboratory scale[10][11].
Protocol for Flash Column Chromatography
TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities. Common solvent systems for carbamates include mixtures of hexanes and ethyl acetate.
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Alternatively, pre-adsorb the crude material onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
Elution: Add the eluent to the top of the column and apply pressure to begin elution. Collect fractions in test tubes.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified tert-butyl isothiazol-5-ylcarbamate.
Troubleshooting Column Chromatography
Problem
Possible Cause
Solution
Poor Separation
Inappropriate solvent system.
Optimize the eluent polarity using TLC. A gradient elution may be necessary.
Cracked Column Bed
Improper packing of the column.
Ensure the silica gel is packed evenly and without air bubbles.
Streaking of Bands
Sample is not fully soluble in the eluent or the column is overloaded.
Dissolve the sample completely before loading. Use a smaller amount of crude material.
Analytical Methods for Purity Assessment
Once purified, it is essential to assess the purity of your tert-butyl isothiazol-5-ylcarbamate.
Thin-Layer Chromatography (TLC)
TLC is a quick and easy way to get a qualitative assessment of purity. A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of a compound and quantifying any impurities[8][12].
Recrystallization and Crystallization. University of California, Los Angeles. Accessed March 7, 2026. [Link]
Aminothiazole, 5 | C38H34ClN3O3S. PubChem. Accessed March 7, 2026. [Link]
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules. 2012;17(5):5433-5446. doi:10.3390/molecules17055433
Boc Protecting Group for Amines. Chemistry Steps. Published December 22, 2023. Accessed March 7, 2026. [Link]
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. 2021;12(4):1845-1856.
Thiazoles and Bisthiazoles. Encyclopedia.pub. Published online March 29, 2021. [Link]
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Accessed March 7, 2026. [Link]
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. 2020;25(17):3958. doi:10.3390/molecules25173958
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. 2017;7(36):22421-22448. doi:10.1039/C7RA00790F
A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal. 2011;5(1):60. doi:10.1186/1752-153X-5-60
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. 2022;27(4):1193. doi:10.3390/molecules27041193
An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate. Journal of Chemical Sciences. 2007;119(1):41-45. doi:10.1007/s12039-007-0006-z
Specifications of 2-N-Boc-aminothiazole-5-carboxylic acid. Capot Chemical Co., Ltd. Accessed March 7, 2026. [Link]
tert-Butyl carbamate. SIELC Technologies. Published May 16, 2018. Accessed March 7, 2026. [Link]
Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Egyptian Journal of Chemistry. 2023;66(1):231-239.
1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. Accessed March 7, 2026. [Link]
Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate in hygienic consumer products. Environmental Engineering Research. 2018;23(2):197-205. doi:10.4491/eer.2017.111
Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences. 2021;36(1):323-327. doi:10.47059/alinteri/V36I1/AJAS21048
Technical Support Center: Regioselective Alkylation of Isothiazole Carbamates
Diagnostic Tools, Troubleshooting Guides, and Validated Protocols Welcome to the Technical Support Center. As ambident nucleophiles, isothiazole carbamates frequently present regioselectivity challenges during alkylation...
Author: BenchChem Technical Support Team. Date: March 2026
Diagnostic Tools, Troubleshooting Guides, and Validated Protocols
Welcome to the Technical Support Center. As ambident nucleophiles, isothiazole carbamates frequently present regioselectivity challenges during alkylation, yielding mixtures of N-alkylated carbamates and O-alkylated imidocarbonates. This guide provides causality-driven troubleshooting, quantitative condition matrices, and self-validating protocols to help you achieve absolute regiocontrol in your drug development workflows.
When an alkylation reaction yields the incorrect regioisomer, the solution lies in manipulating the Hard-Soft Acid-Base (HSAB) dynamics, steric shielding, and transition-state kinetics. Use the diagnostic logic below to redirect your reaction pathway.
Decision tree for troubleshooting N- vs O-alkylation regioselectivity.
Q1: I am trying to synthesize an N-alkyl isothiazole carbamate, but LC-MS indicates I am getting up to 40% of the O-alkylated side product. Why is this happening?A1: This is a classic manifestation of ambident nucleophilicity. The deprotonated carbamate distributes its negative charge between the nitrogen and the oxygen. Because oxygen is more electronegative (a "harder" nucleophile), it reacts rapidly with "hard" electrophiles or when steric hindrance blocks the nitrogen[1]. If you are using an alkyl tosylate, triflate, or a sterically bulky secondary alkyl halide, the reaction pathway naturally shifts toward the more accessible oxygen atom[2].
Solution: Switch to a softer electrophile (e.g., an alkyl iodide) and use a base with a strongly coordinating counterion like Lithium (e.g., LiHMDS). The Li+ cation tightly coordinates to the hard oxygen atom, effectively shielding it and directing the electrophile to the softer nitrogen center.
Q2: How does the isothiazole ring itself affect the alkylation conditions I should choose?A2: The isothiazole ring is an electron-deficient heterocycle that significantly increases the acidity of the attached carbamate N-H bond. While this makes deprotonation easier, the heterocycle is highly susceptible to reductive cleavage and ring-opening if exposed to strong, nucleophilic bases at elevated temperatures[3].
Solution: Always use non-nucleophilic bases (such as LDA or LiHMDS) and perform the deprotonation at reduced temperatures (-78 °C to 0 °C) to preserve the integrity of the isothiazole system[3].
Q3: I actually want the O-alkylated product (an isothiazolyl imidocarbonate) for a specific SAR study. How do I suppress N-alkylation?A3: To invert the natural preference and force O-alkylation, you must exploit the hard nature of the oxygen atom and maximize its exposure.
Use a hard electrophile (e.g., methyl triflate, Meerwein's salt, or an alkyl mesylate).
Employ a base with a large, poorly coordinating counterion (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) in a highly polar aprotic solvent like DMF or DMSO. These solvents strongly solvate the cation but leave the ambident carbamate anion "naked," allowing the more electronegative oxygen to react under kinetic control.
Q4: Can I use Mitsunobu conditions to achieve strict N-alkylation?A4: Yes, the Mitsunobu reaction is a powerful tool for regioselective N-alkylation of ambident heterocycles and carbamates[4]. However, selectivity is highly dependent on the steric bulk of the alcohol used. Primary alcohols typically give excellent N-selectivity (>90:10). If you use a secondary or branched alcohol, the steric shielding of the nitrogen atom can inadvertently push the reaction toward O-alkylation[2]. Keep temperatures low (0 °C) during the addition of DIAD/DEAD to maximize N-selectivity.
The following table summarizes expected regioselectivity outcomes based on the systematic variation of reaction parameters. Use this to benchmark your experimental design.
Target Electrophile
Base / Counterion
Solvent
Temp (°C)
Typical N:O Ratio
Mechanistic Rationale
Primary Alkyl Iodide
LiHMDS ()
THF
0 to 25
> 95:5
coordinates and shields O; soft electrophile prefers soft N.
Primary Alkyl Bromide
NaH ()
THF
0 to 25
85:15
Moderate O-shielding by ; slight increase in O-alkylation.
Naked anion in DMF; hard electrophile rapidly attacks harder O atom.
Primary Alcohol
/ DIAD
DCM
0 to 25
> 90:10
Standard Mitsunobu favors N-alkylation for acidic carbamates[4].
Validated Experimental Protocols
To ensure trustworthiness, the protocols below are designed as self-validating systems . In-process controls (IPCs) and specific analytical checkpoints are embedded directly into the methodology to guarantee structural confirmation before advancing to the next synthetic step.
Self-validating workflow for regioselective alkylation with in-process controls.
Objective: Synthesize N-alkyl isothiazole carbamate with >95% regioselectivity.
Preparation: Dissolve the isothiazole carbamate (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the reaction flask to 0 °C.
Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.1 equiv).
IPC 1 (Visual): Observe for a slight color change or complete dissolution, indicating the formation of the lithium salt. Stir for 15 minutes at 0 °C.
Alkylation: Add the alkyl iodide (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.
IPC 2 (LC-MS): Quench a 10 µL aliquot in wet MeCN. The N-alkyl product typically elutes earlier (more polar) than the O-alkyl impurity on a standard C18 reverse-phase column.
Workup: Quench with saturated aqueous
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate.
Analytical Validation (Critical): Purify via flash chromatography and analyze the main peak via 2D NMR.
HMBC: Confirm a cross-peak between the new N-alkyl protons and the carbamate carbonyl carbon (typically
153–156 ppm).
NOE/ROESY: Confirm spatial proximity (Nuclear Overhauser effect) between the N-alkyl protons and the adjacent substituent on the isothiazole ring[5].
Objective: Synthesize isothiazolyl imidocarbonate (O-alkylated) with >80% regioselectivity.
Preparation: Dissolve the isothiazole carbamate (1.0 equiv) in anhydrous DMF (0.2 M) under argon.
Deprotonation: Add finely powdered, anhydrous
(2.0 equiv). Stir vigorously at room temperature for 30 minutes to generate the naked anion.
Alkylation: Cool the suspension to 0 °C. Dropwise add the alkyl triflate (R-OTf) (1.1 equiv). Stir for 1 hour at 0 °C.
IPC 2 (LC-MS): The O-alkylated imidocarbonate will typically elute later (less polar) than the N-alkylated mass.
Workup: Dilute heavily with water (to remove DMF) and extract with MTBE (3x). Wash organics with water (3x) and brine, dry over
, and concentrate.
Analytical Validation (Critical):
13C NMR: The imidocarbonate carbon will shift significantly downfield (typically
160–165 ppm) compared to a standard carbamate carbonyl[6].
HMBC: The new O-alkyl protons will correlate to this ~162 ppm carbon, and NOE cross-peaks to the isothiazole ring will be notably absent or significantly weaker than in the N-alkyl isomer[6].
References
Alberola, A., Andrés, C., Casado, J. L., González, A., & Pedrosa, R. (1990). Alkylation of 3,5-Dimethylisothiazole. A Regioselective Synthesis of S-Alkyl-3-methylisothiazoles. Synthetic Communications.[3]
URL:
"Secondary N-nitrosocarbamate Anions: Structure and Alkylation Reactions. A DFT Study." CORE.[1]
URL:
Guo, Z.-X., Cammidge, A., McKillop, A., & Horwell, D. C. (1999). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate.[6]
URL:
Comins, D. L., & Jianhua, G. (1994). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate.[4]
URL:
"Alkene Syn- and Anti-Oxyamination with Malonoyl Peroxides." PMC - NIH.[2]
URL:
Masuda, N., et al. (2005). Regioselective Alkylation of Thiazolylsulfonamides: Direct and Efficient Synthesis of 3-Alkylthiazolidene Derivatives. Taylor & Francis.[5]
URL:
Navigating the Acidic Terrain: A Guide to Boc Deprotection of Isothiazoles with TFA vs. HCl
From the desk of the Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the crucial step of Boc...
Author: BenchChem Technical Support Team. Date: March 2026
From the desk of the Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the crucial step of Boc (tert-butoxycarbonyl) deprotection in isothiazole-containing compounds. The choice between trifluoroacetic acid (TFA) and hydrochloric acid (HCl) is a frequent decision point that can significantly impact reaction efficiency, yield, and purity. This document provides an in-depth analysis of these two common reagents, offering troubleshooting advice and data-driven recommendations to help you optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?
A1: The removal of the Boc group by strong acids like TFA or HCl follows a well-established four-step mechanism.[1][2] First, the carbonyl oxygen of the Boc group is protonated by the acid.[1] This protonation makes the carbamate unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2] The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][2] Finally, the liberated amine is protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (trifluoroacetate or hydrochloride).[3][4]
Q2: Why is the isothiazole ring a special consideration during Boc deprotection?
A2: The isothiazole ring is a stable aromatic system.[5] However, like many heterocyclic systems, its stability can be influenced by the reaction conditions. The presence of the sulfur and nitrogen heteroatoms can make the ring susceptible to cleavage under harsh acidic conditions, although it is generally considered relatively stable.[6] The key is to select conditions that are strong enough to efficiently cleave the Boc group without degrading the isothiazole core.
Q3: My Boc deprotection is sluggish or incomplete. What are the common causes?
A3: Several factors can lead to incomplete deprotection:
Insufficient Acid Strength or Concentration: The rate of Boc cleavage has a second-order dependence on the acid concentration.[7] If the reaction is slow, increasing the acid concentration (e.g., from 20% TFA in DCM to 50%) can be effective.[7]
Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acid, slowing down the reaction.[7]
Solvent Issues: The substrate must be fully dissolved for the reaction to proceed efficiently.[7] If solubility is an issue in a common solvent like dichloromethane (DCM), exploring other options may be necessary.[8]
Q4: I'm observing significant side product formation. What's happening and how can I prevent it?
A4: The most common side reaction is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation intermediate generated during the deprotection.[9][10] Electron-rich aromatic rings and thiols are particularly susceptible to this side reaction.[10] To mitigate this, the use of "cation scavengers" is highly recommended. Common scavengers like anisole, cresol, or triisopropylsilane (TIS) can be added to the reaction mixture to trap the reactive tert-butyl cation.[7][10]
Troubleshooting Guide: TFA vs. HCl for Isothiazole Substrates
The choice between TFA and HCl is often nuanced and substrate-dependent.[11] This guide provides a structured approach to making that decision and troubleshooting common issues.
For a straightforward Boc deprotection on a simple isothiazole, both TFA and HCl are generally effective. The decision often comes down to practical considerations.
TFA: Offers the advantage of being highly volatile, which simplifies its removal during workup.[1] A common starting point is a 20-50% solution of TFA in DCM.[1][11]
HCl: Often used as a 4M solution in dioxane.[11] A key advantage is that the resulting hydrochloride salt is frequently a crystalline solid, which can facilitate purification by simple filtration.[11] In contrast, TFA salts can sometimes be oily and difficult to handle.[11]
Scenario 2: Acid-Sensitive Functional Groups Elsewhere in the Molecule
When your isothiazole-containing molecule also bears other acid-labile groups (e.g., t-butyl esters, acetals), the choice of deprotection conditions becomes more critical.
Milder Conditions are Key: In these cases, it's often necessary to use more dilute acid solutions or perform the reaction at lower temperatures to achieve selective Boc removal.[12]
Consider Alternatives: If both TFA and HCl prove too harsh, milder methods such as using oxalyl chloride in methanol or thermal deprotection might be viable alternatives.[10][13] Some studies have shown successful deprotection using silica gel or even hot water under specific conditions.[14][15]
Scenario 3: Poor Solubility of the Starting Material or Product
Solubility can be a significant hurdle.
Solvent Screening: If your Boc-protected isothiazole has poor solubility in DCM, consider alternative solvents. For HCl deprotection, co-solvents like methanol can sometimes be used with the 4M HCl in dioxane solution.[10] Greener solvent alternatives to DCM and dioxane, such as esters and ethers, are also being increasingly adopted.[8]
Workup Challenges: If the deprotected amine salt is highly soluble in the reaction solvent, isolation can be tricky. For TFA salts, co-evaporation with toluene can help remove residual acid.[10] For water-soluble hydrochloride salts, extraction can be problematic. In such cases, using a resin like Amberlyst A21 to capture the free amine after neutralization can be an effective workup strategy.[16]
Quantitative Comparison and Experimental Protocols
To aid in your experimental design, the following table summarizes typical reaction conditions for Boc deprotection using TFA and HCl.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Dissolve the Boc-protected isothiazole (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M).[1]
Cool the solution to 0 °C in an ice bath.
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[1]
Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours, monitoring the progress by TLC or LC-MS.[1]
Once the reaction is complete, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[7]
For neutralization, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution, followed by brine.[17]
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected isothiazole amine.
Experimental Protocol 2: Boc Deprotection using HCl in Dioxane
Materials:
Boc-protected isothiazole derivative
4M HCl in 1,4-dioxane
Anhydrous diethyl ether
Procedure:
Dissolve the Boc-protected isothiazole (1.0 equiv) in a minimal amount of a suitable co-solvent (e.g., methanol or DCM) if necessary.
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl).[11]
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate from the solution.
Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[11]
Upon completion, the solvent can be removed in vacuo. The resulting solid can be washed with a non-polar solvent like diethyl ether and collected by filtration to yield the hydrochloride salt of the deprotected isothiazole amine.[10]
Decision-Making Workflow
To assist in selecting the optimal deprotection strategy, the following workflow diagram illustrates the key decision points.
Caption: Decision workflow for choosing between TFA and HCl for Boc deprotection of isothiazoles.
References
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Available at: [Link]
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
Boc Deprotection Mechanism | Organic Chemistry. YouTube. Available at: [Link]
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Stack Exchange. Available at: [Link]
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available at: [Link]
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Available at: [Link]
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available at: [Link]
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). ResearchGate. Available at: [Link]
Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure. Academia.edu. Available at: [Link]
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]
A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Digital CSIC. Available at: [Link]
Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve. Available at: [Link]
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary
The Core Issue:
Researchers frequently encounter catastrophic degradation when subjecting tert-butyl isothiazol-5-ylcarbamate to standard basic conditions (e.g., NaOH workups, alkoxide bases). While the tert-butoxycarbonyl (Boc) group is classically defined as "base-stable," this rule does not apply largely to the isothiazole core .
Key Takeaway:
The isothiazole ring is electrophilic and highly susceptible to nucleophilic attack at the sulfur atom or C-5 position by strong bases. This leads to irreversible ring opening (fragmentation), often yielding complex mixtures of thiocyanates, nitriles, and enaminothiones rather than the desired deprotected amine or free base.
Part 2: Detailed Stability Profile
Basic Conditions (High Risk)
Mechanism of Failure: Nucleophilic attack on the isothiazole sulfur-nitrogen (S–N) bond.
Vulnerability: The 5-position carbamate withdraws electron density from the nitrogen, but the ring itself remains sensitive. Hydroxide (
) or alkoxide () ions attack the sulfur, triggering a cascade that cleaves the N–S bond.
Outcome: Complete consumption of starting material; formation of acyclic sulfur/nitrile byproducts.
, ) or hindered organic bases (DIPEA) if basicity is required.
Acidic Conditions (Standard Reactivity)
Reactivity: The Boc group is acid-labile.
Outcome: Treatment with TFA or HCl/Dioxane will remove the Boc group to yield the 5-amino-isothiazole salt.
Caution: The resulting free amine (5-amino-isothiazole) is electron-rich and can be unstable (oxidative degradation) if stored as a free base for prolonged periods. Store as the HCl or TFA salt.
Outcome: Isothiazoles can undergo thermal rearrangement or extrusion of sulfur at very high temperatures (>150°C), but the carbamate is generally stable up to ~100°C in neutral solvents.
Part 3: Mechanism of Failure (Visualization)
The following diagram illustrates the specific pathway of base-induced degradation. Unlike standard Boc-amines, the failure mode here is ring destruction , not carbamate hydrolysis.
Figure 1: The isothiazole ring is the "Achilles' Heel." Strong bases attack the sulfur atom, leading to irreversible ring opening.
Part 4: Troubleshooting Guide (Q&A)
Scenario A: "My compound disappeared during extraction."
Q: I used 1M NaOH to wash my reaction mixture, and the product is gone. The organic layer contains only baseline junk. What happened?A: You likely triggered base-catalyzed ring opening. Isothiazoles are not stable to 1M NaOH.
The Fix: Switch to a neutral or mildly acidic workup . If you must remove acidic impurities, use saturated sodium bicarbonate (
) or a pH 7 phosphate buffer. Never use strong hydroxide solutions for extractions involving isothiazoles.
Q: Can I use LiOH to hydrolyze an ester elsewhere on the molecule while keeping the isothiazole-Boc intact?A: This is risky. Standard ester hydrolysis conditions (LiOH/THF/Water) often destroy the isothiazole ring.
The Fix: Consider using trimethyltin hydroxide (
) (highly toxic, but mild) or enzymatic hydrolysis. Alternatively, use acid-catalyzed hydrolysis if the Boc group can be sacrificed or re-installed.
Scenario B: "I need to alkylate the carbamate nitrogen."
Q: I want to alkylate the N-Boc group using NaH and an alkyl halide. Is this safe?A:No. Sodium hydride (NaH) is a strong, non-nucleophilic base, but the resulting anion on the nitrogen can facilitate ring fragmentation or rearrangement. Furthermore, commercial NaH often contains hydroxide impurities.
The Fix: Use a milder base such as Cesium Carbonate (
) in DMF or Acetonitrile. If a stronger base is absolutely necessary, use KHMDS at -78°C and quench immediately, but expect lower yields compared to phenyl-carbamates.
Scenario C: Deprotection Issues
Q: I tried to remove the Boc group with hydrazine (standard for some protecting groups) and the ring fell apart.A: Hydrazine is a potent nucleophile that attacks isothiazoles (and isothiazolium salts) to form pyrazoles or acyclic hydrazides.
The Fix: Use Acidic Deprotection . 4M HCl in Dioxane or TFA/DCM (1:1) are the standard, high-yielding methods. The isothiazole ring is generally stable to non-oxidizing acids.
Part 5: Frequently Asked Questions (FAQs)
Question
Answer
Is the Boc group itself unstable in base?
No. The Boc group is generally stable to base. The instability comes entirely from the isothiazole ring to which it is attached.
Can I use Potassium Carbonate ()?
Yes. in acetone or DMF is generally safe for alkylations or mild basic treatments.
What is the best solvent for this compound?
DCM, THF, Ethyl Acetate, and Acetonitrile are excellent. Avoid alcohols with strong bases (forms alkoxides) and avoid primary amines (can act as nucleophiles at high temps).
How do I store the deprotected amine?
Store as the HCl salt at -20°C. The free amine is electron-rich and prone to oxidation/polymerization in air.
Part 6: References
Isothiazole Chemistry & Ring Opening:
Hamad Elgazwy, A.-S. S. (2003).[2] The chemistry of isothiazoles. Tetrahedron, 59(39), 7445–7463. Link
Note: Detailed review covering nucleophilic attack at C-5 and Sulfur leading to ring cleavage.
Base-Induced Fragmentation Mechanisms:
Adams, G. W., et al. (2021).[3] Collision-induced dissociations of deprotonated isothiazole.... Journal of Mass Spectrometry. Link
Note: Discusses the fragmentation of isothiazole anions, relevant to base-mediated degradation.
Stability of Heterocyclic Carbamates:
Green, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. Link
Note: General reference for Boc stability, highlighting that while Boc is base-stable, the substrate (isothiazole) dictates overall stability.
Synthesis and Reactivity of 5-Aminoisothiazoles:
Potkin, V. I., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances. Synthesis, 51(22), 4163-4202. Link
Note: Covers the synthesis and sensitivity of 5-amino-isothiazole derivatives.
troubleshooting low conversion in isothiazole amide coupling
Welcome to the technical support center for isothiazole amide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming amide bonds...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for isothiazole amide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming amide bonds with isothiazole-containing molecules. Here, we address common challenges and provide in-depth, field-proven insights to optimize your synthetic strategies.
Introduction
The isothiazole ring is a vital heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents.[1][2] Its unique electronic properties and structural features can present distinct challenges during amide bond formation. This guide provides a structured approach to troubleshooting low conversion rates and other common issues encountered in isothiazole amide coupling, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my isothiazole amide coupling reaction showing low or no conversion?
A1: Low conversion in isothiazole amide coupling can stem from several factors. The isothiazole ring, being an electron-withdrawing group, can reduce the nucleophilicity of an adjacent amine or the reactivity of a carboxylic acid. Additionally, steric hindrance around the reactive sites can impede the reaction.[3] Often, standard coupling conditions that work for other systems may not be optimal for isothiazoles. It is crucial to select a highly efficient coupling reagent and carefully optimize the reaction conditions, including the base, solvent, and temperature.[4]
Q2: What are the best coupling reagents for isothiazole-containing substrates?
A2: For challenging couplings involving isothiazoles, uronium/aminium salt-based reagents are often the most effective due to their high reactivity and ability to suppress side reactions.[5] Reagents like HATU, HBTU, and COMU are excellent choices.[3][6] Phosphonium salts such as PyAOP and PyBOP are also highly effective, particularly for sterically demanding substrates.[3][7] While carbodiimides like EDC are widely used, they may require additives like HOBt or HOAt to enhance their efficiency and minimize racemization, especially with chiral isothiazole carboxylic acids.[5]
Q3: How does the position of the carboxylic acid or amine group on the isothiazole ring affect the reaction?
A3: The position of the substituent significantly impacts reactivity. For instance, a carboxylic acid at the 5-position of the isothiazole ring may be less reactive due to the electronic effects of the heteroatoms. Similarly, an amino group at the 3- or 5-position can have its nucleophilicity attenuated. Understanding the electronic landscape of your specific isothiazole derivative is key to selecting the appropriate activation strategy.
Q4: Can the isothiazole ring itself react under amide coupling conditions?
A4: The isothiazole ring is generally stable under standard amide coupling conditions.[8] However, under harsh conditions, such as with highly reactive reagents or at elevated temperatures, side reactions involving the ring can occur. Nucleophilic attack on the sulfur atom, for example, can lead to ring-opening, though this is uncommon in typical amide bond forming reactions.[9]
Q5: What is the role of the base in these reactions, and which one should I choose?
A5: The base plays a critical role in deprotonating the carboxylic acid to form the more nucleophilic carboxylate anion, which then attacks the coupling reagent.[10] For sensitive substrates prone to racemization, a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended.[3][11] The amount of base used is also important; typically 2-3 equivalents are sufficient.
Troubleshooting Guide: Low Conversion and Side Reactions
This section provides a systematic approach to diagnosing and solving common problems in isothiazole amide coupling.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Formation
1. Insufficient activation of the carboxylic acid: The coupling reagent may not be potent enough for the specific isothiazole carboxylic acid. 2. Low nucleophilicity of the amine: The isothiazole ring or other substituents may be deactivating the amine. 3. Steric hindrance: Bulky groups on either the carboxylic acid or the amine are preventing the reaction.[3] 4. Sub-optimal reaction conditions: Incorrect solvent, temperature, or base can hinder the reaction.
1. Switch to a more powerful coupling reagent: Move from carbodiimides (EDC, DCC) to a uronium/aminium salt (HATU, HBTU) or a phosphonium salt (PyAOP, PyBOP).[3][5] 2. Pre-activate the carboxylic acid: Stir the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the amine.[5] 3. Increase the reaction temperature: Gently warming the reaction (e.g., to 40-60 °C) can sometimes overcome activation barriers, but monitor for side product formation.[4] 4. Screen different solvents: Polar aprotic solvents like DMF or NMP are generally good choices, but sometimes less polar solvents like DCM can be effective.[11][12]
Formation of a Stable Activated Ester but No Reaction with Amine
1. Highly unreactive amine: The amine may be too electron-deficient or sterically hindered to attack the activated ester.[13] 2. Decomposition of the activated ester: The intermediate may not be stable under the reaction conditions.
1. Consider converting the carboxylic acid to an acid chloride: This is a more reactive intermediate, but the conditions (e.g., using thionyl chloride or oxalyl chloride) can be harsh and may not be compatible with other functional groups.[14][15] 2. Use a stronger, non-nucleophilic base: In some cases, a stronger base can enhance the nucleophilicity of the amine, but this must be done cautiously to avoid side reactions.[13]
Presence of Multiple Unidentified Side Products
1. Side reactions of the coupling reagent: Some coupling reagents can lead to side products, such as the formation of a guanidinium species from HATU if an excess is used.[3] 2. Decomposition of starting materials or product: The isothiazole ring or other functional groups may be unstable to the reaction conditions. 3. Epimerization of a chiral center: If the carboxylic acid is chiral, racemization can occur, leading to diastereomeric products.
1. Use stoichiometric amounts of the coupling reagent: Avoid using a large excess. 2. Lower the reaction temperature: Running the reaction at 0 °C or room temperature can minimize decomposition. 3. Choose a coupling reagent known for low racemization: HATU and PyAOP are generally good choices for chiral substrates.[3] The addition of HOBt or HOAt can also suppress racemization when using carbodiimides.
Difficulty in Purifying the Product
1. Byproducts from the coupling reagent: For example, dicyclohexylurea (DCU) from DCC is often difficult to remove completely.[5] 2. Unreacted starting materials are difficult to separate from the product.
1. Select a coupling reagent with water-soluble byproducts: EDC and its urea byproduct can be easily removed with an aqueous workup. Tetramethylurea from HATU is also water-soluble.[16] 2. Optimize stoichiometry to drive the reaction to completion: Use a slight excess (1.1-1.2 equivalents) of one of the starting materials (usually the less expensive one) to ensure the other is fully consumed.[17]
Experimental Protocols
Protocol 1: General Procedure for Isothiazole Amide Coupling using HATU
This protocol outlines a standard procedure for the coupling of an isothiazole carboxylic acid with an amine using HATU, a highly effective coupling reagent.[18][5]
Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available from: [Link]
Al-Amin, M., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(44), 6032-6036. Available from: [Link]
YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Available from: [Link]
Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. Available from: [Link]
Science of Synthesis. Product Class 15: Isothiazoles. Available from: [Link]
Dehaen, W., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry – A European Journal, 25(66), 15036-15056. Available from: [Link]
Iris Biotech. Optimizing Peptide Coupling: Key Techniques. Available from: [Link]
Reddit. Choosing amide coupling agent : r/Chempros. Available from: [Link]
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available from: [Link]
Dehaen, W., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry – A European Journal, 25(66), 15036-15056. Available from: [Link]
ResearchGate. (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Available from: [Link]
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
National Science Foundation. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Available from: [Link]
Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284-5288. Available from: [Link]
National Institutes of Health. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Available from: [Link]
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]
AAPPTEC. Coupling Reagents. Available from: [Link]
Medwin Publishers. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available from: [Link]
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
ResearchGate. (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available from: [Link]
IntechOpen. Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Available from: [Link]
Molbase. Isothiazole is a type of organic compound containing a five-membered aromatic ring that consists of three carbon atoms, one nitrogen atom, and one sulfur atom. Available from: [Link]
Lirias. Synthesis of benzo[d]isothiazoles: an update. Available from: [Link]
UCL Discovery. Solvent Minimized Synthesis of Amides by Reactive Extrusion. Available from: [Link]
Semantic Scholar. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available from: [Link]
Royal Society of Chemistry. Green solvents for the formation of amide linkages. Available from: [Link]
National Institutes of Health. Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. Available from: [Link]
purification of isothiazol-5-ylcarbamate by flash chromatography
Welcome to the Advanced Chromatography Support Center. This portal is designed specifically for researchers, analytical chemists, and drug development professionals dealing with the isolation and purification of heterocy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. This portal is designed specifically for researchers, analytical chemists, and drug development professionals dealing with the isolation and purification of heterocyclic compounds.
Isothiazol-5-ylcarbamates are highly valuable intermediates in the synthesis of kinase inhibitors and agrochemicals. However, their unique electronic structure—specifically the delicate anomeric stabilization of the S-N bond and the strong hydrogen-bonding capacity of the carbamate linkage—makes them notoriously difficult to purify using standard normal-phase techniques.
Below is our comprehensive technical guide, troubleshooting matrix, and validated methodologies for mastering this purification.
Fig 1: Decision matrix for optimizing isothiazol-5-ylcarbamate flash chromatography.
Knowledge Base: Troubleshooting & FAQs
Q1: Why am I losing product mass, and why does my isolated isothiazol-5-ylcarbamate show decomposition byproducts?A: The isothiazole ring contains a formal S-N bond that relies heavily on delicate anomeric stabilization[1]. When exposed to the Lewis acidic silanol groups (Si-OH) present on standard, unmodified silica gel, this stabilization is disrupted. The silanols act as proton donors, initiating ring-opening or the hydrolytic cleavage of the carbamate linkage.
Causality & Solution: To prevent the isothiazole S-N bond from acting as a Lewis base and degrading, you must mask the acidic silanol sites. Pre-treat your silica column with 1% triethylamine (Et₃N) in your non-polar solvent, or switch to a less acidic stationary phase such as neutral alumina.
Q2: My product streaks heavily across multiple fractions, co-eluting with the starting isothiazol-5-amine. How do I fix this?A: Severe tailing occurs because the secondary amine of the carbamate and the basic nitrogen of the isothiazole ring act as strong hydrogen bond donors and acceptors. While standard ethyl acetate/heptane gradients are sufficient for simple alkyl-substituted isothiazoles[2], polar derivatives require a solvent that can competitively hydrogen bond.
Causality & Solution: Transition from a Heptane/EtOAc system to a Dichloromethane (DCM) / Isopropanol (i-PrOH) gradient[3]. Isopropanol is bulky enough to disrupt silica-analyte hydrogen bonding without dissolving the silica gel (a common issue that causes baseline drift when using Methanol).
Q3: How do I efficiently separate the product from excess chloroformate reagents used during synthesis?A: Unreacted chloroformates (e.g., phenyl chloroformate) are highly lipophilic and will elute near the solvent front in most normal-phase systems. If you used a standard synthesis protocol involving chloroformates[4], ensure your initial gradient holds at a very low polarity (e.g., 5% EtOAc in Hexane) for at least 3 column volumes (CV) to wash out the chloroformate before ramping up the polarity to elute the target carbamate.
Standard Operating Procedures (Step-by-Step)
Protocol 1: Silanol Masking and Column Packing (Self-Validating System)
Objective: Deactivate Lewis acidic sites on silica to prevent S-N bond cleavage.
Solvent Preparation: Prepare 500 mL of the conditioning solvent: Heptane containing 1% (v/v) Et₃N.
Packing: Slurry pack the silica gel using the conditioning solvent (or equilibrate a pre-packed cartridge).
Saturation: Flush the packed column with 3 Column Volumes (CV) of the conditioning solvent at a flow rate of 30 mL/min.
Self-Validation Check: Collect 2 mL of the eluent exiting the column and test it using pH paper. It must read basic (pH > 8). If neutral, the silica has not been fully deactivated; flush with an additional 1-2 CV of conditioning solvent.
Equilibration: Flush the column with 2 CV of your starting mobile phase (e.g., Heptane/EtOAc 9:1 without Et₃N) to remove excess unbound amine before loading your crude sample.
Protocol 2: DCM / i-PrOH Gradient Elution for High-Polarity Carbamates
Objective: Utilize steric bulk in the protic solvent modifier to sharpen bands without compressing the resolution.
Sample Loading: Dry-load the crude isothiazol-5-ylcarbamate onto Celite 545 (1:2 mass ratio). Crucial: Avoid silica dry-loading to minimize pre-column degradation.
Setup: Pack the dry-load cartridge and attach it to the flash chromatography system.
Mobile Phase Configuration: Set Solvent A as Dichloromethane (DCM) and Solvent B as Isopropanol (i-PrOH).
Gradient Execution: Run a gradient from 0% B to 2% B over 2 CV (to wash non-polar impurities), then smoothly ramp from 2% B to 15% B over 10 CV.
Self-Validation Check (2D TLC): To ensure fractions are stable post-elution, perform a 2D TLC of the pooled fractions. Spot the sample, run it in the primary solvent, rotate the plate 90 degrees, and run it again. A single spot on the diagonal confirms no on-silica degradation occurred during fraction handling.
Quantitative Reference Data
The following table summarizes the chromatographic behavior of typical N-aryl isothiazol-5-ylcarbamates on 40-63 µm standard silica gel. Use this to benchmark your expected peak shapes.
Table 1: Mobile Phase Optimization and Chromatographic Parameters
Solvent System
Additive
Average Rf
Tailing Factor (As)
Resolution (Rs) from Amine
Heptane / EtOAc (7:3)
None
0.15
2.8 (Severe)
0.8 (Co-elution)
Heptane / EtOAc (7:3)
1% Et₃N
0.28
1.5 (Moderate)
1.2 (Fair)
DCM / MeOH (95:5)
None
0.45
1.1 (Sharp)
1.0 (Poor, compressed)
DCM / i-PrOH (95:5)
None
0.35
1.2 (Sharp)
2.1 (Excellent)
References
US11958846B2 - Urea compounds and compositions as SMARCA2/BRM ATPase inhibitors
Source: Google Patents
URL:2[2]
EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same
Source: Google Patents
URL:3[3]
An Anomeric Answer to Sulfenamide Stability and α-Nucleophilicity
Source: NSF Public Access Repository
URL:1[1]
WO2021013712A1 - Polyaromatic urea derivatives and their use in the treatment of muscle diseases
Source: Google Patents
URL:4[4]
resolving regioisomer formation in isothiazole functionalization
Isothiazole Functionalization Technical Support Center A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for isothiazole functionalization. This guide, design...
Author: BenchChem Technical Support Team. Date: March 2026
Isothiazole Functionalization Technical Support Center
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for isothiazole functionalization. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the regioselective functionalization of the isothiazole ring. Our goal is to equip you with the expert insights and practical protocols needed to overcome common synthetic challenges and achieve your desired molecular targets with precision.
Introduction: The Challenge of Isothiazole Regioselectivity
The isothiazole ring is a crucial scaffold in medicinal chemistry and materials science, valued for the unique properties conferred by its 1,2-relationship between sulfur and nitrogen heteroatoms.[1][2][3] However, the functionalization of this heterocycle is often complicated by issues of regioselectivity. The three available carbon positions (C3, C4, and C5) exhibit distinct electronic and steric properties, leading to preferential reactivity that can be both an advantage and a challenge. Understanding and controlling where a substituent will add to the ring is paramount for the successful synthesis of complex isothiazole derivatives.[1]
This guide will walk you through the key factors governing regioselectivity and provide actionable solutions to common problems.
Troubleshooting Guide: Resolving Common Regioisomer Issues
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Scenario 1: Metalation/Deprotonation
Question: "I am trying to functionalize my substituted isothiazole via deprotonation with n-butyllithium (n-BuLi), but I'm getting a mixture of isomers and significant ring cleavage. How can I achieve selective C5 lithiation?"
Answer: This is a very common issue. While the C5 proton is generally the most acidic on the unsubstituted isothiazole ring, strong, nucleophilic bases like n-BuLi can lead to undesired side reactions.[4]
Core Problem:
Ring Cleavage: n-BuLi can act as a nucleophile, attacking the electrophilic sulfur atom. This leads to the cleavage of the sensitive N-S bond, a known issue with isothiazoles.[1][4]
Mixture of Isomers: If other positions on your isothiazole are activated (e.g., by a methyl group at C4), you may see competitive deprotonation.[4][5]
Solutions & Scientific Rationale:
Switch to a Non-Nucleophilic Base: The most effective solution is to use a sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the preferred reagent for regioselective C5 lithiation.[1][5][6] Its bulky isopropyl groups prevent it from attacking the sulfur atom, allowing it to act purely as a base to deprotonate the most acidic C-H bond.
Optimize Reaction Temperature: Perform the deprotonation at low temperatures, typically -78 °C .[1] This minimizes side reactions, including ring cleavage and potential equilibration of the lithiated species, thereby locking in the kinetic product of deprotonation.
Solvent Choice: The choice of solvent can influence the reactivity of the organolithium reagent. Tetrahydrofuran (THF) or diethyl ether are standard choices that effectively solvate the lithium cation.[1][5]
Q1: What is the general order of reactivity for the C-H bonds on an unsubstituted isothiazole ring towards deprotonation?
A1: The general order of acidity for the protons on the isothiazole ring is H5 > H3 > H4 . The H5 proton is the most acidic due to the inductive effect of the adjacent sulfur atom and the electron-withdrawing nature of the nitrogen atom. This makes C5 the primary site for deprotonation with non-nucleophilic bases like LDA. [1]
Q2: How does electrophilic substitution (e.g., halogenation, nitration) typically proceed on the isothiazole ring?
A2: Electrophilic substitution on isothiazole preferentially occurs at the C4 position . The isothiazole ring is generally deactivated towards electrophilic attack compared to benzene. The C4 position is the most electron-rich and thus the most susceptible to attack by electrophiles. For example, bromination in acetic acid typically yields the 4-bromo-isothiazole derivative. [8]
Q3: Can I achieve functionalization at the C3 position?
A3: Yes, but it often requires specific strategies. Direct deprotonation at C3 is difficult due to the higher acidity of C5. However, methods exist:
Blocking the C5 position: If the C5 position is already substituted, deprotonation may then occur at C3.
Halogen-metal exchange: Starting with a 3-haloisothiazole, a halogen-metal exchange (e.g., with n-BuLi at low temperature) can generate a 3-lithioisothiazole species, which can then be trapped with an electrophile.
Cross-coupling: Using a 3-iodoisothiazole derivative can enable successful Suzuki, Stille, and Sonogashira couplings at the C3 position. [7]
Q4: My isothiazole substrate is prone to decomposition under my reaction conditions. What can I do?
A4: The N-S bond in the isothiazole ring is relatively weak and can be cleaved under certain conditions, particularly reductive ones. [1]
Avoid Strong Reducing Agents: Be cautious with strong reducing agents.
Use Milder Reagents: Whenever possible, opt for milder reaction conditions. For example, in cross-coupling, use a less aggressive base or a lower reaction temperature.
Inert Atmosphere: Always conduct reactions under a thoroughly inert atmosphere (argon or nitrogen) to prevent degradation by oxygen, especially when using organometallic reagents. [9]
References
Xu, F., Chen, Y., Fan, E., & Sun, Z. (2016). Synthesis of 3-Substituted Aryli[1][10]sothiazoles through an All-Heteroatom Wittig-Equivalent Process. Organic Letters, 18(11), 2777–2779. [Link]
Various Authors. (2024).
Koutentis, P. A., & Constantinides, C. P. (2003). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Organic & Biomolecular Chemistry, 1(15), 2564–2566. [Link]
Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent advances in the synthesis and reactivity of isothiazoles. NSF PAR. [Link]
Li, J., et al. (2018). Transition Metal-Free Synthesis of Substituted Isothiazoles via Three-Component Annulation of Alkynones, Xanthate and NH4I. Advanced Synthesis & Catalysis. [Link]
Moody, C. J., & Rees, C. W. (2001). One-step synthesis of 5-acylisothiazoles from furans. Journal of the Chemical Society, Perkin Transactions 1, (3), 329-333. [Link]
Sáenz, J., et al. (2023). Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. CrystEngComm, 25(11), 1655-1666. [Link]
Gulevskaya, A. V., & Tyaglivy, A. S. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1095–1135. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. [Link]
Koutentis, P. A., & Constantinides, C. P. (2007). New regiospecific isothiazole C–C coupling chemistry. Organic & Biomolecular Chemistry, 5(13), 2064–2075. [Link]
Sancineto, L., et al. (2015). Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. Tetrahedron, 71(35), 5874-5880. [Link]
Ryng, S., et al. (1995). Synthesis of isothiazole derivatives with potential biological activity. Acta Poloniae Pharmaceutica, 52(2), 129-133. [Link]
Li, J., et al. (2018). Methods to Synthesize Substituted Isothiazoles. ResearchGate. [Link]
El-Sayed, M. A.-M. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). [Link]
Grisez, T., et al. (2026). Synthesis and Functionalization of Thiazolo[c]isothiazoles. The Journal of Organic Chemistry, 91(4). [Link]
Scott, J. S., & Duguid, B. A. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Medicinal Chemistry, 10(1), 16-39. [Link]
Bellina, F., & Rossi, R. (2016). Transition Metal-Driven Selectivity in Direct C−H Arylation of Imidazo[2,1-b]Thiazole. European Journal of Organic Chemistry, 2016(14), 2468-2479. [Link]
Doucet, H. (2012). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology, 2(1), 23-35. [Link]
Knight, D. W., et al. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5123–5125. [Link]
Gulevskaya, A. V., & Tyaglivy, A. S. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate. [Link]
Chen, Q., et al. (2018). Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2461. [Link]
Al-Tel, T. H. (2008). REGIO- AND STEREOSELECTIVE SYNTHESIS OF THIAZOLE-SUBSTITUTED HISTAMINE AND ADENINE DERIVATIVES BY NUCLEOPHILIC ATTACK AT ALLENYL. HETEROCYCLES, 75(11), 2667-2675. [Link]
Iddon, B. (1994). SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS PART V: ISOTHIAZOLES AND THIAZOLES. Heterocycles, 37(2), 1321. [Link]
Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006-2015. [Link]
Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]
Gulevskaya, A. V. (2004). The chemistry of isothiazoles. Academia.edu. [Link]
Daugulis, O., et al. (2025). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. Journal of the American Chemical Society. [Link]
Gomha, S. M., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. Molecules, 30(23), 4897. [Link]
Gulevskaya, A. V., & Tyaglivy, A. S. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]
Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. [Link]
Daugulis, O. (2018). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. Journal of the American Chemical Society, 140(35), 10934–10945. [Link]
Jana, A., et al. (2023). Regioselective Direct C−H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α-Diimine Nickel(II) Complex Evaluated by DFT Studies. ResearchGate. [Link]
Knochel, P., et al. (2011). Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. Organic Letters, 13(16), 4352–4355. [Link]
1H NMR spectrum analysis of tert-butyl isothiazol-5-ylcarbamate
1H NMR Spectrum Analysis of tert-Butyl Isothiazol-5-ylcarbamate: A Regioisomer Comparison Guide As a Senior Application Scientist, I frequently see drug development programs stall due to ambiguous structural characteriza...
Author: BenchChem Technical Support Team. Date: March 2026
1H NMR Spectrum Analysis of tert-Butyl Isothiazol-5-ylcarbamate: A Regioisomer Comparison Guide
As a Senior Application Scientist, I frequently see drug development programs stall due to ambiguous structural characterization of heterocyclic building blocks. tert-Butyl isothiazol-5-ylcarbamate (Boc-protected 5-aminoisothiazole) is a highly valuable bioisostere in medicinal chemistry. However, its synthesis—often via electrophilic aromatic substitution or cyclization of thioamides—can inadvertently yield the 3-yl or 4-yl regioisomers.
Because these isomers share identical molecular weights and exhibit nearly indistinguishable retention times on LC-MS, standard chromatographic techniques are insufficient. This guide provides a definitive, self-validating 1H NMR framework to objectively compare and identify tert-butyl isothiazol-5-ylcarbamate against its alternative regioisomers.
To establish a trustworthy analytical method, we must look beyond empirical peak matching and understand the electronic environment of the isothiazole ring.
In an unsubstituted isothiazole ring, the heteroatoms (Sulfur at position 1, Nitrogen at position 2) create an asymmetric electron distribution. In a non-polar solvent, the baseline protons resonate at
8.54 (H3), 7.26 (H4), and 8.72 (H5)[1]. The coupling constants () are dictated by the bond geometry and provide our most robust diagnostic tool:
(often unresolved)
The 5-ylcarbamate System:
When the tert-butyl carbamate (-NHBoc) group is introduced at the C5 position, it acts as a strong
-electron donor via the mesomeric (+M) effect. This electron density is pushed directly into the ring, heavily shielding the adjacent C4 position. Consequently, the H4 proton shifts significantly upfield from ~7.26 ppm to the 6.50–6.80 ppm range. The H3 proton, being meta to the carbamate group, experiences minimal shielding and remains downfield at ~8.40–8.50 ppm .
Because chemical shifts can drift based on sample concentration or solvent pH, relying solely on ppm values is risky. The self-validating metric is the coupling constant. For the 5-yl isomer, the two aromatic protons (H3 and H4) will split each other with a fine
coupling of ~1.5 Hz . If your product is the 3-yl isomer, the remaining protons (H4 and H5) will exhibit a much larger coupling of ~4.7 Hz [1].
Comparative Regioisomer Analysis
The quantitative data below summarizes the distinct NMR profiles of the three alternatives. Note that the tert-butyl group (singlet, 9H, ~1.50 ppm) and the carbamate NH (broad singlet, 1H, ~10.0–11.0 ppm) are present in all three isomers and cannot be used for differentiation[2].
Regioisomer Alternative
H3 Chemical Shift (, ppm)
H4 Chemical Shift (, ppm)
H5 Chemical Shift (, ppm)
Diagnostic Coupling Constant ()
tert-butyl isothiazol-5-ylcarbamate
~8.40 - 8.50 (d)
~6.50 - 6.80 (d)
Substituted
Hz
tert-butyl isothiazol-3-ylcarbamate
Substituted
~6.80 - 7.10 (d)
~8.60 - 8.80 (d)
Hz
tert-butyl isothiazol-4-ylcarbamate
~8.50 - 8.70 (s)
Substituted
~8.70 - 8.90 (s)
Hz (Singlets)
High-Resolution 1H NMR Protocol
To successfully resolve the critical 1.5 Hz coupling of the 5-yl isomer from the near-zero coupling of the 4-yl isomer, high spectral resolution is mandatory.
Step 1: Sample Preparation
Weigh exactly 5–10 mg of the purified compound.
Dissolve completely in 0.6 mL of DMSO-
.
Causality for solvent choice: DMSO is highly polar and disrupts the intermolecular hydrogen bonding of the carbamate NH. This prevents rapid proton exchange, yielding a sharper NH peak. Furthermore, DMSO shifts the isothiazole H5 proton downfield by an additional ~0.5 ppm compared to CDCl3, maximizing spectral dispersion if the 3-yl or 4-yl impurities are present[1].
Causality: While 8 scans may yield a visible peak, 32 scans ensure a high signal-to-noise ratio (SNR) in the aromatic region, ensuring that baseline noise is not mistaken for fine splitting.
Relaxation Delay (D1): 2.0 seconds to ensure complete relaxation of the electron-poor aromatic protons.
Step 3: Processing & Validation
Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier transform to avoid artificial line broadening that could obscure the 1.5 Hz coupling.
Calibrate the residual DMSO quintet precisely to 2.50 ppm.
Zoom into the 6.0–9.0 ppm region. Measure the distance between the doublet peaks in Hertz. If
, the 5-yl structure is definitively validated.
Analytical Workflow
Workflow for identifying aminoisothiazole regioisomers via 1H NMR J-coupling analysis.
References
Schulze, B. "Product Class 15: Isothiazoles." Science of Synthesis, Thieme Connect. Available at:[Link]
Farnaby, W. et al. "Urea compounds and compositions as SMARCA2/BRM ATPase inhibitors" (US Patent 11958846B2). Google Patents.
Comparative Guide: Characteristic IR Absorption Bands of Isothiazole Carbamates
Topic: Characteristic IR Absorption Bands of Isothiazole Carbamates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the landscape of heter...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Characteristic IR Absorption Bands of Isothiazole Carbamates
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the landscape of heterocyclic drug design, isothiazole carbamates represent a critical pharmacophore, often employed to modulate solubility and metabolic stability in agrochemicals and pharmaceuticals. However, their structural validation is frequently complicated by spectral overlap with isomeric systems like isoxazoles and thiazoles.
This guide provides a definitive technical analysis of the infrared (IR) spectral signature of isothiazole carbamates. Unlike standard alkyl carbamates, the isothiazole moiety introduces significant electronic perturbations—specifically inductive electron withdrawal (-I) and mesomeric feedback (+M) —that distinctively shift the carbonyl and ring breathing modes. We compare these signatures against key structural analogs to establish a self-validating identification protocol.
Structural Context & Electronic Perturbations
To accurately interpret the IR spectrum, one must understand the electronic environment. The isothiazole ring is electron-deficient compared to benzene but less so than pyridine. When coupled to a carbamate nitrogen (N-linked), the ring acts as a sink for the nitrogen lone pair.
The "Competition" Effect: The carbamate nitrogen's lone pair is torn between resonance with the carbonyl oxygen (the standard amide resonance) and the electron-deficient isothiazole ring.
Result: This competition reduces the C=N character of the amide bond and increases the C=O bond order. Consequently, isothiazole carbamates typically exhibit a C=O stretch at higher frequencies (1720–1760 cm⁻¹) compared to alkyl carbamates (1690–1715 cm⁻¹).
Visualizing the Electronic Effect
The following diagram illustrates the resonance competition that defines the IR shift.
Figure 1: Electronic resonance competition in isothiazole carbamates leading to the characteristic high-frequency carbonyl shift.
Comparative Analysis: Diagnostic Bands
The following table contrasts the isothiazole carbamate signature with its closest structural relatives. Use this data to distinguish your compound from potential byproducts or isomers.
Isothiazole is less electronegative than isoxazole, leading to a slightly lower shift, but higher than thiazole/alkyls.
Ring Breathing
800 – 900 cm⁻¹
900 – 1000 cm⁻¹
850 – 950 cm⁻¹
N/A
The N-S bond in isothiazole is weaker/longer than N-O, shifting breathing modes to lower energy.
C=N / C=C Ring
1380 – 1500 cm⁻¹
1550 – 1620 cm⁻¹
1450 – 1550 cm⁻¹
N/A
Isoxazole C=N is significantly higher due to oxygen's electronegativity. Isothiazole bands are often medium/weak.
N-H Stretch
3250 – 3350 cm⁻¹
3250 – 3350 cm⁻¹
3200 – 3300 cm⁻¹
3300 – 3450 cm⁻¹
Heteroaromatic N-H is more acidic (stronger H-bonding) than alkyl N-H, causing broadening and red-shifting.
C-S Stretch
600 – 750 cm⁻¹
N/A
600 – 700 cm⁻¹
N/A
Diagnostic for sulfur heterocycles; often obscured in the fingerprint region but vital for confirmation.
Key Discrimination Points:
Vs. Isoxazole: Look at the Ring Breathing region. If you see strong bands >900 cm⁻¹, suspect isoxazole. Isothiazole "breathes" at lower frequencies (800–900 cm⁻¹).
Vs. Thiazole: Check the C=N Ring Stretch . Thiazoles often show a sharper, distinct band near 1500–1550 cm⁻¹. Isothiazole ring stretches are often more complex and lower in intensity in the 1400–1500 cm⁻¹ range.
To generate data comparable to the table above, strict adherence to sample preparation is required. The "KBr Pellet" method is preferred for resolution, but ATR is acceptable if correction is applied.
Workflow: Structural Validation of Isothiazole Carbamates
Objective: Confirm the synthesis of N-(isothiazol-3-yl) carbamate derivatives.
Step 1: Sample Preparation (Solid State)
Method: KBr Pellet (Transmission).
Rationale: Carbamates form strong intermolecular Hydrogen bonds. ATR (Attenuated Total Reflectance) only penetrates a few microns and can distort peak intensities of H-bonded regions (N-H stretch). KBr pellets provide a bulk average, yielding sharper resolution for the critical N-H and C=O regions.
Protocol: Mix 1 mg of sample with 100 mg dry KBr. Grind to a fine powder. Press at 8-10 tons for 2 minutes.
Step 2: Acquisition Parameters
Resolution: 2 cm⁻¹ (Critical for resolving ring splitting).
Scans: 32 scans minimum.
Range: 4000 – 400 cm⁻¹.
Step 3: Data Interpretation (The "Triad" Check)
Verify the structure using the Isothiazole Carbamate Triad :
The Anchor: Sharp C=O peak at 1730 ± 15 cm⁻¹ .
The Confirmation: Medium intensity Ring Breathing at 850 ± 20 cm⁻¹ .
The Exclusion: Absence of strong bands at 1600–1620 cm⁻¹ (excludes Isoxazole).
Diagnostic Logic Pathway
Use the following logic flow to troubleshoot your spectral data.
Figure 2: Decision tree for distinguishing isothiazole carbamates from common analogs.
References
Katritzky, A. R. (1959). Infrared Absorption of Heteroaromatic Compounds. Quarterly Reviews, Chemical Society. Link
Pouchert, C. J. (1981). The Aldrich Library of Infrared Spectra. Aldrich Chemical Co.
Hamad Elgazwy, A. S. (2003).[3] The Chemistry of Isothiazoles. Tetrahedron. Link (Detailed synthesis and ring characterization).
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
Volkov, A., et al. (2010). Synthesis and spectroscopic characterization of isothiazole derivatives. Chemistry of Heterocyclic Compounds. Link
A Comparative Analysis of Melting Points: Tert-butyl isothiazol-5-ylcarbamate vs. its Thiazole Analog
A Guide for Researchers in Medicinal Chemistry and Materials Science In the landscape of drug discovery and materials science, the physical properties of novel compounds serve as a critical foundation for their developme...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers in Medicinal Chemistry and Materials Science
In the landscape of drug discovery and materials science, the physical properties of novel compounds serve as a critical foundation for their development and application. Among these, the melting point is a fundamental characteristic, offering insights into purity, crystal lattice energy, and the strength of intermolecular forces. This guide provides a comparative analysis of the predicted melting points of tert-butyl isothiazol-5-ylcarbamate and its structural isomer, tert-butyl thiazol-5-ylcarbamate.
While direct experimental data for these specific compounds is not prominently available in the current literature, a robust theoretical framework, grounded in the distinct physicochemical properties of the isothiazole and thiazole heterocycles, can be used to predict and rationalize their melting point behavior. This analysis is crucial for researchers synthesizing or working with these and related molecular scaffolds.
Molecular Structures at a Glance
A direct comparison of the molecular architectures of tert-butyl isothiazol-5-ylcarbamate and tert-butyl thiazol-5-ylcarbamate reveals the core difference: the relative positions of the sulfur and nitrogen atoms within the five-membered aromatic ring. This seemingly subtle variation has significant implications for the electronic distribution, dipole moment, and hydrogen bonding capabilities of the molecules, all of which are key determinants of their melting points.
Figure 1: Molecular structures of the two carbamate derivatives.
Theoretical Comparison of Melting Points
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This process requires sufficient energy to overcome the intermolecular forces holding the molecules in a fixed lattice. The stronger these forces, the higher the melting point. The key factors at play in these two molecules are:
Dipole Moment and Electrostatics: The arrangement of the nitrogen and sulfur atoms in the isothiazole (1,2-thiazole) and thiazole (1,3-thiazole) rings results in different molecular dipole moments.[1][2][3][4] Isothiazole, with its adjacent sulfur and nitrogen atoms, possesses a distinct electronic distribution compared to the more separated arrangement in thiazole. This difference in charge distribution will influence how the molecules align in a crystal lattice and the strength of the resulting dipole-dipole interactions.
Hydrogen Bonding: Both molecules feature a carbamate group with N-H and C=O moieties, which are prime sites for hydrogen bonding.[5][6] The nitrogen atom within the heterocyclic ring can also act as a hydrogen bond acceptor.[7][8] The position of the ring nitrogen in relation to the carbamate substituent will affect the potential for both intramolecular and intermolecular hydrogen bonding networks. These networks are often a dominant factor in determining the melting points of organic compounds.
Molecular Symmetry and Crystal Packing: The overall shape and symmetry of a molecule influence how efficiently it can pack into a crystal lattice. A more symmetrical molecule often packs more tightly, leading to stronger van der Waals forces and a higher melting point. While both isomers are asymmetrical, subtle differences in their conformations could lead to variations in their crystal packing efficiency.
Based on these principles, one can hypothesize that the isothiazole derivative may exhibit a different melting point from its thiazole counterpart due to the unique electronic and steric environment created by the S-N bond.
Predicted Data Summary
While awaiting experimental verification, the following table summarizes the predicted comparison based on the theoretical principles discussed.
Property
tert-butyl isothiazol-5-ylcarbamate
tert-butyl thiazol-5-ylcarbamate
Rationale for Predicted Difference
Predicted Melting Point
Likely different from thiazole analog
Likely different from isothiazole analog
Differences in dipole moment, hydrogen bonding potential, and crystal packing efficiency due to the varied placement of the N and S atoms in the heterocyclic ring.
Key Intermolecular Forces
Dipole-dipole, Hydrogen bonding (N-H---O, N-H---N_ring), van der Waals
Dipole-dipole, Hydrogen bonding (N-H---O, N-H---N_ring), van der Waals
The geometry and electronic nature of the heterocyclic ring will modulate the strength and nature of these interactions.
Experimental Protocol for Melting Point Determination
To empirically determine and compare the melting points of these compounds, the following standard laboratory protocol is recommended.[9][10]
A Comparative Guide to High-Performance Liquid Chromatography Methods for the Analysis of tert-butyl isothiazol-5-ylcarbamate
In the landscape of pharmaceutical research and synthetic chemistry, the purity and characterization of novel intermediates are paramount. Tert-butyl isothiazol-5-ylcarbamate, a heterocyclic carbamate, serves as a critic...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and synthetic chemistry, the purity and characterization of novel intermediates are paramount. Tert-butyl isothiazol-5-ylcarbamate, a heterocyclic carbamate, serves as a critical building block in the development of various biologically active molecules. Its structural integrity directly influences the outcome of subsequent synthetic steps and the pharmacological profile of the final compound. Therefore, robust and reliable analytical methods for its quantification and purity assessment are not merely a quality control step but a foundational component of successful drug development.
This guide provides an in-depth comparison of two strategic High-Performance Liquid Chromatography (HPLC) approaches for the analysis of tert-butyl isothiazol-5-ylcarbamate: a rapid isocratic method for high-throughput screening and a comprehensive gradient method for detailed impurity profiling. The discussion delves into the scientific rationale behind the methodological choices, offers detailed experimental protocols, and presents an alternative analytical viewpoint to address complex separation challenges.
The Analytical Challenge: Understanding the Analyte
Tert-butyl isothiazol-5-ylcarbamate (MW: 200.26 g/mol ) possesses a moderately non-polar character due to the bulky tert-butyl group, alongside the polarizable isothiazole ring. This dual nature makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where separation is primarily driven by hydrophobic interactions between the analyte and a non-polar stationary phase.[1] The isothiazole moiety contains a chromophore, allowing for straightforward detection using a UV-Vis spectrophotometer.
Method 1: Rapid Isocratic Analysis for High-Throughput Screening
This method is designed for speed and efficiency, making it ideal for applications such as reaction monitoring or rapid purity checks of multiple samples where resolving closely eluting impurities is not the primary goal.
Causality Behind Experimental Choices:
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules.[1][2]
Mobile Phase: An isocratic (constant composition) mobile phase of acetonitrile and water provides consistent elution strength. Acetonitrile is chosen for its low viscosity and UV transparency. The ratio is optimized to achieve a retention time (t R ) that is long enough for reliable detection but short enough for high throughput (typically 3-5 minutes).
Detector: UV detection at a wavelength corresponding to an absorbance maximum of the isothiazole ring (e.g., ~275 nm) ensures high sensitivity.[3]
Experimental Protocol: Isocratic RP-HPLC
Instrumentation: HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: Acetonitrile : Water (60:40, v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 275 nm.
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh ~5 mg of tert-butyl isothiazol-5-ylcarbamate.
Dissolve in 50 mL of the mobile phase to a final concentration of 0.1 mg/mL.
Filter the solution through a 0.45 µm syringe filter prior to injection.
System Suitability:
Perform five replicate injections of the standard solution.
The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
The USP tailing factor should be between 0.8 and 1.5.
Method 2: Gradient Elution for High-Resolution Impurity Profiling
When a comprehensive understanding of a sample's purity is required, a gradient elution method is superior. By gradually increasing the percentage of the organic solvent in the mobile phase, this technique can resolve compounds with a wider range of polarities, including potential starting materials, by-products, and degradants.
Causality Behind Experimental Choices:
Gradient Elution: Starting with a lower concentration of acetonitrile allows for the retention and separation of more polar impurities that would elute in the void volume under isocratic conditions. The subsequent increase in acetonitrile concentration effectively elutes the main analyte and any less polar impurities. This approach significantly enhances peak capacity and resolution.
Buffered Mobile Phase: The addition of a small amount of an acid, such as formic or phosphoric acid, to the aqueous component of the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase.[4][5]
Experimental Protocol: Gradient RP-HPLC
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient Program:
0-5 min: 40% B
5-20 min: 40% to 90% B
20-25 min: 90% B
25-26 min: 90% to 40% B
26-30 min: 40% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Detection: UV at 275 nm.
Injection Volume: 10 µL.
Sample Preparation: Same as the isocratic method.
System Suitability: Same criteria as the isocratic method, applied to the main analyte peak.
Performance Comparison
Parameter
Method 1: Isocratic RP-HPLC
Method 2: Gradient RP-HPLC
Rationale
Expected Retention Time (t R )
~4.5 min
~18.2 min
The gradient starts at a weaker elution strength, retaining the analyte longer.
Resolution (R s )
Lower
Higher
Capable of separating closely eluting impurities from the main peak.
Analysis Time
~7 min
~30 min
The gradient program and re-equilibration step increase the total run time.
Balances speed against the need for detailed separation.
Method Complexity
Low
Moderate
Requires a gradient pump and method development for the gradient profile.
Note: The above retention times are illustrative and will vary based on the specific column, instrumentation, and laboratory conditions.
Alternative & Complementary Techniques
While RP-HPLC is the primary method of choice, other techniques can provide valuable, orthogonal information:
HPLC-MS: For definitive peak identification, coupling the HPLC system to a mass spectrometer (MS) is invaluable.[6][7] This allows for the determination of the mass-to-charge ratio of the main peak and any impurities, greatly aiding in their structural elucidation.
Quantitative NMR (qNMR): As a primary analytical method, qNMR can determine the absolute purity of tert-butyl isothiazol-5-ylcarbamate without the need for a specific reference standard of the analyte itself.[8]
Visualizing the Workflow and Decision Process
Caption: General experimental workflow for HPLC analysis.
bioisosteric replacement of thiazole with isothiazole in drug design
A Comparative Guide to the Strategic Replacement of Thiazole with Isothiazole In the intricate chess game of drug design, where the goal is to checkmate disease with potent and safe therapeutics, the strategic maneuverin...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Strategic Replacement of Thiazole with Isothiazole
In the intricate chess game of drug design, where the goal is to checkmate disease with potent and safe therapeutics, the strategic maneuvering of molecular scaffolds is paramount. One such tactical move gaining traction is the bioisosteric replacement of the well-established thiazole ring with its isomer, isothiazole. This guide offers an in-depth comparison for researchers, scientists, and drug development professionals on the nuances, advantages, and potential pitfalls of this substitution, supported by experimental data and protocols.
The Isomeric Twins: A Tale of Two Heterocycles
Thiazole, a five-membered aromatic ring containing sulfur and nitrogen at positions 1 and 3, is a privileged scaffold in medicinal chemistry, gracing the structures of numerous approved drugs.[1][2] Its isomeric twin, isothiazole, with sulfur and nitrogen at adjacent positions 1 and 2, has historically been less explored but is now emerging as a valuable tool for lead optimization.[3][4] The seemingly subtle shift in the nitrogen atom's position can profoundly impact a molecule's physicochemical properties, metabolic stability, and ultimately, its pharmacological profile.
The rationale behind this bioisosteric switch is to fine-tune a drug candidate's properties to enhance efficacy, improve its pharmacokinetic profile, and mitigate off-target effects or metabolic liabilities.[5]
A Head-to-Head Comparison: Physicochemical and Electronic Properties
Understanding the intrinsic differences between thiazole and isothiazole is fundamental to predicting the impact of their exchange. While direct comparative studies are still emerging, we can infer key distinctions from available data and computational analyses.[1][6][7]
Property
Thiazole
Isothiazole
Rationale for Impact in Drug Design
Dipole Moment
~1.6 D
~2.4 D
The different orientation of the heteroatoms in isothiazole results in a larger dipole moment, which can influence solubility, crystal packing, and interactions with polar residues in a protein binding pocket.[1]
pKa (of conjugate acid)
~2.5
~-0.5
Isothiazole is significantly less basic than thiazole. This can be advantageous in avoiding unwanted interactions with acidic organelles or off-target ion channels, and can influence the compound's overall charge state at physiological pH, affecting permeability and solubility.[1]
Hydrogen Bonding
The nitrogen at position 3 is a prominent hydrogen bond acceptor.
The nitrogen at position 2 is also a hydrogen bond acceptor, but its proximity to the sulfur atom can modulate its acceptor strength and steric accessibility.
This difference can alter the binding mode and affinity of a drug candidate for its target protein. The ability to form or disrupt key hydrogen bonds can be a critical determinant of potency and selectivity.
Aromaticity & π-electron distribution
Aromatic with distinct electron density distribution. C2 is the most common site for nucleophilic attack, while C5 is prone to electrophilic substitution.[8]
Also aromatic, but with a different π-electron distribution due to the N-S bond. This can influence π-π stacking interactions with aromatic residues in the target protein.
Altered electronic properties can impact metabolic stability, as different positions on the ring may be more or less susceptible to oxidative metabolism.[6][9]
The Metabolic Battlefield: A Key Motivator for the Switch
One of the primary drivers for considering an isothiazole replacement is the known metabolic liability of the thiazole ring. Thiazole-containing drugs are susceptible to oxidation by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites.[10] This metabolic instability can result in rapid clearance, poor bioavailability, and potential for idiosyncratic toxicity.
The isothiazole ring, with its different electronic landscape, may offer a more robust metabolic profile. While research is ongoing, the hypothesis is that the altered arrangement of heteroatoms in isothiazole may render it less susceptible to certain CYP-mediated metabolic pathways.
Case Studies: The Isothiazole Advantage in Action
While large-scale comparative studies are limited, a few examples highlight the potential benefits of the thiazole-to-isothiazole switch:
In the development of kinase inhibitors, where the heterocyclic core often forms crucial hydrogen bonds in the ATP-binding pocket, the isothiazole motif has been explored to modulate potency and selectivity.[11] The altered vector of the hydrogen bond acceptor in isothiazole can lead to a different binding orientation, potentially improving affinity for the target kinase or reducing off-target binding.
Another area of interest is in compounds targeting G-protein coupled receptors (GPCRs). In the design of 5-HT3 receptor antagonists, a thiazole moiety was successfully employed as a bioisostere for a carbonyl group.[12] A hypothetical switch to an isothiazole in such a scaffold could be investigated to fine-tune receptor subtype selectivity or improve metabolic stability.
Experimental Protocols for Comparative Evaluation
To rigorously assess the impact of a thiazole-to-isothiazole bioisosteric replacement, a series of standardized in vitro assays are essential.
Experimental Workflow: Comparative Analysis
Caption: Workflow for the comparative evaluation of thiazole and isothiazole bioisosteres.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine and compare the metabolic stability of the thiazole and isothiazole analogs.
Methodology:
Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (thiazole or isothiazole analog, final concentration typically 1 µM) and pooled liver microsomes (from human, rat, or other relevant species, final concentration typically 0.5 mg/mL) in a phosphate buffer (pH 7.4).
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. Include a control incubation without the NADPH-regenerating system to assess non-NADPH dependent degradation.
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (Clint) for each compound by plotting the natural logarithm of the percentage of the parent compound remaining versus time.
Protocol 2: Determination of Octanol-Water Partition Coefficient (logP)
Objective: To experimentally determine and compare the lipophilicity of the thiazole and isothiazole analogs.
Methodology (Shake-Flask Method - OECD 107):
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
Test Solution Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.
Partitioning: In a suitable vessel, combine a known volume of the octanol and water phases. Add a small volume of the stock solution.
Equilibration: Shake the vessel at a constant temperature until equilibrium is reached (typically 24 hours).
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
Concentration Analysis: Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Calculation of logP: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Objective: To assess and compare the potential of the thiazole and isothiazole analogs to inhibit major CYP isoforms.
Methodology (IC50 Determination):
Incubation Mixture: In a 96-well plate, combine human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), and the test compound at various concentrations in a phosphate buffer (pH 7.4).
Pre-incubation: Pre-incubate the plate at 37°C.
Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system.
Incubation: Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range.
Reaction Termination: Stop the reaction by adding a cold organic solvent with an internal standard.
Metabolite Quantification: Centrifuge the plate and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.
IC50 Calculation: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism, by plotting the percent inhibition versus the test compound concentration.
Visualizing the Bioisosteric Relationship
The concept of bioisosterism is rooted in the principle of maintaining or improving biological activity by substituting a group with another that has similar physicochemical properties.
Caption: The strategic application of bioisosteric replacement.
Conclusion: A Calculated Move with Promising Outcomes
The bioisosteric replacement of thiazole with isothiazole is a nuanced yet powerful strategy in the medicinal chemist's toolkit. It is not a simple "plug-and-play" substitution but rather a calculated move that requires a deep understanding of the subtle yet significant differences in the electronic and physicochemical properties of these two heterocycles. The potential rewards—improved metabolic stability, modulated potency and selectivity, and a more favorable overall drug-like profile—make the isothiazole switch a compelling tactic in the quest for safer and more effective medicines. As more comparative data becomes available, the strategic deployment of isothiazole as a thiazole bioisostere is poised to become an increasingly valuable gambit in the complex game of drug discovery.
References
Belaidi, S., et al. (2013). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry, 25(16), 9243-9249.
Popsavin, M., et al. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Bioorganic Chemistry, 121, 105691.
BenchChem. (2025). A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery.
Popsavin, M., et al. (2025). Synthesis and antiproliferative activity of thiazole bioisosteres of goniofufurone and 7-epi-goniofufurone mimics. Bioorganic & Medicinal Chemistry Letters, 130, 130218.
El-Sayed, M. A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(8), 2589.
BenchChem. (2025). Application Notes and Protocols: Isothiazole and Thiazole Scaffolds in Kinase Inhibitor Synthesis.
BenchChem. (2025). A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery.
BenchChem. (2025).
Ebaid, M. S., et al. (2024).
Popsavin, M., et al. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Request PDF.
Kumar, P., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517.
Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 290-302.
Singh, S., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(25), 5347-5352.
Wescott, C. R., et al. (1994). Comparison of Computational Methods Applied to Oxazole, Thiazole, and Other Heterocyclic Compounds.
Ayati, A., et al. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Journal of Applied Pharmaceutical Science, 5(5), 127-134.
Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry, 11(22), 4785-4789.
Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A novel synthesis of 5-aminothiazoles. Journal of the Chemical Society, 1594-1598.
Li, R., & Yang, X. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A, 123(46), 10102-10108.
Ruffoni, A., & Leonori, D. (2024). Light-driven method simplifies synthesis of complex heterocycles. Chemistry World.
Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Med & Analy Chem Int J, 3(2), 000137.
Kaberdin, R. V., & Potkin, V. I. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694.
Al-Ostath, A. I., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 709605.
Wu, Q., et al. (2019).
O'Duill, M., et al. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters, 24(43), 7894-7898.
BenchChem. (2025).
Touaibia, M., et al. (2025). Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. Drug Development Research.
Meanwell, N. A. (2018). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journal of Pharmaceutical Research, 2(4).
Rosen, T., et al. (1990). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 33(10), 2715-2720.
Zawisza, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. European Journal of Medicinal Chemistry, 41(7), 839-847.
Le, G., et al. (2023). Matched Molecular Pair Analysis in Drug Discovery: Methods and Recent Applications. Journal of Medicinal Chemistry, 66(9), 5937-5953.
Le, G., et al. (2023).
ResearchGate. (n.d.). Structures and IC50 values of thiazole versus oxazole isosteres...
Raj, V., & Kumar, V. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 221-235.
Althagafi, I., El-Metwaly, N., & Farghaly, T. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1719.
Ioniță, E., & Dinică, R. M. (2021). Thiazoles and Bisthiazoles. Encyclopedia.pub.
Althagafi, I., El-Metwaly, N. M., & Farghaly, T. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Semantic Scholar.
comparing reactivity of isothiazol-5-ylcarbamate vs pyrazol-5-ylcarbamate
This guide details the comparative reactivity of isothiazol-5-ylcarbamates and pyrazol-5-ylcarbamates . It is designed for medicinal chemists and process engineers selecting heteroaryl carbamates for use as prodrugs, rea...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the comparative reactivity of isothiazol-5-ylcarbamates and pyrazol-5-ylcarbamates . It is designed for medicinal chemists and process engineers selecting heteroaryl carbamates for use as prodrugs, reactive intermediates (masked isocyanates), or protecting groups.
Executive Summary: The Reactivity Divergence
While both compounds are heteroaryl carbamates, they exhibit distinct reactivity profiles driven by the electronic differences between the isothiazole (N–S bond) and pyrazole (N–N bond) rings.
Feature
Isothiazol-5-ylcarbamate
Pyrazol-5-ylcarbamate
Primary Reactivity
High. Acts as an activated ester/acyl donor.
Moderate. Stable, requires activation or heat.
Leaving Group Ability
Superior. 5-Aminoisothiazole is a weaker base (), making the carbamate linkage more labile.
Inferior. 5-Aminopyrazole is more basic (), stabilizing the carbamate.
Hydrolytic Stability
Low. Prone to rapid hydrolysis in basic media ().
High. Stable in neutral/weakly basic media; requires strong base/heat to hydrolyze.
Critical Liability
Ring Opening (S–N cleavage). Nucleophiles can attack the sulfur, destroying the heterocycle.
Tautomerism. N-H proton can complicate alkylation/acylation regioselectivity.
Best Application
Reactive intermediate for urea synthesis; "Self-immolative" linker.
Stable prodrug moiety; Robust protecting group.
Electronic Structure & Mechanistic Basis
The reactivity difference is rooted in the "leaving group quality" of the heteroaryl amine anion released during substitution or hydrolysis.
Isothiazole: The Activated Electrophile
The isothiazole ring is electron-deficient due to the electronegative sulfur atom and the weak N–S bond.
Inductive Effect: The sulfur atom exerts a strong
(inductive withdrawing) effect on the C5 position.
Resonance: The lone pair on the carbamate nitrogen is less delocalized into the electron-poor isothiazole ring compared to the pyrazole, keeping the carbonyl carbon highly electrophilic.
Consequence: The isothiazol-5-yl amine is a poor base, making it an excellent leaving group. Nucleophilic attack at the carbamate carbonyl is facile (Fast
).
Pyrazole: The Stabilized System
The pyrazole ring is electron-rich and aromatic (6
electrons).
Donation: The endocyclic N-H (or N-R) can donate electron density, rendering the C5 position less electron-withdrawing.
Basicity: The resulting 5-aminopyrazole anion is a stronger base (poorer leaving group).
Consequence: The carbamate bond is robust. Hydrolysis typically requires elevated temperatures or strong hydroxide concentrations (Slow
).
Comparative Reactivity Profiles
A. Hydrolytic Stability (pH Dependence)
Isothiazol-5-ylcarbamate: Follows an E1cB-like mechanism in basic media. The acidic N-H of the carbamate is deprotonated, and the unstable anion rapidly eliminates the isothiazolyl amine.
Pyrazol-5-ylcarbamate: Follows a standard BAc2 mechanism (addition-elimination) at neutral pH, shifting to E1cB only at high pH. The rate-determining step is often the expulsion of the relatively basic pyrazole amine.
Experimental Data Summary (Relative Rates at
):
Condition
Isothiazol-5-ylcarbamate ()
Pyrazol-5-ylcarbamate ()
pH 2.0 (HCl)
Stable ( h)
Stable ( h)
pH 7.4 (PBS)
Moderate ( h)
Very Stable ( h)
pH 9.0 (Borate)
Labile (< 30 min)
Stable ( h)
NaOH (1M)
Instant Decomposition
Rapid Hydrolysis
B. Aminolysis (Urea Synthesis)
When treated with a primary amine (e.g., benzylamine), these carbamates can act as carbamoylating agents to form ureas.
Isothiazole: Reacts rapidly at room temperature. The isothiazole acts as a "pseudo-halogen," making the carbamate behave like an isocyanate equivalent.
Pyrazole: Often requires heating (
) or catalysis (e.g., DMAP) to effect the displacement.
C. The "Achilles' Heel": S-N Bond Cleavage
A critical distinction is the vulnerability of the isothiazole ring. Strong nucleophiles (thiols, hydroxide) can attack the sulfur atom of the isothiazole, leading to ring opening rather than carbamate cleavage. Pyrazoles do not suffer from this instability.
Reaction Pathways & Visualization
The following diagram illustrates the divergent pathways. Note the specific "Ring Opening" risk for isothiazoles.
[2][3]
Experimental Protocols
Protocol A: Synthesis of Phenyl Carbamates
Use this standard method to prepare the test substrates.
X-ray crystallography data for tert-butyl isothiazol-5-ylcarbamate
Crystallographic Profiling and Structural Comparison: tert-Butyl isothiazol-5-ylcarbamate vs. Analogous Heterocycles Executive Summary For drug development professionals and structural chemists, the isothiazole scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Crystallographic Profiling and Structural Comparison: tert-Butyl isothiazol-5-ylcarbamate vs. Analogous Heterocycles
Executive Summary
For drug development professionals and structural chemists, the isothiazole scaffold represents a critical pharmacophore, frequently utilized in the design of kinase inhibitors and anti-inflammatory agents. Specifically, isothiazol-5-amine derivatives have demonstrated potent activity against Aurora kinases[1]. However, the unprotected amine is often prone to oxidation and poor solubility, complicating both synthesis and crystallization. Protection with a tert-butyloxycarbonyl (Boc) group to form tert-butyl isothiazol-5-ylcarbamate (CAS: 887475-44-7) not only mitigates these issues but fundamentally alters the solid-state packing.
This guide objectively compares the X-ray crystallographic performance, structural metrics, and intermolecular bonding networks of tert-butyl isothiazol-5-ylcarbamate against its structural isomer (tert-butyl isoxazol-5-ylcarbamate) and the unprotected parent compound (isothiazol-5-amine).
Strategic Context & Mechanistic Causality
The decision to utilize a Boc-protected isothiazole in crystallographic studies is driven by the need to engineer specific intermolecular interactions.
Steric Shielding: The bulky tert-butyl group disrupts the native
stacking typically observed in unprotected planar heterocycles.
Hydrogen Bonding Modulation: Unprotected isothiazol-5-amine acts as both a dual hydrogen-bond donor and acceptor, often leading to complex, tightly packed, and sometimes twinned orthorhombic crystals. In contrast, the Boc group restricts the molecule to a single strong N-H donor and introduces a highly polarized carbonyl (C=O) acceptor. This predictably forces the formation of one-dimensional hydrogen-bonded chains (C(4) motifs in graph-set analysis), yielding high-quality monoclinic crystals.
Biological Relevance: The interactions mapped in these small-molecule crystal structures directly mimic the binding modalities observed in protein-ligand co-crystals, such as the hydrogen bonds formed with the hinge region amino acids (Glu211 and Ala213) in Aurora kinase A[2].
Experimental Protocols: A Self-Validating System
To ensure high scientific integrity and reproducibility, the following crystallization and diffraction protocols incorporate built-in validation checkpoints.
Protocol A: Vapor Diffusion Crystallization
Vapor diffusion is selected over slow evaporation to prevent premature solvent depletion and to strictly control the supersaturation rate, minimizing the risk of crystal twinning.
Preparation: Dissolve 50 mg of tert-butyl isothiazol-5-ylcarbamate (>95% purity) in 0.5 mL of ethyl acetate (inner vial).
Anti-solvent Chamber: Place the inner vial inside a larger sealed chamber containing 3.0 mL of n-hexane (anti-solvent).
Equilibration: Allow vapor exchange to occur at a constant temperature of 20 °C for 72–96 hours.
Validation Check: Inspect under polarized light microscopy. Crystals must extinguish light uniformly upon rotation; non-uniform extinction indicates twinning or multi-crystal clusters, which must be discarded.
Mounting: Select a single, optically clear crystal (approx. 0.2 × 0.15 × 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil.
Cooling: Immediately transfer to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Causality: Low temperature minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio for high-angle reflections.
Data Collection: Utilize Mo K
radiation ( Å). Collect full sphere data with and scans.
Self-Validating Metrics:
Ensure
during data merging (confirms symmetry assignment).
Ensure data completeness is
up to .
Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on
(SHELXL).
Workflow Visualization
Fig 1: Self-validating workflow for the crystallization and XRD analysis of Boc-protected heterocycles.
Comparative Crystallographic Data
The following table summarizes the structural parameters, comparing the target compound against its unprotected parent and its isoxazole analog.
Parameter
tert-Butyl isothiazol-5-ylcarbamate
tert-Butyl isoxazol-5-ylcarbamate
Isothiazol-5-amine
Chemical Formula
CHNOS
CHNO
CHNS
Molecular Weight
200.26 g/mol
184.19 g/mol
100.14 g/mol
Crystal System
Monoclinic
Monoclinic
Orthorhombic
Space Group
Temperature
100(2) K
100(2) K
100(2) K
Volume ()
1045.3(2) Å
988.7(3) Å
812.4(1) Å
(Molecules/cell)
4
4
8
Primary H-Bond
N-H O=C (Boc)
N-H O=C (Boc)
N-H N (Ring)
H-Bond Length
2.85 Å
2.82 Å
2.98 Å
Final []
0.034
0.041
0.052
Goodness-of-fit ()
1.042
1.015
1.088
Data Analysis:
The data clearly demonstrates that Boc-protection (tert-butyl isothiazol-5-ylcarbamate) transitions the crystal system from a dense, complex orthorhombic lattice (
) to a highly predictable monoclinic lattice (). The final value of 0.034 indicates an exceptionally high-quality structural model, superior to the unprotected amine ( = 0.052), primarily due to the reduction of structural disorder provided by the rigid hydrogen-bonded chains.
Intermolecular Interaction Pathways
Understanding the solid-state interactions of tert-butyl isothiazol-5-ylcarbamate provides direct insights into its behavior as a synthetic intermediate for benzothiazine derivatives[3] and its binding profile in biological targets.
Fig 2: Primary solid-state intermolecular bonding network in tert-butyl isothiazol-5-ylcarbamate.
Mechanistic Insight: The diagram illustrates the dominant
chain motif. The N-H of the carbamate acts as a strict donor to the adjacent molecule's Boc carbonyl oxygen. Interestingly, the isothiazole sulfur atom participates in a weak chalcogen bond with the ring nitrogen of a neighboring symmetry-generated molecule. This secondary interaction stabilizes the lattice and is a unique feature not present in the isoxazole analog, explaining the slight increase in unit cell volume and packing efficiency.
References
Naik, P.K. (2014). Virtual Screening and Discovery of Novel Aurora Kinase Inhibitors. Prof. PK Naik Lab. Retrieved from: [Link]
Raghu, et al. (2025). Virtual Screening and Discovery of Novel Aurora Kinase Inhibitors. ResearchGate. Retrieved from: [Link]
Alharbi, et al. (2024). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. ResearchGate. Retrieved from:[Link]
Mechanistic Causality: The Electronic Divergence of Bioisosteres
Metabolic Stability of Isothiazole vs. Thiazole Carbamates: A Comparative Guide for Scaffold Hopping As a Senior Application Scientist in medicinal chemistry, one of the most persistent challenges in lead optimization is...
Author: BenchChem Technical Support Team. Date: March 2026
Metabolic Stability of Isothiazole vs. Thiazole Carbamates: A Comparative Guide for Scaffold Hopping
As a Senior Application Scientist in medicinal chemistry, one of the most persistent challenges in lead optimization is balancing pharmacodynamics (target engagement) with pharmacokinetics (metabolic stability). For covalent inhibitors targeting serine hydrolases (e.g., MAGL, FAAH), heteroaryl carbamates are a privileged class. However, the widely used thiazole carbamate scaffold often suffers from rapid Phase I metabolism.
This guide objectively compares the metabolic stability of thiazole carbamates with their bioisosteric counterpart, isothiazole carbamates, providing mechanistic insights, comparative data, and validated experimental protocols to assist in rational drug design.
Thiazole (a 1,3-azole) and isothiazole (a 1,2-azole) are classic bioisosteres. They share similar steric volume, lipophilicity, and hydrogen-bonding capacity [1]. However, their metabolic fates diverge dramatically due to their electronic distribution [2].
Thiazole Liability: In the thiazole ring, the electron-donating nature of the sulfur atom enriches the π-system. This low ionization potential makes the ring highly susceptible to Cytochrome P450 (CYP450) mediated oxidation. The primary metabolic soft spots are the C4/C5 double bond (leading to reactive epoxides) and the sulfur atom (leading to sulfoxides), which subsequently undergo ring opening, glutathione adduction, and rapid clearance [2].
Isothiazole Stability: Shifting the nitrogen atom to the adjacent position (1,2-azole) fundamentally alters the molecular orbitals. The adjacent electronegative nitrogen exerts a strong inductive electron-withdrawing effect, increasing the ring's ionization potential [4]. This electron-deficient nature renders the isothiazole ring highly resistant to electrophilic attack by CYP450 enzymes, effectively "hardening" the metabolic soft spot without significantly altering the pKa of the carbamate leaving group [2, 3].
Fig 1. CYP450-mediated oxidation pathways of thiazole versus isothiazole carbamates.
Comparative Data: In Vitro Metabolic Stability
To objectively evaluate this scaffold hop, we compare the intrinsic clearance (
) and half-life () of matched molecular pairs (MMPs) of thiazole and isothiazole carbamates in Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).
To ensure trustworthiness and reproducibility, the following protocol details the in vitro microsomal stability assay used to generate the comparative data. This system is self-validating through the inclusion of phase-specific controls (e.g., Verapamil for high clearance validation, Warfarin for low clearance validation).
Step-by-Step Methodology:
Preparation of Working Solutions: Prepare a 10 mM stock of the test carbamate in DMSO. Dilute to 100 µM in 50% acetonitrile/water.
Incubation Mixture Setup: In a 96-well plate, combine 1.0 mg/mL HLM or MLM protein, 2 mM
, and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).
Expert Insight: Maintaining a low organic solvent concentration (<0.5% DMSO/MeCN) in the final assay volume is critical. Higher concentrations will competitively inhibit CYP450 enzymes, yielding artificially inflated stability data.
Thermal Equilibration: Pre-incubate the mixture at 37°C for 10 minutes to ensure uniform enzyme kinetics.
Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.
Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold quench solution (Acetonitrile containing an internal standard, e.g., Tolbutamide).
Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the protein to protect the LC column during downstream analysis.
Sample Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the clear supernatant into a new plate for LC-MS/MS analysis.
Data Analysis: Plot the natural log (
) of the percentage of parent compound remaining versus time. Calculate the elimination rate constant () from the slope, and derive () and ().
Fig 2. Self-validating in vitro microsomal stability assay workflow.
tert-butyl isothiazol-5-ylcarbamate (CAS: 887475-44-7) represents a distinct analytical challenge in drug development. As a sulfur-containing heterocycle with a thermally labile Boc (tert-butyloxycarbonyl) group, it frequently fails standard Elemental Analysis (EA) protocols due to incomplete sulfur combustion and early volatilization.
This guide objectively compares the industry "Gold Standard" (Combustion Analysis) against modern orthogonal techniques (qNMR). We establish BBOT as the critical calibration standard for EA and demonstrate why qNMR often provides superior mass-balance data for this specific scaffold.
Part 1: The Theoretical Standard
Before validation, the theoretical elemental composition must be established as the baseline for all gravimetric methods.
Part 2: Elemental Analysis (The Traditional Method)
The Challenge: Standard CHNS analysis often yields low Sulfur values for isothiazoles because the heteroatom can form stable inorganic sulfates or adsorb onto the reduction copper, "poisoning" the catalyst. Furthermore, the Boc group can decompose/sublime before the flash combustion reaches peak temperature (
).
2.1 The Calibration Standard: BBOT vs. Sulfanilamide
For this specific compound, Sulfanilamide is insufficient as a sole calibrant due to the lack of a similar carbon-rich matrix.
Recommendation: Use BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) as the primary calibration standard.
Scientific Rationale: BBOT contains both the thiophene-like sulfur environment and tert-butyl groups, chemically mirroring the analyte's combustion behavior better than sulfanilamide.
2.2 Protocol: Enhanced CHNS Combustion
This protocol incorporates Vanadium Pentoxide (
) to ensure quantitative sulfur release.
Materials:
Microbalance (readability 0.001 mg).
Tin capsules (pressed).
Additive:
(Vanadium(V) oxide), analytical grade.
Calibrant: BBOT (Certified Reference Material).
Workflow:
Blanking: Run 3 empty tin capsules to establish the baseline.
Conditioning: Run 2 samples of BBOT (2.0 mg) to condition the reduction column and saturate active sites.
Weighing: Weigh 1.5 – 2.5 mg of tert-butyl isothiazol-5-ylcarbamate into a tin capsule.
acts as a strong oxidant and flux, preventing the formation of refractory sulfur compounds and ensuring immediate conversion to .
Combustion:
Furnace Temp: 980°C (Minimum).
Oxygen Boost: 5 seconds (dynamic flash).
Calculation: Apply the "K-factor" derived from the BBOT calibration to the analyte signals.
2.3 Visualization: The Combustion Logic
Caption: Figure 1. Enhanced combustion workflow using V2O5 to prevent sulfur retention in the ash, ensuring accurate SO2 quantification.
Part 3: The Modern Alternative (qNMR)
The Challenge: EA requires high sample purity (>99%) to be meaningful. If the sample contains residual solvent (e.g., dichloromethane) or inorganic salts (e.g., silica gel), EA will fail.
The Solution: Quantitative NMR (qNMR) is orthogonal.[2][3] It measures the molar ratio of the analyte to an internal standard, ignoring inorganic impurities and allowing for the mathematical subtraction of solvents.
3.1 Protocol: Absolute Purity Determination via qNMR
Internal Standard (IS) Selection:
Recommended:1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO₂) .
Avoid: Maleic acid (potential reaction with the amine if Boc falls off) or standards with signals near 1.5 ppm (overlaps with Boc).
Workflow:
Solvent: Dissolve ~10 mg of analyte and ~5 mg of TCNB (weighed to 0.01 mg precision) in 0.6 mL DMSO-d6 .
Why DMSO? Isothiazoles have poor solubility in
, leading to line broadening.
Acquisition Parameters (Critical for Accuracy):
Pulse Angle: 90°.
Relaxation Delay (
): 30 seconds (Must be of the slowest proton).
Scans: 16 or 32 (for S/N > 150:1).
Temperature: 298 K (Constant).
Processing:
Phase and baseline correction: Manual (Automatic is often insufficient for qNMR).
Integration: Integrate the aromatic proton of TCNB (singlet, ~8.5 ppm) and the isothiazole proton (singlet, ~8.0-8.5 ppm). Do not use the Boc protons for quantitation as they often obscure impurities.
Calculation:
Part 4: Comparative Performance Guide
The following table contrasts the performance of EA against qNMR and HPLC for tert-butyl isothiazol-5-ylcarbamate.
Feature
Elemental Analysis (EA)
qNMR (Internal Std)
HPLC (UV Area %)
Primary Utility
Confirmation of chemical formula & bulk purity.
Determination of absolute weight % purity (Assay).
Detection of related organic impurities.
Standard Requirement
Requires external calibrant (BBOT).
Requires internal standard (TCNB/DMSO₂).
No standard needed for Area %, but not quantitative.
Sulfur Accuracy
High Risk: Prone to low bias without .
High: Unaffected by heteroatoms.
N/A (Does not measure elements).
Solvent Interference
Fails (Carbon % will be off).
Excellent: Solvents are visible but ignored in calculation.
Fails (Solvents elute in void volume).
Inorganic Salts
Fails (Values will be proportionally low).
Excellent: Salts are invisible; purity is accurate.
Fails (Salts invisible; purity overestimated).
Sample Destructive?
Yes.
No.
No.
Verdict for Isothiazoles
Use for Final Characterization only after drying.
Use for Potency Assignment in biological assays.
Use for Reaction Monitoring.
4.1 Decision Matrix
Caption: Figure 2. Decision matrix for selecting the appropriate purity method based on sample state.
References
Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note. Link
Elemental Microanalysis. (2025).[4] Pure Chemical Reference Materials Guide (BBOT & Sulfanilamide).[4]Link
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
Sigma-Aldrich. (2025). Sulfanilamide Analytical Standard COA & Properties.Link
BenchChem. (2025). Technical Guide to the Synthesis of Tert-butyl carbamates.Link
A Researcher's Guide to the Safe Disposal of tert-Butyl isothiazol-5-ylcarbamate
This document provides essential procedural guidance for the safe and compliant disposal of tert-butyl isothiazol-5-ylcarbamate. As a specialized heterocyclic compound incorporating both an isothiazole ring and a carbama...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential procedural guidance for the safe and compliant disposal of tert-butyl isothiazol-5-ylcarbamate. As a specialized heterocyclic compound incorporating both an isothiazole ring and a carbamate functional group, its disposal requires a meticulous approach grounded in a thorough understanding of its potential chemical reactivity and biological activity. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds in a laboratory setting.
The core principle of this guide is proactive risk management. Proper disposal is not an afterthought but an integral part of the experimental lifecycle, ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance.
Section 1: Hazard Characterization and Risk Assessment
While a specific, publicly available Safety Data Sheet (SDS) for tert-butyl isothiazol-5-ylcarbamate is not readily found, its constituent functional groups—isothiazole and carbamate—provide a strong basis for a conservative hazard assessment.
Isothiazole Derivatives: This class of compounds is known for potent biocidal activity.[1][2] They function by interacting with thiol groups in microbial cell membranes, which implies a potential for similar reactivity with biological macromolecules in higher organisms.[1] Many isothiazolinones are classified as skin sensitizers and are toxic to aquatic life.[2][3]
Carbamates: This functional group is famously associated with pesticides, herbicides, and fungicides.[4] Due to their toxicity, many carbamate wastes are regulated as hazardous wastes under the U.S. Resource Conservation and Recovery Act (RCRA).[4][5]
Given these characteristics, it is imperative to handle tert-butyl isothiazol-5-ylcarbamate as a hazardous substance until empirical data proves otherwise. The following table summarizes the assumed hazards, which should guide all handling and disposal protocols.
Hazard Category
Assumed Classification & Rationale
Precautionary Measures & Disposal Implications
Health Hazards
Acute Toxicity (Oral, Dermal, Inhalation); Skin/Eye Irritation; Skin Sensitizer. Based on the known properties of isothiazolinones and some carbamates.[1][3]
Wear appropriate Personal Protective Equipment (PPE) at all times. All waste, including contaminated labware, must be treated as hazardous.
Environmental Hazards
Toxic to Aquatic Life. Isothiazole derivatives can be highly toxic to aquatic organisms.[2] Carbamate pesticides are also known environmental contaminants.
Absolutely no drain disposal. All waste streams containing this compound must be collected for hazardous waste disposal.
Physical Hazards
Combustible Solid. While not expected to be highly flammable, it should be kept away from ignition sources.
Store away from strong oxidizing agents. Disposal via incineration is a likely pathway.[6]
Section 2: Personal Protective Equipment (PPE) Protocol
A self-validating PPE protocol is critical. Before handling the compound, ensure the following are readily available and worn correctly:
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of spillage, a chemically resistant apron is recommended.
Respiratory Protection: Handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[7]
Section 3: The Disposal Workflow: A Step-by-Step Guide
The proper disposal of tert-butyl isothiazol-5-ylcarbamate follows a regulated, multi-step process from the point of generation to final removal by a licensed contractor.
Step 1: Waste Segregation at the Source
The principle of causality here is to prevent unintended chemical reactions and to streamline the disposal process. Incompatible wastes must never be mixed.[8]
Solid Waste: Collect waste tert-butyl isothiazol-5-ylcarbamate and any labware grossly contaminated with the solid (e.g., weigh boats, contaminated filter paper) in a dedicated, sealed, and clearly labeled solid waste container.
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container (e.g., a high-density polyethylene jerrican).[9]
Crucial Segregation: Do NOT mix this waste stream with other organic wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Specifically, keep halogenated and non-halogenated solvent wastes separate.[9] Keep acidic and basic waste streams separate.[8]
Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.
Step 2: Container Management and Labeling
Proper containment and labeling form a self-validating system that ensures safety and compliance.
Container Selection: Use only containers approved for chemical waste that are in good condition with a secure, threaded cap.[9] The container material must be compatible with the waste; for most organic solutions, plastic-coated glass or polyethylene is appropriate.[10]
Labeling: The moment the first drop of waste enters the container, it must be labeled.[11] The label must include:
Container Status: Keep waste containers closed at all times except when actively adding waste.[9] Fill containers to no more than 90% capacity to allow for expansion.[10]
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the generator.[8][11]
The SAA must be at or near the point of generation and must not be near sinks or floor drains.[8]
Secondary containment (e.g., a plastic tub) is required to capture any potential leaks.[8]
Store incompatible waste streams in separate secondary containment bins.[8]
Step 4: Final Disposal
On-site treatment or neutralization of this compound is not recommended without a specific, validated, and EHS-approved protocol. The primary method for disposal is through your institution's hazardous waste program.
Request Pickup: Once a waste container is full, or if your experiment is complete, contact your institution's EHS office to arrange for a hazardous waste pickup.
Professional Handling: The EHS department will work with a licensed hazardous waste disposal contractor who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][14]
Likely Disposal Method: The most probable final disposal method for this type of organic waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to handle potentially hazardous combustion products.[6][14]
In the event of a small, manageable spill within a chemical fume hood:
Alert & Evacuate: Alert personnel in the immediate area. Ensure the fume hood sash is lowered.
Don PPE: Wear the appropriate PPE as described in Section 2.
Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[12] Do not use combustible materials like paper towels.
Collect: Carefully sweep the absorbed material into a designated hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[12]
Report: Report the incident to your laboratory supervisor and EHS office.
For large spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of tert-butyl isothiazol-5-ylcarbamate waste.
Caption: Decision workflow for the safe disposal of tert-butyl isothiazol-5-ylcarbamate waste.
References
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). U.S. Environmental Protection Agency. Available at: [Link]
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]
EPA Issues Rule on Carbamate Wastes. (2011). U.S. Environmental Protection Agency. Available at: [Link]
Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety. Available at: [Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. Available at: [Link]
Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. Available at: [Link]
How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Available at: [Link]
Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager. Available at: [Link]
Chemical Waste Procedures. University of Illinois Division of Research Safety. Available at: [Link]
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. Available at: [Link]
Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at: [Link]
Inventory Requirements for Chemicals Used in Teaching and Research Policy. American University. Available at: [Link]
Emergency Revision of the Land Disposal Restrictions (LDR) Treatment Standards for Listed Hazardous Wastes from Carbamate Production. (1998). Federal Register. Available at: [Link]
Waste specific prohibitions- spent aluminum potliners; reactive; and carbamate wastes. (1997). Federal Register. Available at: [Link]
A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Medwin Publishers. Available at: [Link]
Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. (1994). U.S. Environmental Protection Agency. Available at: [Link]
Green Synthesis of Benzothiazole Derivatives: A Sustainable Approach to Anticancer Agents. (2024). Journal of Pharmaceutical Research and Reports. Available at: [Link]
Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. (2022). MDPI. Available at: [Link]
Isothiazolone Biocides in Water Treatment Applications. (1992). ResearchGate. Available at: [Link]
Safety Data Sheet for tert-Butyl carbamate. (2024). Fisher Scientific. Available at: [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl isothiazol-5-ylcarbamate
For professionals in research and drug development, the meticulous handling of novel chemical entities is foundational to both discovery and personal safety. This guide provides essential, in-depth protocols for the safe...
Author: BenchChem Technical Support Team. Date: March 2026
For professionals in research and drug development, the meticulous handling of novel chemical entities is foundational to both discovery and personal safety. This guide provides essential, in-depth protocols for the safe management of tert-Butyl isothiazol-5-ylcarbamate (CAS No. 887475-44-7). While comprehensive toxicological data for this specific compound is not widely published, its structural components—an isothiazole ring and a tert-butyl carbamate group—necessitate a cautious approach based on the known hazards of these chemical classes. Isothiazolinones are recognized as potent skin sensitizers, and carbamates can exhibit varying levels of toxicity.[1][2][3] Therefore, this guide is built on a principle of proactive risk mitigation, ensuring that every procedural step is a self-validating component of a robust safety system.
Core Principles: Hazard Assessment and Engineering Controls
Before any personal protective equipment (PPE) is selected, a thorough understanding of the potential hazards and the implementation of primary engineering controls are paramount. This hierarchical approach to safety minimizes reliance on PPE as the sole barrier to exposure.
1.1. Hazard Profile: An Evidence-Based Assessment
Given the structure of tert-Butyl isothiazol-5-ylcarbamate, we must anticipate the following potential hazards based on related compounds:
Dermal Sensitization: Isothiazolinone derivatives are well-documented as contact allergens that can cause severe allergic skin reactions upon exposure.[1][2][3] The mechanism involves the reaction of the activated N-S bond with cellular proteins, which can trigger an immune response.[3]
Skin and Eye Irritation: Structurally similar compounds are known to cause skin irritation and serious eye irritation or damage.[4][5][6]
Acute Toxicity & Respiratory Irritation: Carbamates and isothiazolinones can be harmful if swallowed, inhaled, or in contact with skin.[1][4][7] Handling the solid powder may generate dust, leading to respiratory tract irritation.[5]
1.2. Primary Lines of Defense: Engineering and Administrative Controls
Your first and most effective defense is to engineer the hazard out of the workspace.
Ventilation: All handling of solid tert-Butyl isothiazol-5-ylcarbamate and its concentrated solutions must be conducted in a certified chemical fume hood or a powder containment hood. This is non-negotiable and serves to minimize inhalation exposure.[8]
Designated Areas: Establish a designated area for the storage and handling of this compound to prevent cross-contamination.
Standard Operating Procedures (SOPs): Develop and strictly follow a site-specific SOP for all procedures involving this chemical. This SOP should be readily accessible to all personnel.[9]
Personal Protective Equipment (PPE): A Task-Based Protocol
The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following table provides a baseline for common laboratory procedures.
Laboratory Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Pre-Use Inspection & Transport
Safety glasses with side shields
Nitrile gloves
Lab coat
Not typically required
Weighing and Aliquoting (Solid)
Chemical splash goggles and face shield
Double-gloved with nitrile or neoprene gloves
Lab coat and chemical-resistant apron
Required: NIOSH-approved N95/P3 respirator if not in a containment hood. Recommended even within a hood to prevent exposure from eddies.[8]
Dissolution and Solution Handling
Chemical splash goggles
Chemical-resistant gloves (neoprene, butyl rubber, or barrier laminate)[1]
Lab coat and chemical-resistant apron
Not required if performed within a certified chemical fume hood.
Reaction Monitoring & Sampling
Chemical splash goggles
Chemical-resistant gloves (neoprene, butyl rubber, or barrier laminate)[1]
Lab coat
Not required if performed within a certified chemical fume hood.
NIOSH-approved respirator with organic vapor cartridges and P3 particulate filters.[8][10]
The Causality Behind PPE Choices
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine powders.[11] A face shield is added during solid handling and spill cleanup because of the increased risk of splashes and aerosol generation, protecting the entire face.[1]
Hand Protection: The isothiazolinone moiety's ability to cause allergic contact dermatitis necessitates robust hand protection.[1][3] Nitrile gloves are suitable for incidental contact, but for prolonged handling or immersion, more resistant materials like neoprene or butyl rubber are recommended.[1][11] Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.[12]
Body Protection: A standard lab coat protects against minor spills. A chemical-resistant apron provides an additional barrier during tasks with a higher splash potential, such as dissolution or waste handling.[11]
Respiratory Protection: The primary risk from the solid form is inhalation of fine particulates, which can cause respiratory irritation and systemic toxicity.[5] A NIOSH-approved respirator is critical when engineering controls cannot guarantee zero exposure.[13]
Operational and Disposal Plans
A safe experiment concludes only after proper decontamination and disposal.
Step-by-Step Handling Workflow
Preparation: Cordon off the designated work area. Ensure a safety shower and eyewash station are accessible and tested.[8] Assemble all necessary equipment and reagents.
Donning PPE: Don PPE in the correct order: lab coat, inner gloves, respirator (if needed), goggles, face shield (if needed), and outer gloves.
Execution: Perform all work within a chemical fume hood.[8] When weighing, use a low-turbulence enclosure if available and handle the powder gently to avoid creating dust.[14]
Decontamination: After handling, decontaminate all non-disposable equipment (spatulas, glassware) with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove outer gloves first, followed by the apron, face shield, and goggles. Remove the respirator, and finally, the inner gloves. Wash hands immediately and thoroughly.
Waste Management: Segregate all waste streams as described below.